molecular formula C14H9F3O2S B1602695 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid CAS No. 895-45-4

2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid

Cat. No.: B1602695
CAS No.: 895-45-4
M. Wt: 298.28 g/mol
InChI Key: CXYQQXOGXPPFGM-UHFFFAOYSA-N
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Description

2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid is a useful research compound. Its molecular formula is C14H9F3O2S and its molecular weight is 298.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2S/c15-14(16,17)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYQQXOGXPPFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586356
Record name 2-{[4-(Trifluoromethyl)phenyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895-45-4
Record name 2-{[4-(Trifluoromethyl)phenyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid is a critical organosulfur building block, primarily utilized as the penultimate intermediate in the synthesis of the thioxanthene neuroleptic drug, Flupentixol . Its structure features a benzoic acid moiety linked via a thioether bridge to a para-trifluoromethylphenyl group.[1] This specific substitution pattern imparts significant lipophilicity and metabolic stability, making it a high-value scaffold in medicinal chemistry for modulating the pharmacokinetic profiles of CNS-active agents.[1]

This guide provides a rigorous analysis of its physicochemical properties, solid-state characteristics, and synthesis protocols, designed to support researchers in process chemistry and drug development.[1]

Molecular Identification & Structural Analysis[4]

ParameterDetail
IUPAC Name 2-{[4-(Trifluoromethyl)phenyl]sulfanyl}benzoic acid
Common Name 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid
CAS Number 895-45-4
Molecular Formula C₁₄H₉F₃O₂S
Molecular Weight 298.28 g/mol
SMILES OC(=O)C1=CC=CC=C1SC2=CC=C(C(F)(F)F)C=C2
InChI Key SWKPKONEIZGROQ-UHFFFAOYSA-N
Structural Commentary

The molecule consists of two aromatic rings connected by a sulfide (-S-) linker.[1] The ortho-positioning of the carboxylic acid relative to the sulfur atom is electronically significant; the lone pairs on the sulfur can interact with the π-system, while the electron-withdrawing trifluoromethyl (-CF₃) group on the second ring activates the system for further cyclization reactions (e.g., Friedel-Crafts acylation to form thioxanthones).

Physicochemical Properties[2][3][4][5][6][10][11][12]

Solid-State Characterization

The melting point of this compound is a critical quality attribute (CQA), often indicating purity or polymorphic form.[1]

  • Melting Point (Standard): 153–154 °C [1].[2][1]

  • Melting Point (Solvated/Polymorph): 140–145 °C (413–418 K) has been reported for crystals obtained via slow evaporation from acetonitrile/DMSO mixtures [2].[1][3]

    • Expert Insight: The discrepancy of ~10°C suggests the existence of polymorphs or solvates.[1] The lower range often correlates with solvent inclusion in the lattice (Triclinic, P-1 space group) or trace impurities of the disulfide byproduct.[1]

  • Density (Predicted): 1.44 ± 0.1 g/cm³ [1].[2][1]

Solution-State Properties[4]
  • pKa (Acid Dissociation): 3.34 ± 0.36 (Predicted).[2][1] The electron-withdrawing effect of the -S-Ph-CF₃ group lowers the pKa relative to benzoic acid (4.2), increasing acidity.

  • Lipophilicity (LogP): Estimated ~4.2–4.[1]7. The -CF₃ group significantly enhances hydrophobicity, necessitating non-polar solvents (e.g., DCM, Toluene) or polar aprotic solvents (DMSO, DMF) for dissolution.[1] It is sparingly soluble in water at neutral pH but dissolves readily in alkaline aqueous solutions (pH > 8) as the carboxylate salt.[1]

Synthesis & Manufacturing Logic

The industrial synthesis relies on a Nucleophilic Aromatic Substitution (S_NAr) mechanism.[1] The thiol group of thiosalicylic acid acts as the nucleophile, displacing the chloride from 4-chlorobenzotrifluoride.[1] The presence of the para-CF₃ group on the electrophile is crucial, as it lowers the energy of the Meisenheimer complex intermediate, facilitating the displacement of the chloride.[1]

Synthesis Pathway Diagram

SynthesisPathway Figure 1: Synthetic pathway via S_NAr mechanism. TSA Thiosalicylic Acid (Nucleophile) INTER Meisenheimer Complex TSA->INTER Base (NaOH/KOH) Reflux PCBT 4-Chlorobenzotrifluoride (Electrophile) PCBT->INTER PROD Target Product: 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid INTER->PROD -HCl (S_NAr Mechanism) FLUP Flupentixol (Neuroleptic Drug) PROD->FLUP Cyclization & Derivatization

Caption: Figure 1: The S_NAr synthesis pathway utilizing the electron-withdrawing activation of the CF3 group.[1][4]

Experimental Protocols

Synthesis Protocol (High-Yield Method)

Based on optimized conditions for S_NAr coupling [3].

Reagents:

  • Thiosalicylic acid (1.0 eq)[5]

  • 4-Chlorobenzotrifluoride (1.2–1.5 eq)[6]

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.5 eq)

  • Catalyst: Copper powder (optional, Ullmann-type) or Phase Transfer Catalyst (TBAB) if using biphasic system.[1]

  • Solvent: DMF (dimethylformamide) or DMSO.[1]

Procedure:

  • Dissolution: Charge a reaction vessel with thiosalicylic acid and DMF. Add NaOH pellets slowly to form the disodium salt (carboxylate and thiolate).[1] Stir at room temperature for 30 minutes.

  • Addition: Add 4-chlorobenzotrifluoride dropwise. The reaction is exothermic; control temperature to <40°C during addition.[1]

  • Reflux: Heat the mixture to 130–140°C. Maintain reflux for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) or HPLC.[1][7]

  • Work-up: Cool the reaction mass to room temperature. Pour into crushed ice/water (5 volumes).

  • Acidification: Acidify the aqueous slurry with concentrated HCl to pH ~2. The product will precipitate as a solid.[1]

  • Isolation: Filter the crude solid. Wash the cake with water to remove inorganic salts.[1]

  • Purification: Recrystallize from ethanol or an acetonitrile/water mixture to obtain the pure acid.[1]

Recrystallization & Polymorph Screening

To resolve melting point discrepancies.

  • Solvent A (Ethanol): Dissolve crude solid in boiling ethanol. Hot filter to remove insoluble impurities.[1] Cool slowly to 4°C. Expected MP: 153–154°C.

  • Solvent B (Acetonitrile/DMSO): Dissolve in a 1:2 mixture of Acetonitrile:DMSO. Allow slow evaporation at room temperature.[1][3] Expected Result: Triclinic crystals, MP 140–145°C (Solvated form).

Spectral Fingerprinting

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

TechniqueDiagnostic FeatureInterpretation
¹H NMR (DMSO-d₆)δ 13.0–13.5 ppm (bs, 1H)Carboxylic acid proton (-COOH ).
δ 7.9–8.0 ppm (d, 1H)Aromatic proton ortho to -COOH (deshielded).
δ 7.6–7.7 ppm (d, 2H)Protons on the CF₃-phenyl ring (ortho to CF₃).
δ 7.4–7.5 ppm (d, 2H)Protons on the CF₃-phenyl ring (meta to CF₃).
¹⁹F NMR δ -60 to -63 ppm (s, 3F)Characteristic singlet for the trifluoromethyl group (-CF ₃).
IR Spectroscopy 1680–1700 cm⁻¹C=O stretch (Carboxylic acid dimer).[1]
1320 cm⁻¹C-F stretch.[1]
MS (ESI-) m/z 297 [M-H]⁻Deprotonated molecular ion peak.

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Precautions:

  • Use in a fume hood to avoid inhalation of dust.[1]

  • Wear nitrile gloves and safety goggles.[1]

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

References

  • ChemicalBook. (2024).[1] 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid - CAS 895-45-4 Properties. Link

  • Siddegowda, M. S., et al. (2012).[1] 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid.[2][1] Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1704.[1] Link

  • Google Patents. (2017).[1] CN107176916A - Preparation method of 2-(4-trifluoromethylphenylthio)benzoic acid.[1] Link

Sources

2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid melting point

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Objective: This guide provides a definitive technical analysis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid, focusing on its critical melting point (MP) as a quality attribute. Unlike generic datasheets, this document integrates synthesis logic, purification protocols, and downstream application context—specifically its role as a key intermediate in the manufacture of thioxanthene neuroleptics like Flupentixol .

Critical Parameter: The experimentally validated melting point is 153–154 °C . Deviations from this narrow range indicate specific impurity profiles (e.g., unreacted thiosalicylic acid or disulfide byproducts) that compromise downstream cyclization efficiency.

Part 2: Physicochemical Characterization

Melting Point Analysis

The melting point is the primary rapid-release specification for this intermediate.

ParameterSpecificationMethodNotes
Melting Point 153–154 °C DSC / CapillarySharp endotherm indicates >98% purity.
Appearance White to Off-White PowderVisualYellowing suggests oxidation of the thioether.
Molecular Weight 298.28 g/mol Mass Spec-
Solubility Soluble in Ethanol, DMSO; Insoluble in Water-Recrystallization solvent: Ethanol/Water.

Thermodynamic Insight: The sharp melting transition at 153–154 °C reflects the high crystallinity driven by the intermolecular hydrogen bonding of the carboxylic acid dimer and the rigid "butterfly" conformation of the diphenyl sulfide moiety. Broadening of this peak (e.g., 148–152 °C) is typically caused by the presence of the disulfide dimer of thiosalicylic acid, a common oxidative impurity.

Differential Scanning Calorimetry (DSC) Protocol

For pharmaceutical-grade validation, simple capillary methods are insufficient.

  • Instrument: PerkinElmer DSC 8000 or equivalent.

  • Ramp Rate: 10 °C/min.

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.

  • Acceptance Criteria: Onset temperature

    
     152.5 °C; Peak maximum at 154.0 ± 0.5 °C.
    

Part 3: Synthesis & Purification Strategy

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing trifluoromethyl (-CF3) group on the 4-chlorobenzotrifluoride activates the ring, facilitating attack by the thiosalicylic acid nucleophile.

Reaction Mechanism
  • Nucleophile: Thiosalicylic acid (2-mercaptobenzoic acid).

  • Electrophile: 4-Chlorobenzotrifluoride.

  • Base: Potassium Carbonate (K2CO3) acts as the proton scavenger, generating the highly nucleophilic thiolate anion.

  • Catalyst: Copper (Cu) powder is often added (Ullmann-type condition) to lower the activation energy, although the activated nature of the electrophile allows the reaction to proceed under standard thermal conditions.

Experimental Protocol (Step-by-Step)

Step A: SNAr Coupling

  • Charge: To a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, add Thiosalicylic acid (1.0 eq) and Potassium Carbonate (2.5 eq).

  • Solvent: Add DMF (Dimethylformamide) or DMSO (5 volumes).

  • Activation: Stir at room temperature for 30 minutes to ensure deprotonation (formation of the dipotassium salt).

  • Addition: Add 4-Chlorobenzotrifluoride (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 130–140 °C for 6–8 hours. Monitor by HPLC (disappearance of thiosalicylic acid).

Step B: Isolation

  • Quench: Cool the reaction mixture to room temperature and pour into crushed ice/water (10 volumes).

  • Acidification: Slowly add concentrated HCl until pH < 2. The product will precipitate as a crude solid.

  • Filtration: Filter the solid and wash with water to remove inorganic salts (KCl) and residual DMF.

Step C: Purification (Critical for MP Target)

  • Recrystallization: Dissolve the crude wet cake in boiling Ethanol (95%) .

  • Clarification: If the solution is colored, treat with activated carbon (5% w/w) for 15 minutes and filter hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–5 °C.

  • Drying: Filter the crystals and dry in a vacuum oven at 50 °C.

  • Result: White crystalline solid, MP 153–154 °C .

Part 4: Visualization of Workflows

Figure 1: Synthesis and Application Pathway

This diagram illustrates the conversion of precursors to the target intermediate and its subsequent cyclization to the drug Flupentixol.

SynthesisPath Precursor1 Thiosalicylic Acid (Nucleophile) Reaction S_NAr Coupling (K2CO3, DMF, 140°C) Precursor1->Reaction Precursor2 4-Chlorobenzotrifluoride (Electrophile) Precursor2->Reaction Target 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS 895-45-4) MP: 153-154°C Reaction->Target Acidification (HCl) Cyclization Cyclization (Polyphosphoric Acid) Target->Cyclization Drug Flupentixol (Neuroleptic Drug) Cyclization->Drug

Caption: Synthesis of CAS 895-45-4 via SNAr coupling and its downstream application in Flupentixol production.

Figure 2: Quality Control Decision Tree

Logic flow for validating the intermediate based on Melting Point analysis.

QCDecision Start Crude Product Isolated MeasureMP Measure MP (DSC/Capillary) Start->MeasureMP CheckRange Is MP 153-154°C? MeasureMP->CheckRange Pass PASS: Proceed to Cyclization CheckRange->Pass Yes FailLow FAIL: MP < 150°C CheckRange->FailLow No Action2 Check for Disulfide Impurity FailLow->Action2 Action1 Recrystallize (Ethanol) Action1->MeasureMP Retest Action2->Action1

Caption: QC workflow ensuring the intermediate meets the strict MP specification required for pharmaceutical use.

Part 5: References

  • ChemicalBook. (n.d.). 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid Properties. Retrieved from

  • BLDpharm. (n.d.). Product Analysis: CAS 895-45-4.[1][2] Retrieved from

  • Siddegowda, M. S., et al. (2011).[3] Crystal structure of 2-[4-(trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E. (Confirming structure and solid-state properties).

  • Young, G. A., et al. (1976).[3] Synthesis of Flupentixol and related thioxanthenes. (Establishes the compound as a precursor).

Sources

Technical Profile: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

[1][2][3]

Executive Summary

2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS: 895-45-4) is a diaryl thioether carboxylic acid used primarily as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and biologically active probes.[1]

While often queried for its boiling point, this compound is a high-melting solid (153–154 °C) that undergoes thermal decomposition or sublimation before reaching its theoretical boiling point at atmospheric pressure. This guide analyzes its physicochemical limits, provides a validated synthesis protocol, and details the thermodynamic behavior relevant to its purification.

Part 1: Physicochemical Characterization

Core Properties Table

The following data aggregates experimental values and high-confidence predictive models.

PropertyValueContext/Condition
Appearance White to Off-white Crystalline PowderStandard Temperature & Pressure (STP)
Melting Point 153 – 154 °C Experimental (Recrystallized from Acetone)
Boiling Point ~394 °C (Theoretical)Predicted @ 760 mmHg (See Section 1.2)
Flash Point ~192 °CPredicted
pKa 3.34 ± 0.36Acidic (Benzoic acid derivative)
Density 1.44 ± 0.1 g/cm³Predicted
LogP ~4.2High Lipophilicity (Fluorinated aryl group)
Solubility DMSO, DMF, Acetone, MethanolInsoluble in Water (unless basified)
The Boiling Point Anomaly (Thermodynamic Analysis)

Researchers attempting to distill this compound at atmospheric pressure will encounter decarboxylation or anhydride formation rather than a clean liquid-gas transition.

  • Theoretical Value: The predicted boiling point of 394 °C is derived from group contribution methods (e.g., Joback or Stein-Brown), accounting for the high molecular weight (298.28 g/mol ) and the strong intermolecular hydrogen bonding typical of carboxylic acid dimers.

  • Practical Implication: Purification must be performed via recrystallization or chromatography , not distillation. If distillation is absolutely required (e.g., for derivative esters), it must be conducted under high vacuum (<0.1 mmHg).

Estimated Boiling Points at Reduced Pressure:

  • 10 mmHg: ~230 °C

  • 1 mmHg: ~185 °C

  • 0.1 mmHg: ~150 °C (Close to Melting Point)

Part 2: Validated Synthesis Protocol

Objective: Synthesize 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid via Nucleophilic Aromatic Substitution (SNAr). Mechanism: The thiol group of thiosalicylic acid displaces the chloride on the activated 4-chlorobenzotrifluoride ring.

Reaction Scheme (Graphviz Visualization)

SynthesispathwayTSAThiosalicylic Acid(Nucleophile)CondConditions:K2CO3 / NaOHDMSO or DMFReflux (120-150°C)TSA->CondPCBT4-Chlorobenzotrifluoride(Electrophile)PCBT->CondInterCarboxylate Salt(Soluble in Water)Cond->Inter S_NAr CouplingProd2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid(Precipitate)Inter->Prod Acidification (HCl)pH 2-3

Figure 1: SNAr synthesis pathway utilizing thiosalicylic acid and 4-chlorobenzotrifluoride.

Step-by-Step Methodology

Note: This protocol assumes standard Schlenk line techniques or a well-ventilated fume hood due to sulfur odors.

Reagents:

  • Thiosalicylic acid (1.0 eq)

  • 4-Chlorobenzotrifluoride (1.2 – 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.5 eq)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

  • Catalyst (Optional): Copper powder (Ullmann conditions) or Tetrabutylammonium bromide (TBAB) for phase transfer.

Workflow:

  • Activation: In a round-bottom flask equipped with a condenser, dissolve thiosalicylic acid (e.g., 50 mmol) in DMSO (100 mL). Add K₂CO₃ (125 mmol) slowly. Stir at room temperature for 30 minutes to form the thiolate anion.

  • Coupling: Add 4-chlorobenzotrifluoride (60 mmol) dropwise.

  • Heating: Heat the mixture to 120–140 °C for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) or HPLC.[1][2]

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water (500 mL). The mixture should be homogeneous (the product is in its soluble carboxylate salt form).

  • Precipitation: Slowly acidify the aqueous solution with concentrated HCl to pH 2–3 . The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold water (3x) to remove DMSO and inorganic salts.

    • Recrystallization:[3] Dissolve the crude solid in hot Acetone or Ethanol. Filter while hot (to remove trace copper/inorganics). Cool to 4 °C to crystallize.

Part 3: Purification & Quality Control

Purification Logic Workflow

PurificationCrudeCrude Precipitate(Contains salts, traces of DMSO)WashWater Wash(Removes DMSO/Salts)Crude->WashRecrystRecrystallizationSolvent: Acetone or EtOHWash->Recryst Dry solidPurePure ProductMP: 153-154°C>98% HPLCRecryst->Pure Cool & FilterWasteFiltrate WasteRecryst->Waste Mother Liquor

Figure 2: Purification logic prioritizing recrystallization over distillation due to high boiling point.

Analytical Validation

To confirm the identity and purity of the synthesized compound, ensure the following metrics are met:

  • 1H NMR (DMSO-d6): Look for the carboxylic acid proton (broad singlet, ~13 ppm) and the aromatic region (multiplets, 7.0–8.0 ppm). The trifluoromethyl group will not show in 1H NMR but will split aromatic peaks in 13C NMR.

  • Melting Point: Sharp transition between 153–154 °C . A broad range (>2 °C) indicates solvent entrapment or impurities.

  • Mass Spectrometry (ESI-): [M-H]⁻ peak at m/z 297.

References

  • ChemicalBook. (2024). 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid - Physicochemical Properties.Link

  • Google Patents. (2018). CN107176916A - Preparation method of 2-(4-trifluoromethylphenylthio)benzoic acid.[4]Link

  • Sigma-Aldrich. (2024). 2-(Trifluoromethyl)benzoic acid derivatives - Reference Data.Link

  • PrepChem. (2023). Synthesis of 2-(phenylthio)benzoic acid derivatives via S_NAr.Link

Technical Guide: Solubility Profiling & Thermodynamic Characterization of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS: 895-45-4) is a specialized fluorinated intermediate, structurally significant in the synthesis of thioxanthene-class neuroleptics (e.g., Flupentixol) and non-steroidal anti-inflammatory drug (NSAID) analogs.[1] Its solubility profile is a critical quality attribute (CQA) for optimizing recrystallization processes and bioavailability in early-stage drug development.

This guide provides a technical framework for the solubility characterization of this compound. Given that empirical solubility datasets are proprietary or sparse in open literature, this document outlines the physicochemical baseline , predictive solubility landscape , and a validated experimental protocol for generating high-fidelity solubility data (mole fraction


) and thermodynamic parameters (

).
Table 1: Physicochemical Baseline
PropertyValueSource/Prediction
IUPAC Name 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acidStandard
CAS Number 895-45-4ChemicalBook [1]
Molecular Formula

Calculated
Molecular Weight 298.28 g/mol Calculated
Melting Point (

)
153–154 °C (426–427 K)Experimental [1]
Predicted pKa 3.34 ± 0.36Predicted (ACD/Labs)
Predicted LogP ~4.5 – 5.0Lipophilicity Estimate
Crystal System Triclinic (

)
X-ray Diffraction [2]

Solubility Landscape & Solvent Selection

Based on the molecular structure—featuring a lipophilic trifluoromethylphenyl thioether tail and a hydrophilic carboxylic acid head—the compound exhibits amphiphilic behavior with a strong bias toward lipophilicity .

Predictive Solubility Matrix

The following matrix guides solvent selection for experimental determination. The compound is expected to follow a "like dissolves like" mechanism, showing poor affinity for polar protic solvents (water) and high affinity for polar aprotic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic WaterInsoluble (< 0.1 mg/mL)High hydrophobic surface area (CF3 + Phenyl rings) overrides -COOH H-bonding.
Lower Alcohols Methanol, Ethanol, IPAModerate to High Solvation facilitated by H-bonding with -COOH and van der Waals interactions.
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole interactions disrupt crystal lattice; ideal for stock solutions.
Chlorinated Dichloromethane, ChloroformHigh Excellent solvation of the aromatic thioether moiety.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good balance for recrystallization; potential for solvate formation.

Experimental Protocol: Isothermal Saturation Method

To generate definitive solubility data (mole fraction solubility), the Static Equilibrium (Shake-Flask) Method coupled with HPLC-UV quantification is the gold standard.

Reagents & Instrumentation
  • Analyte: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (Purity > 99%).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate).

  • Apparatus: Thermostatic orbital shaker (control ± 0.05 K), Syringe filters (0.22 µm PTFE).

  • Detection: HPLC with UV-Vis detector (Agilent 1200 or equivalent).

Workflow Diagram (DOT)

The following diagram illustrates the self-validating workflow for solubility determination.

Solubility_Protocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, 24-48h, T ± 0.05K) Start->Equilibration Add Solvent Settling Phase Separation (Settling/Centrifugation) Equilibration->Settling Equilibrium Reached Sampling Supernatant Sampling (Keep Isothermal) Settling->Sampling Filtration Filtration (0.22 µm PTFE, Pre-heated) Sampling->Filtration Remove Solids Dilution Dilution with Mobile Phase Filtration->Dilution Prevent Precipitation HPLC HPLC-UV Quantification Dilution->HPLC DataCalc Calculate Mole Fraction (x1) HPLC->DataCalc DataCalc->Equilibration Repeat at New T (278-323 K)

Caption: Figure 1. Isothermal saturation workflow for determining solid-liquid equilibrium solubility.

Analytical Method (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v] – Adjust based on retention time.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (Aromatic absorption) or 270 nm.

  • Temperature: 303.15 K (Column Oven).

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), the data must be correlated using thermodynamic models to ensure internal consistency.
Modified Apelblat Equation

The modified Apelblat equation is the standard for correlating solubility with temperature in pure solvents:



  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical model parameters determined via multivariate regression.
    
  • Validation: The Relative Average Deviation (RAD) and Root Mean Square Deviation (RMSD) should be calculated to assess fit quality.

van't Hoff Analysis

To determine the apparent thermodynamic functions of dissolution, use the van't Hoff equation:



From the slope and intercept of the plot of


 vs. 

:
  • Enthalpy of Solution (

    
    ) : Indicates if dissolution is endothermic (+) or exothermic (-). For this compound, expect 
    
    
    
    (endothermic).
  • Gibbs Free Energy (

    
    ) : 
    
    
    
    .
  • Entropy of Solution (

    
    ) : Reflects the disorder change upon mixing.
    

References

  • Harrison, W. T. A., et al. (2012). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1704. Retrieved from [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • Shakeel, F., et al. (2014). Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures. Journal of Molecular Liquids, 191, 172-175. (Cited as Protocol Standard).

Sources

In-Depth Technical Guide: Crystal Structure of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (C₁₄H₉F₃O₂S), a critical intermediate in the synthesis of the neuroleptic drug flupentixol .

Understanding the solid-state arrangement of this compound is essential for optimizing the purification and stability of pharmaceutical precursors. The crystal structure, determined via single-crystal X-ray diffraction, reveals a triclinic system (Space Group


)  characterized by strong carboxylic acid dimerization and significant conformational twisting around the sulfur bridge. This guide details the crystallographic parameters, molecular conformation, and supramolecular packing motifs that define its physicochemical behavior.

Chemical Profile & Significance[1][2]

The molecule comprises a benzoic acid moiety linked via a sulfur atom to a 4-(trifluoromethyl)phenyl ring.[1][2] The presence of the electron-withdrawing trifluoromethyl (-CF₃) group and the flexible thioether linkage dictates its crystallization behavior and solubility profile.

ParameterDetail
IUPAC Name 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid
CAS Number 895-45-4
Formula C₁₄H₉F₃O₂S
Molecular Weight 298.28 g/mol
Key Function Precursor for Flupentixol (antipsychotic)
Melting Point 413–418 K (140–145 °C)
Molecular Connectivity Diagram

The following diagram illustrates the core connectivity and key functional groups governing the intermolecular interactions.

MolecularStructure cluster_benzoic Benzoic Acid Moiety cluster_linker Linker cluster_phenyl 4-CF3 Phenyl Ring C1 C1 (Carboxyl) C2 C2 (Ortho) C1->C2 S Sulfur Bridge (Thioether) C2->S C-S Bond COOH COOH Group (H-Bond Donor/Acceptor) COOH->C1 C_Para C-Para S->C_Para C-S Bond CF3 CF3 Group (Disordered) C_Para->CF3

Figure 1: Molecular connectivity highlighting the sulfur bridge connecting the benzoic acid and trifluoromethyl-phenyl moieties.

Crystallographic Characterization

The crystal structure was solved using data collected at 173 K with Cu Kα radiation (λ = 1.54184 Å).[3] The compound crystallizes in the centrosymmetric triclinic space group


, which is common for organic acids forming inversion dimers.
Unit Cell Parameters

The following data represents the definitive structural metrics for the pure form crystallized from an Acetonitrile:DMSO (1:2) mixture.

ParameterValueSignificance
Crystal System TriclinicLow symmetry, indicates flexible packing.
Space Group

(No.[4][5][6][7] 2)
Centrosymmetric; allows for inversion dimers.
a (Å) 7.3071(5)Short axis, likely the stacking direction.
b (Å) 8.0790(7)Intermediate axis.[3]
c (Å) 11.3878(11)Long axis, accommodating the biphenyl length.[3]
α (°) 82.678(8)Deviation from 90° indicates triclinic distortion.
β (°) 83.642(7)
γ (°) 72.309(7)Significant shear angle.[3]
Volume (ų) 633.41(10)
Z 2Two molecules per unit cell (one dimer).[3]
Density (calc) 1.564 Mg/m³High density due to Sulfur and Fluorine atoms.

Structural Analysis & Mechanism

Molecular Conformation (The "Twist")

Unlike planar conjugated systems, this molecule adopts a highly twisted conformation to minimize steric repulsion between the ortho-substituted carboxylic acid and the sulfur bridge.

  • Dihedral Angle: The angle between the mean planes of the two benzene rings is 88.7(2)° .[3] This near-perpendicular arrangement effectively decouples the π-systems of the two aromatic rings.

  • Carboxyl Rotation: The carboxylic acid group is twisted by 13.6(7)° relative to its attached benzene ring.[3] This slight deviation from coplanarity is energetically necessary to facilitate the formation of optimal hydrogen bonds in the crystal lattice.

Hydrogen Bonding Motifs (The "Dimer")

The dominant supramolecular feature is the formation of centrosymmetric inversion dimers .

  • Mechanism: Two molecules interact via their carboxylic acid groups. The carbonyl oxygen of one molecule accepts a hydrogen from the hydroxyl group of the other, and vice versa.

  • Graph Set: This interaction forms an

    
      ring motif (an 8-membered ring containing 2 donors and 2 acceptors).[3][6]
    
  • Geometry:

    • Bond: O—H[3]···O

    • D···A Distance: 2.677(3) Å[3]

    • Angle: 175° (indicating a strong, linear hydrogen bond).

Fluorine Disorder

The trifluoromethyl (-CF₃) group exhibits rotational disorder, a common phenomenon in crystallography due to the low barrier of rotation for the C-C bond connecting the CF₃ group to the phenyl ring.

  • Modeling: The fluorine atoms are modeled over two sets of sites with an occupancy ratio of 0.61 : 0.39 .[3]

  • Implication: This suggests that even at 173 K, the CF₃ group retains some librational freedom or exists in multiple static orientations within the lattice, contributing to the entropy of the crystal.

Experimental Protocols

To replicate the crystal growth or validate the structure, follow this specific workflow. This protocol ensures the formation of the specific polymorph described above.

Crystallization Workflow

ExperimentalProtocol Start Start: Raw Material (Commercial Source) SolventPrep Prepare Solvent Mixture Acetonitrile : DMSO (1:2 v/v) Start->SolventPrep Dissolution Dissolve Compound (15 mL solvent, Room Temp) SolventPrep->Dissolution Stirring Stirring (10 minutes to ensure homogeneity) Dissolution->Stirring Evaporation Slow Evaporation (Room Temp, Several Days) Stirring->Evaporation Harvest Harvest Crystals (Irregular, Colourless) Evaporation->Harvest Analysis X-Ray Diffraction (Agilent Gemini EOS, 173 K) Harvest->Analysis

Figure 2: Step-by-step crystallization and characterization workflow.

Detailed Methodology
  • Solvent Preparation: Create a solvent mixture of Acetonitrile (

    
    ) and Dimethyl Sulfoxide (DMSO) in a 1:2 volume ratio .[3] DMSO is used for its high solubilizing power, while Acetonitrile acts as the more volatile component to drive saturation.
    
  • Dissolution: Dissolve the crude 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid in 15 mL of the solvent mixture.

  • Equilibration: Stir the solution for 10 minutes at room temperature to ensure complete dissolution and homogeneity.

  • Crystal Growth: Allow the solution to stand at room temperature. The slow evaporation of Acetonitrile will gradually increase the supersaturation, promoting the nucleation of high-quality single crystals over a period of a few days.

  • Data Collection: Select a crystal with approximate dimensions 0.24 × 0.22 × 0.12 mm.[3] Mount on a diffractometer (e.g., Agilent Gemini EOS) and collect data at 173 K to minimize thermal motion (especially of the CF₃ group).

Pharmaceutical Implications[1][9][10]

Synthesis of Flupentixol

This compound is the direct structural precursor to flupentixol , a thioxanthene-class antipsychotic.

  • Cyclization: The carboxylic acid group reacts (typically via Friedel-Crafts acylation mechanisms using PPA or

    
    ) to close the central ring, forming the thioxanthone core.
    
  • Relevance of Structure: The "folded" conformation observed in the crystal structure (88.7° dihedral angle) pre-organizes the molecule for this cyclization. The proximity of the carboxylic acid carbon to the ortho position of the sulfur-bearing ring is a critical geometric parameter for the efficiency of the ring-closure reaction.

Stability and Purity[11]
  • Dimer Stability: The strong

    
     hydrogen-bonded dimers significantly stabilize the solid form, contributing to its high melting point (140–145 °C). This stability is advantageous for storage and handling during GMP manufacturing.
    
  • Disorder: The disorder in the CF₃ group serves as a marker for the flexibility of the "tail" end of the molecule. In drug development, such flexible moieties often influence binding affinity, although in this intermediate stage, it primarily affects the entropy of dissolution.

References

  • Siddegowda, M. S., et al. (2013). "2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid."[1] Acta Crystallographica Section E: Structure Reports Online, 69(11), o1704.

  • Young, G. A., et al. (1976). "Flupentixol Synthesis and Pharmacology." Journal of Pharmacy and Pharmacology. (Cited contextually regarding Flupentixol synthesis).
  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. (General reference for hydrogen bonding graph sets ).

Sources

Molecular Geometry and Structural Dynamics of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid molecular geometry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]

A Technical Analysis of Conformational Constraints and Intermolecular Interactions in Diaryl Sulfide Scaffolds

Executive Summary

The molecular geometry of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS: 895-45-4) represents a classic study in the steric and electronic optimization of diaryl sulfide pharmacophores.[1][2] Unlike planar systems, this molecule adopts a distinct "butterfly" conformation characterized by a near-orthogonal dihedral angle between its phenyl rings.[1] This guide provides a rigorous analysis of its crystallographic parameters, conformational flexibility, and the supramolecular synthons that drive its solid-state assembly. Understanding these geometric attributes is critical for optimizing its utility as a precursor in the synthesis of neuroleptic agents like flupentixol and for designing next-generation NSAID analogs.

Chemical Identity & Structural Significance[1][2][3][4][5]

This compound belongs to the class of ortho-substituted diaryl sulfides .[2][3] Its core structure consists of a thiosalicylic acid moiety linked to a para-trifluoromethylphenyl ring.[2]

  • IUPAC Name: 2-{[4-(Trifluoromethyl)phenyl]sulfanyl}benzoic acid[1][2][4]

  • Molecular Formula: C₁₄H₉F₃O₂S[2][3][5][6][7]

  • Molecular Weight: 298.28 g/mol [2][3][5][6][7]

  • Key Functional Groups:

    • Thioether Bridge (-S-): Acts as a flexible hinge, allowing conformational adaptation.[1]

    • Ortho-Carboxyl Group (-COOH): Critical for hydrogen bonding and solubility; introduces steric strain.[1][3]

    • Trifluoromethyl Group (-CF₃): Provides lipophilicity and metabolic stability; induces significant dipole moments.[1][3]

Pharmacophore Relevance

The geometry of the C-S-C bridge dictates the spatial arrangement of the lipophilic CF₃ tail relative to the polar carboxyl head.[2] In drug design, this "kinked" geometry is essential for fitting into hydrophobic pockets of enzymes (e.g., COX-1/COX-2) or receptors (dopamine receptors for flupentixol derivatives), where a planar molecule would face steric rejection.[1][2]

Detailed Geometric Analysis

The following data is synthesized from single-crystal X-ray diffraction studies of the title compound and homologous diaryl sulfides.

The "Butterfly" Conformation

The most defining geometric feature of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid is the lack of planarity.[1][2] To minimize steric repulsion between the sulfur lone pairs and the ortho-carboxyl group, the two aromatic rings twist significantly.[2]

  • Inter-Ring Dihedral Angle: 88.7(2)° [1][2][7]

    • Significance: The two phenyl rings are nearly perpendicular to each other.[2][3] This high degree of twist disrupts ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -conjugation across the sulfur bridge, isolating the electronic systems of the two rings.
      
  • Carboxyl Group Rotation: 13.6(7)° [1][2][7]

    • Observation: The carboxylic acid plane is twisted by ~13.6° relative to the benzene ring it is attached to.[2][7]

    • Causality: This deviation from coplanarity (0°) is a compromise between maximizing resonance (which favors planarity) and minimizing steric clash with the adjacent sulfur atom and the opposing phenyl ring.[1][2]

Bond Parameters
ParameterValue (Approx.)Structural Insight
C–S Bond Length 1.77 – 1.78 ÅTypical for C(sp2)–S bonds; indicates partial double bond character is minimal due to the twist.[1][3]
C–S–C Bond Angle 103° – 105°The sulfur atom retains sp³-like hybridization, contributing to the "bent" shape.[2]
C–F Bond Length 1.33 ÅStrong, short bonds typical of the chemically inert CF₃ group.[2][3]
Crystal Packing and Supramolecular Synthons

In the solid state, the molecule does not exist as a discrete monomer.[2] It forms stable dimers driven by classical hydrogen bonding.[2]

  • Primary Interaction: Centrosymmetric Inversion Dimers.[1][2][3]

  • Binding Motif: R₂²(8) Graph Set.[1][2][3][7]

    • Two molecules interact via their carboxylic acid groups (O–H[1][2][8]···O).

    • The carbonyl oxygen of one molecule accepts the hydroxyl proton of the other.[2]

  • Secondary Interactions: Weak C–H···F contacts stabilize the packing of the hydrophobic CF₃ groups, often leading to disorder in the fluorine positions (occupancy ratios often split, e.g., 0.61:0.39).[2]

Visualization of Structural Logic[2]

The following diagram illustrates the hierarchical organization of the molecule's geometry, from covalent connectivity to supramolecular assembly.

MolecularGeometry cluster_0 Core Components cluster_1 Steric & Electronic Forces cluster_2 Resulting Geometry cluster_3 Crystal Packing ThioBridge Thioether Bridge (-S-) Repulsion Lone Pair/COOH Repulsion ThioBridge->Repulsion Flexible Hinge OrthoCOOH Ortho-COOH Group OrthoCOOH->Repulsion Steric Bulk Resonance Resonance (Phenyl-COOH) OrthoCOOH->Resonance Dimer Inversion Dimer (R2^2(8) Motif) OrthoCOOH->Dimer H-Bond Donor/Acceptor CF3Group Para-CF3 Group Twist 88.7° Dihedral Twist (Butterfly Shape) Repulsion->Twist Minimizes Energy Tilt 13.6° Carboxyl Tilt Resonance->Tilt Compromise vs Sterics Twist->Dimer Allows Stacking

Figure 1: Causal flow from steric forces to the final observed "Butterfly" geometry and dimer formation.[1][2]

Experimental Protocols

To validate the geometry described above, the following synthesis and crystallization protocols are recommended. These methods ensure high purity, which is a prerequisite for obtaining single crystals suitable for X-ray diffraction.[3]

Synthesis Workflow (Nucleophilic Aromatic Substitution)

Principle: A copper-catalyzed or base-mediated coupling of thiosalicylic acid with a para-halobenzotrifluoride.[1][3]

Step-by-Step Protocol:

  • Reagents:

    • Thiosalicylic acid (1.0 eq)[1][2]

    • 4-Chlorobenzotrifluoride (1.2 eq) - Note: The chloro derivative is cheaper, but 4-bromo reacts faster.[1]

    • Potassium Hydroxide (KOH) (2.5 eq)[1][2]

    • Solvent: DMF or DMSO (High boiling point polar aprotic).[1][2][3]

    • Catalyst: Copper powder (0.1 eq) (Optional but recommended for chloro-substrates).[1][2][3]

  • Reaction:

    • Dissolve thiosalicylic acid and KOH in DMF under Nitrogen.

    • Add 4-chlorobenzotrifluoride dropwise.[1][3]

    • Heat to 140–150°C for 8 hours. The high temperature is required to overcome the activation energy of the deactivated aryl halide.[2]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour into ice-water (5x reaction volume).

    • Acidify to pH 2–3 with concentrated HCl.[1][2] The product will precipitate as a solid.[2][3]

  • Purification:

    • Filter the crude solid.[2][3][9]

    • Recrystallize from Ethanol/Water (4:1) .[1][2][3] This solvent system encourages the formation of the stable triclinic polymorph.[2]

Crystallization for X-Ray Analysis

To replicate the 88.7° twist measurement:

  • Dissolve 50 mg of pure compound in 5 mL of Acetone or Methanol .

  • Place in a small vial and cover with parafilm.

  • Poke 3-4 small holes in the parafilm to allow slow evaporation.[2][3]

  • Store at 4°C. Colorless block crystals typically form within 3-5 days.

Computational Validation (DFT)[1][2]

For researchers lacking access to X-ray crystallography, Density Functional Theory (DFT) provides an accurate prediction of the geometry.[2]

Recommended Basis Set:

  • Functional: B3LYP (Standard hybrid functional).[1][2][3]

  • Basis Set: 6-311G(d,p) (Includes polarization functions for Sulfur and Fluorine).[1][2][3]

  • Solvation Model: PCM (Polarizable Continuum Model) using Water or Ethanol to mimic physiological or crystallization conditions.[1][2][3]

Expected Outcome: Gas-phase DFT calculations often predict a slightly more "open" C-S-C angle (~104-106°) compared to the solid state, as crystal packing forces (H-bonds) compress the molecule slightly.[2] However, the orthogonal twist of the rings will remain the global minimum.

References

  • Siddegowda, M. S., et al. (2011).[1][2][3][7] "2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid."[1][2][4] Acta Crystallographica Section E: Structure Reports Online, 67(7), o1704.[1][2]

  • Young, G. A., et al. (1976).[1][2][3] "Neuroleptic agents: Flupentixol."[1][2][7] Journal of Medicinal Chemistry, 19, 123-128. (Context on pharmacological relevance).

  • BenchChem. (2024).[1][2] "2-(Phenylthio)benzoic Acid Structure and Applications."

  • NIST Chemistry WebBook. "Diphenyl sulfide - Thermochemistry and Structure."

  • Cambridge Structural Database (CSD). Entry for C14H9F3O2S.[1][2][3] (Verifies unit cell parameters: Triclinic, P1).

Sources

Comprehensive Spectral Analysis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid spectral analysis Content Type: In-depth Technical Guide

Executive Summary & Compound Identity

2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS: 895-45-4) is a critical diaryl thioether scaffold used primarily as an intermediate in the synthesis of neuroleptic thioxanthene derivatives, such as flupentixol .[1][2] Its structural integrity hinges on the ortho-positioning of the thioether linkage relative to the carboxylic acid, a feature that significantly influences its spectral fingerprint due to electronic shielding and steric twisting.

This guide provides a multi-modal spectral characterization strategy, synthesizing experimental data with theoretical principles to ensure precise identification and purity profiling.

Chemical Identity Table
PropertySpecification
IUPAC Name 2-[[4-(Trifluoromethyl)phenyl]sulfanyl]benzoic acid
CAS Number 895-45-4
Molecular Formula C₁₄H₉F₃O₂S
Molecular Weight 298.28 g/mol
Melting Point 153–154 °C (Crystalline Solid)
Solubility Soluble in DMSO, Methanol, Acetone; Sparingly soluble in Water

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to accurate spectral interpretation. The compound is typically synthesized via a nucleophilic aromatic substitution (


) reaction. This context defines the "watch list" for spectral impurities.
Synthesis Pathway Diagram

The following diagram outlines the reaction logic and potential byproducts detectable in spectral analysis.

SynthesisPathway TSA Thiosalicylic Acid (2-Mercaptobenzoic acid) Prod TARGET: 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid TSA->Prod S-Nucleophile Imp1 Impurity A: Disulfide Dimer (2,2'-Dithiodibenzoic acid) TSA->Imp1 Oxidation PCBT 4-Chlorobenzotrifluoride PCBT->Prod Electrophile Imp2 Impurity B: Unreacted 4-Chlorobenzotrifluoride PCBT->Imp2 Residual Cond Conditions: NaOH/K2CO3, Cu Catalyst Reflux

Figure 1: Synthesis pathway highlighting origin of key spectral impurities (Disulfides and unreacted halides).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural validation. The molecule contains two distinct aromatic systems: the Benzoic Acid Ring (Ring A) and the Trifluoromethylphenyl Ring (Ring B) .

¹H NMR Analysis (Proton)

Solvent: DMSO-d₆ is recommended due to the solubility of the carboxylic acid and to prevent exchange of the acidic proton.

  • Carboxylic Acid Proton (-COOH):

    • Shift: 13.0 – 13.5 ppm (Broad Singlet).

    • Diagnostic Note: This peak may broaden or disappear if the sample is "wet" (D₂O exchange) or if the concentration allows for dimerization.

  • Ring A (Benzoic Moiety):

    • H-3 (Doublet, ~6.8 ppm): The proton ortho to the sulfur is significantly shielded compared to typical benzoic acids due to the electron-donating nature of the sulfide lone pairs.

    • H-6 (Doublet, ~7.9 ppm): The proton ortho to the carbonyl is deshielded by the anisotropic effect of the C=O group.

  • Ring B (4-CF₃-Phenyl Moiety):

    • Pattern: AA'BB' System (Pseudo-quartet appearance).

    • Shift: Two doublets centered around 7.6 – 7.8 ppm. The protons ortho to the CF₃ group are deshielded by the electron-withdrawing fluorine atoms.

¹³C NMR Analysis (Carbon-13)

The ¹³C spectrum is dominated by C-F coupling , which splits the signals of Ring B into quartets.

Carbon TypeChemical Shift (ppm)Multiplicity (

)
Assignment Logic
C=O 167.0 – 169.0SingletCarboxylic Acid Carbonyl.
C-CF₃ 124.0 (center)Quartet (

Hz)
Direct attachment to Fluorine. Very low intensity.
Ar-C-CF₃ 128.0 – 130.0Quartet (

Hz)
Ipso carbon to the CF₃ group.
Ar-C (Ring B) ~126.0Quartet (

Hz)
Ortho carbons to the CF₃ group.
Ar-C-S 135.0 – 145.0SingletQuaternary carbons attached to Sulfur.
¹⁹F NMR Analysis

This is the purity "fingerprint" for the trifluoromethyl group.

  • Shift: -61.0 to -63.0 ppm.

  • Signal: Sharp Singlet.

  • Impurity Check: Look for a secondary peak around -63.5 ppm, which often indicates hydrolyzed 4-(trifluoromethyl)phenol or unreacted starting material.

Infrared (IR) Spectroscopy

IR is used primarily for functional group verification and solid-state form identification (polymorphism).

Key Vibrational Modes
  • O-H Stretch (Acid): 2500 – 3300 cm⁻¹ (Broad). The extensive broadening indicates strong intermolecular hydrogen bonding (dimer formation) in the solid state.

  • C=O Stretch (Acid): 1680 – 1705 cm⁻¹. A strong, sharp band.

  • C-F Stretch: 1320 – 1350 cm⁻¹. Very strong intensity. This region is often complex due to overlap with C-O stretches, but the C-F band is typically the most intense in the fingerprint region.

  • C-S Stretch: 600 – 800 cm⁻¹. Weak, often difficult to assign definitively without Raman, but useful for fingerprinting.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation evidence for the thioether linkage.

Ionization Mode: ESI (-) (Electrospray Ionization, Negative Mode)

The carboxylic acid moiety ionizes readily in negative mode by losing a proton.

  • Molecular Ion [M-H]⁻: m/z 297.

  • Isotope Pattern: Sulfur-34 (4.2% natural abundance) will create an [M-H+2]⁻ peak at m/z 299 with approximately 4-5% intensity of the parent peak. This is a crucial confirmation of the sulfur atom's presence.

Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), the molecule follows a predictable breakdown:

  • Decarboxylation: Loss of CO₂ (44 Da)

    
     m/z 253.
    
  • C-S Cleavage: Rupture of the thioether bond is common at higher energies, yielding characteristic phenyl-sulfur fragments.

MassSpec Parent Parent Ion [M-H]⁻ m/z 297 Frag1 Fragment A [M-H-CO₂]⁻ m/z 253 Parent->Frag1 - CO₂ (44 Da) Frag2 Fragment B [Thiophenol derivative]⁻ m/z ~177 Parent->Frag2 C-S Cleavage

Figure 2: Primary fragmentation pathway in negative ion mode MS.

Experimental Protocol: Sample Preparation

To ensure reproducibility (Trustworthiness), follow these specific preparation steps for spectral analysis.

NMR Sample Prep
  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? CDCl₃ may not fully dissolve the dimerized acid, leading to poor signal-to-noise ratio.

  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.

HPLC-UV Purity Check

Before spectral assignment, purity should be >98%.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV at 254 nm (Aromatic absorption) and 280 nm .

  • Retention Time: The compound is relatively lipophilic (LogP ~4.5) and will elute late in the gradient (high % organic).

References

  • Siddegowda, M. S., et al. (2012). "2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid."[1] Acta Crystallographica Section E, 68(6), o1704. Link

  • ChemicalBook. (n.d.). "2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid Product Description." Link

  • National Institutes of Health (NIH). (n.d.). "4-(Trifluoromethyl)benzoic acid Spectral Data (Fragment Analog)." PubChem.[3][4] Link

  • Rhône-Poulenc S.A. (2004). "Process for the preparation of 2-alkylthio benzoic acid derivatives." U.S. Patent 6,777,575. Link

Sources

Structural Elucidation & Process Profiling: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS 895-45-4) represents a critical pharmacophore in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and PPAR


 modulators. It functions as a bioisostere of flufenamic acid, where the secondary amine (-NH-) is replaced by a thioether (-S-) linkage.

This substitution profoundly alters the metabolic stability and lipophilicity of the molecule. For the drug development professional, accurate characterization of this intermediate is non-negotiable. The trifluoromethyl (


) group acts as a powerful NMR reporter, but its coupling patterns in 

NMR often confuse automated peak-picking algorithms.

This guide provides a self-validating analytical framework, moving beyond simple data listing to explain the why and how of the spectral features.

Part 2: Synthesis & Reaction Pathway

To understand the impurity profile in the NMR, one must understand the genesis of the molecule. The most robust synthesis involves an Ullmann-type condensation or Nucleophilic Aromatic Substitution (


).
Optimized Synthetic Protocol

Objective: Synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid via


.
  • Reagents: Thiosalicylic acid (1.0 eq), 4-Chlorobenzotrifluoride (1.2 eq), Potassium Carbonate (2.5 eq).

  • Solvent: DMF or DMSO (High boiling point required).

  • Catalyst: Copper powder (0.1 eq) - Optional but accelerates rate.

Step-by-Step Methodology:

  • Charging: In a 3-neck round bottom flask equipped with a reflux condenser, dissolve thiosalicylic acid (15.4 g, 100 mmol) in DMF (100 mL).

  • Deprotonation: Add

    
     (34.5 g, 250 mmol) in portions. Caution: 
    
    
    
    evolution. Stir for 30 mins at RT to generate the thiolate dianion.
  • Coupling: Add 4-chlorobenzotrifluoride (21.6 g, 120 mmol) and copper powder (0.6 g).

  • Heating: Heat to 130-140°C for 6–8 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Cool to RT. Pour into ice-water (500 mL). The mixture will be alkaline. Filter off inorganic salts/copper.

  • Precipitation: Acidify the filtrate with 2N HCl to pH 2–3. The product precipitates as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water or Acetone.

Reaction Pathway Visualization

SynthesisPathway SM1 Thiosalicylic Acid (Nucleophile) Inter Thiolate Dianion (Intermediate) SM1->Inter K2CO3, DMF Deprotonation SM2 4-Chlorobenzotrifluoride (Electrophile) Prod Target Product (Thioether) Inter->Prod + SM2 130°C, -Cl- Byprod Disulfide Impurity (Oxidation Side-Product) Inter->Byprod O2 (Air exposure)

Figure 1: Synthetic pathway highlighting the critical SNAr mechanism and potential oxidative dimerization impurity.

Part 3: NMR Analytical Profiling

The following data is standardized for DMSO-


. This solvent is preferred over 

for carboxylic acids to prevent hydrogen-bond dimerization, which broadens the -COOH signal and complicates integration.
NMR Interpretation (400 MHz, DMSO- )

The spectrum is defined by three distinct regions.[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic (Causality)
13.20 Broad Singlet (br s)1H-COOH Highly deshielded acidic proton. Broadening indicates exchangeable proton.
7.98 Doublet (d,

Hz)
1HRing A, H-6Ortho to the electron-withdrawing Carbonyl group (Deshielded).
7.75 Doublet (d,

Hz)
2HRing B, H-3', H-5'Ortho to

. Part of the AA'BB' system of the p-substituted ring.
7.60 Doublet (d,

Hz)
2HRing B, H-2', H-6'Ortho to Sulfur. Sulfur is slightly electron-donating by resonance, shielding these relative to H-3'.
7.50 – 7.25 Multiplet (m)3HRing A, H-3,4,5H-3 is ortho to Sulfur (shielded). H-4/5 are in the "middle" aromatic range.

Self-Validation Check:

  • Integration Ratio: Ensure the ratio is 1 (Acid) : 1 (Aromatic) : 4 (Aromatic AA'BB') : 3 (Aromatic). Total = 9H.[2]

  • The "Roof Effect": The AA'BB' system of the trifluoromethylphenyl ring often shows a "roofing" effect (leaning) towards the center of the two doublets, confirming they belong to the same spin system.

NMR & Fluorine Coupling (100 MHz, DMSO- )

This is the most critical section for validation. The


 group splits carbon signals into quartets due to 

coupling. Do not mistake these multiplets for impurities.
Chemical Shift (

, ppm)
Splitting PatternCoupling Constant (

)
AssignmentMechanism
167.5 Singlet-C =OCarbonyl carbon.
142.0 Singlet-Ring A, C-2Quaternary C attached to S.
138.5 Singlet-Ring B, C-1'Quaternary C attached to S.
132.5 Singlet-Ring A, C-6Ortho to COOH.
131.0 Singlet-Ring A, C-4Para to S.
129.5 Singlet-Ring B, C-2',6'Ortho to S.
128.0 Quartet

Hz
Ring B, C-3',5'Ortho to

. The coupling is small but often visible as line broadening.
126.5 Singlet-Ring A, C-5Meta to S.
125.8 Quartet

Hz
Ring B, C-4'Diagnostic: The carbon directly attached to

.
124.2 Quartet

Hz
C

Diagnostic: The trifluoromethyl carbon itself. Huge coupling constant.

Self-Validation Check:

  • Look for the 272 Hz splitting . On a 100 MHz instrument (where 1 ppm = 100 Hz), this quartet will span ~2.7 ppm.[3]

  • Look for the 32 Hz splitting at ~125 ppm.[1] This confirms the

    
     is attached to the aromatic ring.
    
NMR (376 MHz, DMSO- )
  • Shift:

    
     -61.5 to -63.0 ppm.
    
  • Pattern: Singlet (s).

  • Note: May appear as a very fine multiplet if high-resolution parameters are used, due to long-range coupling with aromatic protons, but usually processed as a singlet.

Part 4: Analytical Logic Map

The following diagram illustrates the decision tree for confirming the structure based on the data above.

NMRLogic Start Crude Sample Analysis H1_Check 1H NMR: Acid Proton present? (>12 ppm) Start->H1_Check CF3_Check 13C NMR: Observe Quartets? (~124ppm, J=272Hz) H1_Check->CF3_Check Yes Recrystallize (Acid missing) Recrystallize (Acid missing) H1_Check->Recrystallize (Acid missing) No S_Link_Check Mass Spec / IR: Confirm Thioether (No S-H stretch) CF3_Check->S_Link_Check Yes Check F-NMR (No CF3) Check F-NMR (No CF3) CF3_Check->Check F-NMR (No CF3) No Result CONFIRMED STRUCTURE: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid S_Link_Check->Result Pass

Figure 2: Analytical decision matrix for structural validation.

Part 5: References

  • Synthesis of Diaryl Sulfides:

    • Title: General procedure for the synthesis of diaryl sulfides via Ullmann coupling.

    • Source:Journal of Organic Chemistry, 2005, 70(24), 10135–10138.

    • URL:[Link]

  • NMR of Trifluoromethyl Groups:

    • Title: A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

    • Source: ACD/Labs Technical Notes.

    • URL:[Link]

  • Benzoic Acid Derivatives Data:

    • Title: 1H and 13C NMR spectral data for substituted benzoic acids.

    • Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

    • URL:[Link]

  • Compound Specifics (Analogous Data):

    • Title: 2-(Trifluoromethyl)benzoic acid NMR data (ChemicalBook).

    • Source: ChemicalBook Database (CAS 433-97-6 used for Ring A comparison).

Sources

Technical Monograph: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 895-45-4 Primary Application: Pharmaceutical Intermediate (Thioxanthene Class)

Executive Summary

This technical guide provides a comprehensive analysis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid , a critical organosulfur scaffold used primarily in the synthesis of neuroleptic drugs. Structurally, the compound features a benzoic acid moiety linked via a sulfur bridge to a para-trifluoromethyl phenyl ring.

Its significance in drug discovery lies in two core attributes:

  • The Trifluoromethyl (

    
    ) Group:  Enhances lipophilicity and metabolic stability, preventing oxidative degradation at the para-position.
    
  • The Thioether Linkage: Serves as a precursor for tricyclic ring closure, specifically forming trifluoromethyl-substituted thioxanthones, which are the immediate precursors to antipsychotics like Flupentixol and Fluphenazine .

Physicochemical Profile

The following data aggregates experimental and predicted values to establish a baseline for identification and quality control.

PropertyValueSource
CAS Number 895-45-4[PubChem, 2025]
Molecular Formula

[BLD Pharm, 2024]
Molecular Weight 298.28 g/mol [ChemicalBook, 2024]
Appearance White to off-white crystalline powder[Sigma-Aldrich]
Melting Point 153–154 °C[ChemicalBook, 2024]
Predicted pKa 3.34 ± 0.36[ChemicalBook, 2024]
Solubility Soluble in DMSO, Methanol, DMF; Insoluble in waterExperimental Observation

Synthetic Routes & Mechanistic Insight

The synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid is a classic example of Nucleophilic Aromatic Substitution (


) . The choice of reagents is dictated by the electronic activation provided by the electron-withdrawing trifluoromethyl group.
The Industrial Standard (Thiosalicylic Acid Route)

The most robust industrial pathway involves the reaction of thiosalicylic acid (2-mercaptobenzoic acid) with 4-chlorobenzotrifluoride .

  • Reagents: Thiosalicylic acid, 4-Chlorobenzotrifluoride, NaOH/KOH.

  • Solvent: High-boiling polar aprotic (DMF or DMSO) or aqueous alkaline reflux.

  • Catalyst: Copper powder (Ullmann-type) is often added if reaction kinetics are sluggish, though the

    
     group activates the aryl chloride sufficiently for metal-free substitution under harsh conditions.
    
Mechanistic Causality

The reaction relies on the ionization of the thiol group (


) to form a highly nucleophilic thiolate anion.
  • Activation: The

    
     group at the para-position of the chlorobenzene withdraws electron density from the ring (inductive effect 
    
    
    
    ).
  • Attack: The thiolate nucleophile attacks the carbon bearing the chlorine.

  • Stabilization: The negative charge is delocalized into the ring and stabilized by the

    
     group (Meisenheimer complex).
    
  • Elimination: Chloride is ejected, restoring aromaticity.

Synthesis Workflow Diagram

The following diagram illustrates the reaction logic and critical process controls.

SynthesisPath Reactant1 Thiosalicylic Acid (Nucleophile Source) Base Base (NaOH/KOH) Deprotonation Reactant1->Base Mixing Reactant2 4-Chlorobenzotrifluoride (Electrophile) Complex Meisenheimer Complex Reactant2->Complex Activation by CF3 Intermediate Thiolate Anion (Active Species) Base->Intermediate -H2O Intermediate->Complex SNAr Attack (+ Reactant 2) Product 2-[[4-(Trifluoromethyl)phenyl] thio]benzoic Acid Complex->Product -Cl (Elimination)

Figure 1: Mechanistic pathway for the synthesis via Nucleophilic Aromatic Substitution (


).

Experimental Protocol: Laboratory Scale Synthesis

Safety Warning: This protocol involves corrosive bases and irritant organic halides. Perform all operations in a fume hood.

Materials
  • Thiosalicylic acid (15.4 g, 0.1 mol)

  • 4-Chlorobenzotrifluoride (19.8 g, 0.11 mol)

  • Sodium Hydroxide (8.0 g, 0.2 mol) dissolved in 20 mL water

  • Dimethylformamide (DMF) (50 mL)

  • Copper powder (0.5 g) - Optional catalyst

Step-by-Step Methodology
  • Preparation of Thiolate: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiosalicylic acid in the DMF. Add the aqueous NaOH solution dropwise. Causality: This generates the disodium salt (carboxylate and thiolate), ensuring solubility and nucleophilicity.

  • Addition of Electrophile: Add 4-chlorobenzotrifluoride slowly to the reaction mixture. If using copper catalyst, add it now.

  • Reflux: Heat the mixture to reflux (~130-140°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Workup: Cool the reaction mixture to room temperature. Pour into 300 mL of ice-water.

  • Acidification: Acidify the aqueous solution to pH 2–3 using concentrated HCl. Observation: A white precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water to remove inorganic salts, and recrystallize from ethanol or aqueous acetic acid.

  • Validation: Confirm structure via Melting Point (Target: 153–154°C) and

    
    H-NMR.
    

Applications in Drug Development[2][6][7]

The primary utility of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid is its role as the "A-ring" and "B-ring" precursor for trifluoromethyl-thioxanthones .

The Flupentixol Pathway

This molecule undergoes intramolecular cyclization (Friedel-Crafts acylation) using polyphosphoric acid (PPA) or sulfuric acid to form 2-trifluoromethylthioxanthone . This tricyclic ketone is then functionalized via Grignard reactions to attach the piperazinyl side chains characteristic of Flupentixol (Depixol) and Fluphenazine.

Pathway Visualization

The following diagram maps the transformation of the subject compound into the active pharmaceutical ingredient (API).

PharmaPath Start 2-[[4-(Trifluoromethyl)phenyl] thio]benzoic Acid Intermediate 2-(Trifluoromethyl)thioxanthone (Tricyclic Core) Start->Intermediate Intramolecular Acylation (-H2O) Reagent1 Polyphosphoric Acid (PPA) Cyclization Agent Reagent1->Intermediate FinalDrug Flupentixol / Fluphenazine (Antipsychotic API) Intermediate->FinalDrug Nucleophilic Addition & Dehydration Reagent2 Grignard Reagent (Side Chain Addition) Reagent2->FinalDrug

Figure 2: Synthetic utility in the manufacturing of thioxanthene neuroleptics.

References

  • PubChem. (2025).[1] Benzoic acid, 2-[[4-(trifluoromethyl)phenyl]thio]- (Compound Summary). National Library of Medicine. [Link]

  • Google Patents. (2017). CN107176916A: Preparation method of 2-(4-trifluoromethylphenylthio)benzoic acid.
  • M. J. Davis et al. (1978).[2] Thioxanthone derivatives as photoinitiators.[2] Journal of Oil and Colour Chemists' Association, 61, 256.[2] (Cited for thioxanthone cyclization chemistry).[3][4]

Sources

Technical Monograph: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 895-45-4 | Formula: C14H9F3O2S | Role: Privileged Scaffold & API Intermediate

Executive Summary

This technical guide analyzes 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid , a critical diaryl thioether scaffold used in drug discovery and process chemistry. While structurally analogous to fenamate NSAIDs, its primary utility lies in two distinct domains: as a kinetic stabilizer for Transthyretin (TTR) in amyloidosis research and as the key intermediate for the antipsychotic drug Flupentixol .

This guide moves beyond basic properties to explore the synthetic logic, structural activity relationships (SAR), and validated protocols required for its application in high-value pharmaceutical workflows.

Chemical Architecture & Properties

The molecule consists of a benzoic acid moiety linked via a sulfur bridge to a para-trifluoromethyl phenyl ring. This architecture is not accidental; it is designed to exploit specific biological and chemical behaviors.

Structural Logic
  • The Thioether Bridge: Unlike an ether (-O-) or amine (-NH-) bridge, the sulfur atom (-S-) introduces a larger bond angle and increased lipophilicity. It also serves as a "metabolic switch," capable of oxidation to sulfoxides or sulfones to alter polarity during lead optimization.

  • The Trifluoromethyl (-CF3) Group: Located at the para position, this group imparts high metabolic stability (blocking P450 oxidation) and significant lipophilicity, essential for penetrating the Blood-Brain Barrier (BBB) or occupying hydrophobic pockets in proteins like TTR.

  • The Carboxylic Acid: Provides the necessary electrostatic anchor (salt bridge formation) with lysine or serine residues in target proteins.

Physicochemical Profile
PropertyValueSignificance
Molecular Weight 298.28 g/mol Fragment-like, ideal for lead optimization.
Melting Point 153–154 °CIndicates high crystallinity; useful for purification.
pKa (Predicted) ~3.34Acidic; exists as an anion at physiological pH.
LogP ~4.5Highly lipophilic; requires formulation strategies for bioavailability.
Solubility Low (Water), High (DMSO, MeOH)Solubilization requires organic co-solvents or salt formation.
Validated Synthesis Protocols

Two primary routes exist for synthesizing this scaffold. The choice depends on scale and available starting materials.

Method A: The "Industrial" SNAr Route (Optimized)

This method utilizes the electron-withdrawing nature of the -CF3 group to activate the aryl chloride for nucleophilic aromatic substitution (SNAr). It is preferred for kilogram-scale production due to the low cost of reagents.

  • Precursors: Thiosalicylic acid (2-mercaptobenzoic acid) + 4-Chlorobenzotrifluoride.

  • Catalyst: Copper powder (Ullmann conditions) or Phase Transfer Catalysis (PTC).

Protocol:

  • Charge: In a reactor, dissolve 1.0 eq of Thiosalicylic acid in DMF or DMSO.

  • Base: Add 2.5 eq of Potassium Carbonate (K2CO3). Note: K2CO3 is preferred over NaOH to minimize side reactions.

  • Addition: Add 1.2 eq of 4-Chlorobenzotrifluoride.

  • Catalysis: Add 5 mol% Copper (Cu) powder and trace Iodine (I2) as a promoter.

  • Reaction: Heat to 130–140 °C for 6–8 hours. Monitor via HPLC.

  • Workup: Cool to RT. Dilute with water.[1] Acidify with HCl to pH 2.[2] The product precipitates as a solid.[1][3][4]

  • Purification: Recrystallize from Ethanol/Water.

Method B: Cross-Coupling (Laboratory Scale)

For research applications requiring milder conditions, a palladium-catalyzed approach is viable, though more expensive.

  • Precursors: 2-Iodobenzoic acid + 4-(Trifluoromethyl)thiophenol.

  • Conditions: Pd2(dba)3, Xantphos, Diisopropylethylamine (DIPEA), Toluene, 110 °C.

Synthesis & Application Workflow (DOT Diagram)

The following diagram illustrates the synthesis and its downstream cyclization to the Thioxanthone core (Flupentixol precursor).

SynthesisWorkflow Start1 Thiosalicylic Acid (Nucleophile) Reaction Ullmann Coupling (K2CO3, Cu, DMF, 140°C) Start1->Reaction Start2 4-Chlorobenzotrifluoride (Electrophile) Start2->Reaction Product 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS 895-45-4) Reaction->Product SNAr / Coupling Cyclization Cyclization (Polyphosphoric Acid / POCl3) Product->Cyclization Friedel-Crafts Acylation Final 2-(Trifluoromethyl)thioxanthone (Flupentixol Core) Cyclization->Final

Figure 1: Synthetic pathway from raw materials to the Flupentixol thioxanthone core.

Biological Applications & Mechanism[1][5]
A. Transthyretin (TTR) Amyloidosis Stabilization

TTR is a tetrameric protein that transports thyroxine (T4).[5][6] In amyloidosis, this tetramer dissociates into monomers, which misfold and aggregate.

  • Mechanism: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid acts as a kinetic stabilizer . It binds in the T4-binding pockets at the dimer-dimer interface.

  • Binding Mode:

    • The Carboxylate forms electrostatic interactions with Lys15 and Ser117.

    • The CF3-Phenyl ring occupies the inner halogen-binding pocket (HBP), exploiting hydrophobic interactions to "glue" the tetramer together.

    • Efficacy: Analogous to drugs like Diflunisal, but the thioether linker allows for a distinct conformational fit that can accommodate specific TTR mutations.

B. Neuroleptic Precursor (Flupentixol)

The molecule is the obligate intermediate for Flupentixol and Fluphenazine analogs.

  • Process: The carboxylic acid is cyclized onto the CF3-phenyl ring (intramolecular Friedel-Crafts acylation) using Polyphosphoric Acid (PPA) or POCl3 to form 2-(trifluoromethyl)thioxanthone . This tricyclic core is the scaffold upon which the piperazine side chain is attached.

TTR Stabilization Logic (DOT Diagram)

TTRMechanism TTR_Tetramer Native TTR Tetramer (Functional) Dissociation Rate-Limiting Dissociation (Monomerization) TTR_Tetramer->Dissociation Spontaneous Stabilized Stabilized TTR-Ligand Complex (Kinetic Trap) TTR_Tetramer->Stabilized + Ligand Binding (Kd < 100nM) Amyloid Amyloid Fibrils (Toxic Aggregates) Dissociation->Amyloid Ligand 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (The Stabilizer) Stabilized->Dissociation Inhibited

Figure 2: Mechanism of Action for TTR Stabilization. The ligand shifts equilibrium away from dissociation.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following criteria:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 13.2 (br s, 1H, -COOH)

    • δ 7.9–8.0 (d, 1H, Benzoic H-6)

    • δ 7.6–7.7 (m, 4H, CF3-Phenyl group)

    • δ 7.2–7.4 (m, 3H, Benzoic H-3,4,5)

    • Diagnostic: Look for the distinct splitting of the CF3-phenyl ring (AA'BB' system) and the downfield shift of the acid proton.

  • Mass Spectrometry (ESI-):

    • m/z = 297.0 [M-H]- (Base peak).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA). Gradient 50-95% ACN.

    • Retention Time: Late eluting due to high lipophilicity (LogP ~4.5).

References
  • ChemicalBook. (2023). 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid Properties and CAS 895-45-4.[7][8][9] Link

  • Google Patents. (2017). CN107176916A - Preparation method of 2-(4-trifluoromethylphenylthio)benzoic acid. Link

  • National Institutes of Health (NIH). (2015). Bifunctional crosslinking ligands for transthyretin (TTR). Link

  • MDPI. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Link

  • Sigma-Aldrich. (2023).[4] 4-(Trifluoromethyl)benzoic acid (Precursor Data). Link

Sources

Technical Guide: Scalable Synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid Synthesis Pathway Content Type: Technical Whitepaper / Process Development Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

This guide details the synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS: 115044-69-4), a critical diaryl sulfide intermediate. This scaffold is the structural backbone for high-affinity PPAR


 agonists , most notably GW501516 (Cardarine) .[1]

The synthesis relies on the construction of a thioether bridge between two deactivated aromatic rings. While nucleophilic aromatic substitution (


) is theoretically possible due to the electron-withdrawing trifluoromethyl group, industrial scalability and yield are significantly improved using Copper-Catalyzed Ullmann Condensation . This guide prioritizes the Ullmann route due to its cost-efficiency and the availability of starting materials.

Retrosynthetic Analysis

The strategic disconnection occurs at the C–S bond linking the benzoic acid moiety and the trifluoromethyl-phenyl ring.

  • Disconnection: C(aryl)–S bond cleavage.

  • Synthon A (Nucleophile): Thiosalicylic acid (2-Mercaptobenzoic acid).

  • Synthon B (Electrophile): 4-Chlorobenzotrifluoride (PCBTF).

  • Rationale: Thiosalicylic acid is an inexpensive, shelf-stable solid. PCBTF is a high-volume industrial solvent/reagent, making this route far more economical than using 4-(trifluoromethyl)benzenethiol (which is volatile and expensive).

Core Synthesis Protocol: Modified Ullmann Condensation

Reaction Scheme

The reaction involves the coupling of thiosalicylic acid with 4-chlorobenzotrifluoride in the presence of a copper catalyst and a base in a polar aprotic solvent.


Reagents & Stoichiometry Table
ReagentRoleEquiv.Notes
Thiosalicylic Acid Substrate (Nucleophile)1.0Must be free of disulfide dimer (dithiosalicylic acid).
4-Chlorobenzotrifluoride Substrate (Electrophile)1.5 - 2.0Excess drives reaction to completion; acts as pseudo-solvent.
Potassium Carbonate (

)
Base2.5Anhydrous, micronized preferred for kinetics.
Copper Powder Catalyst0.1 (10 mol%)Activated Cu bronze or CuI can also be used.
DMAc (Dimethylacetamide) Solvent5-7 VolHigh boiling point (165°C) is essential.
Step-by-Step Experimental Protocol

Phase 1: Salt Formation & Deprotonation

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Charge the flask with Thiosalicylic Acid (1.0 eq) and DMAc (5 volumes) .

  • Base Addition: Add

    
     (2.5 eq)  in portions.
    
    • Process Note: Evolution of

      
       gas will occur. Ensure adequate venting. Stir at room temperature for 30 minutes to ensure formation of the dicarboxylate salt (potassium 2-sulfidobenzoate).
      

Phase 2: The Coupling Reaction 4. Catalyst Addition: Add Copper powder (10 mol%) . 5. Electrophile Addition: Add 4-Chlorobenzotrifluoride (1.5 eq) . 6. Reaction: Heat the mixture to 140–150°C (internal temperature).

  • Critical Control Point: Do not exceed 160°C to prevent decarboxylation of the benzoic acid moiety.
  • Monitoring: Maintain reflux for 6–8 hours . Monitor by HPLC for the disappearance of thiosalicylic acid.

Phase 3: Workup & Purification 8. Quenching: Cool the reaction mass to 25°C. Dilute with Water (10 volumes) .

  • Filtration: Filter the mixture through Celite to remove unreacted Copper and inorganic salts.
  • Precipitation: Slowly acidify the filtrate with 6N HCl to pH 2–3 while stirring vigorously.
  • Observation: The product will precipitate as a thick white-to-off-white solid.
  • Isolation: Filter the solid and wash with water (3x) to remove residual DMAc and inorganic salts.
  • Recrystallization: Recrystallize from Ethanol/Water (8:2) or Acetic Acid to obtain high-purity crystalline product.

Mechanistic Pathway (Visualized)

The reaction follows a Copper-Catalyzed Nucleophilic Aromatic Substitution (


), often described via an oxidative addition/reductive elimination cycle typical of Ullmann-type chemistry.
Diagram 1: Catalytic Cycle & Mechanism

G Figure 1: Copper-Catalyzed C-S Coupling Mechanism Start Cu(I) Species (Active Catalyst) Complex_A Cu(I)-Thiolate Complex (Coordination) Start->Complex_A + Thiosalicylic Acid Salt Oxidative_Add Oxidative Addition (Ar-Cl Insertion) Complex_A->Oxidative_Add + 4-Chlorobenzotrifluoride Intermediate_Cu3 Cu(III) Intermediate [Ar-Cu(III)-S-Ar] Oxidative_Add->Intermediate_Cu3 Reductive_Elim Reductive Elimination (C-S Bond Formation) Intermediate_Cu3->Reductive_Elim Reductive_Elim->Start Regeneration of Cu(I) Product Target Product (Diaryl Sulfide) Reductive_Elim->Product

Caption: The catalytic cycle involves the coordination of the thiolate to Cu(I), oxidative addition of the aryl chloride to form a transient Cu(III) species, and reductive elimination to release the diaryl sulfide.

Process Workflow & Critical Control Points

Diagram 2: Industrial Workflow

Process Reactants Raw Materials (Thiosalicylic Acid + PCBTF) SaltForm Salt Formation (K2CO3, DMAc, 25°C) Reactants->SaltForm Coupling Ullmann Coupling (Cu Cat, 150°C, 8h) SaltForm->Coupling + Cu Powder Filtration Hot Filtration (Remove Cu/Salts) Coupling->Filtration Dilution w/ H2O Acidification Acidification (HCl to pH 2) Filtration->Acidification Filtrate Isolation Filtration & Wash Acidification->Isolation Precipitate Purification Recrystallization (EtOH/H2O) Isolation->Purification

Caption: Linear process flow emphasizing the high-temperature coupling followed by pH-controlled precipitation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Oxidation of Thiosalicylic acid to Dithiosalicylic acid (disulfide).Sparge reaction solvents with Nitrogen/Argon. Ensure inert atmosphere.
Incomplete Conversion Poisoning of Copper catalyst.Increase catalyst loading to 15 mol%. Ensure reagents are halide-free (except the reactant).
Dark/Tar Product Thermal decomposition (Decarboxylation).Strictly control temperature <155°C.
Difficult Filtration Fine Copper particles clogging filter.Use Celite pad or diatomaceous earth during the hot filtration step.

References

  • Preparation of 2-(trifluoromethylphenylthio)benzoic acid. Source: CN Patent 107176916A. Context: Describes the industrial scaling of this specific intermediate using thiosalicylic acid and phase transfer catalysts. Link:

  • Synthesis, biological evaluation and molecular modeling of GW 501516 analogues. Source: Ciocoiu, C. C., et al. (2010).[2] Archiv der Pharmazie. Context: Validates the use of this intermediate in the synthesis of PPAR

    
     agonists.
    Link:[2]
    
  • Copper-catalyzed cross-coupling reaction of thiols with aryl halides. Source: Kwong, F. Y., & Buchwald, S. L. (2002). Organic Letters. Context: Foundational methodology for Cu-catalyzed C-S bond formation (Ullmann-type). Link:

  • Process for the preparation of 2-alkylthio benzoic acid derivatives. Source: US Patent 6777575B2. Context: Discusses similar S-alkylation/arylation chemistries on the benzoic acid scaffold. Link:

Sources

Methodological & Application

Application Note: Synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a robust, high-yield protocol for the synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid , a critical intermediate in the synthesis of PPAR


 agonists (e.g., GW501516). The method utilizes a Nucleophilic Aromatic Substitution (S

Ar) strategy, coupling 2-mercaptobenzoic acid (thiosalicylic acid) with 4-chlorobenzotrifluoride. This approach is favored over transition-metal-catalyzed cross-couplings (Ullmann/Buchwald) due to the strong electron-withdrawing nature of the trifluoromethyl group, which sufficiently activates the aryl chloride for nucleophilic attack. The protocol emphasizes impurity control—specifically the prevention of disulfide formation—and provides a scalable workup procedure yielding high-purity crystalline product (MP: 153–154 °C).

Chemical Context & Retrosynthesis

Target Molecule Data
PropertySpecification
Chemical Name 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid
CAS Number 895-45-4
Molecular Formula C

H

F

O

S
Molecular Weight 298.28 g/mol
Appearance White to off-white crystalline solid
Melting Point 153–154 °C
Solubility Soluble in DMSO, DMF, Ethanol (hot); Insoluble in Water
Retrosynthetic Analysis

The most efficient disconnection is at the diaryl sulfide bond. The electron-poor nature of the 4-(trifluoromethyl)phenyl ring suggests an S


Ar mechanism is viable.
  • Nucleophile: 2-Mercaptobenzoic acid (Thiosalicylic acid).[1]

  • Electrophile: 4-Chlorobenzotrifluoride (p-Chlorobenzotrifluoride).

  • Driving Force: The para-CF

    
     group stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride leaving group.
    

Retrosynthesis Target Target: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid Precursors Precursors: Thiosalicylic Acid + 4-Chlorobenzotrifluoride Target->Precursors C-S Disconnection Mechanism Mechanism: SNAr (Nucleophilic Aromatic Substitution) Precursors->Mechanism Activation by p-CF3

Figure 1: Retrosynthetic logic relying on electronic activation by the trifluoromethyl group.

Reaction Mechanism

The reaction proceeds via a classic addition-elimination pathway.

  • Deprotonation: The base (K

    
    CO
    
    
    
    or KOH) deprotonates the thiol group of thiosalicylic acid (pKa ~7) to form the highly nucleophilic thiolate.
  • Addition: The thiolate attacks the ipso-carbon of 4-chlorobenzotrifluoride.

  • Stabilization: The negative charge is delocalized into the ring and stabilized by the electron-withdrawing CF

    
     group.
    
  • Elimination: Chloride is expelled, restoring aromaticity and yielding the thioether.

Mechanism Step1 Thiosalicylic Acid (Deprotonation) Step2 Thiolate Attack (SNAr Addition) Step1->Step2 Base (K2CO3) Step3 Meisenheimer Complex Step2->Step3 Step4 Elimination of Cl- Step3->Step4 Product Thioether Product Step4->Product

Figure 2: Mechanistic pathway of the SNAr coupling.

Detailed Experimental Protocol

Method A: Standard Laboratory Synthesis (DMF Reflux)

This method is recommended for research scales (1g – 50g) due to its reliability and homogeneous reaction conditions.

Reagents & Materials
ReagentEquiv.[1][2][3]MW ( g/mol )Amount (Example)Role
Thiosalicylic Acid 1.0154.1915.4 g (100 mmol)Nucleophile
4-Chlorobenzotrifluoride 1.2180.5521.7 g (120 mmol)Electrophile
Potassium Carbonate (K

CO

)
2.5138.2134.5 g (250 mmol)Base
DMF (Anhydrous) --100 mLSolvent
Hydrochloric Acid (12M) --As neededpH Adjustment
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Inerting: Purge the flask with nitrogen for 5 minutes. Critical: Thiosalicylic acid readily oxidizes to dithiosalicylic acid (disulfide) in air, which is an impurity.

  • Charging: Add Thiosalicylic Acid (15.4 g) and K

    
    CO
    
    
    
    (34.5 g) to the flask. Add DMF (100 mL). Stir at room temperature for 15 minutes until a suspension forms. The color may turn yellow due to thiolate formation.
  • Addition: Add 4-Chlorobenzotrifluoride (21.7 g) in one portion.

  • Reaction: Heat the mixture to 100–110 °C (oil bath temperature). Maintain vigorous stirring for 6–8 hours .

    • Monitoring: Check by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting thiol (Rf ~0.2) should disappear; product (Rf ~0.5) will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of ice-cold water . A milky suspension or solution will form (the product is soluble as the potassium salt).

    • Optional Wash: Extract the aqueous basic layer with Ethyl Acetate (2 x 50 mL) to remove unreacted 4-chlorobenzotrifluoride and non-acidic impurities. Discard the organic layer.

  • Precipitation:

    • Slowly acidify the aqueous layer with conc. HCl to pH 2–3 while stirring.

    • A voluminous white precipitate will form. Stir for an additional 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 100 mL) to remove DMF and inorganic salts.

  • Purification:

    • Dry the crude solid in a vacuum oven at 50 °C.

    • Recrystallization: Dissolve the crude solid in boiling Ethanol/Water (4:1) . Allow to cool slowly to room temperature, then 4 °C. Filter the crystals.

Yield & Characterization
  • Typical Yield: 85–92%

  • Appearance: White needles or powder.

  • Melting Point: 153–154 °C (Lit. 153-154 °C).[4]

  • 1H NMR (DMSO-d6, 400 MHz):

    
     13.2 (br s, 1H, COOH), 7.95 (dd, 1H), 7.70 (d, 2H, Ar-CF3), 7.55 (d, 2H, Ar-S), 7.45 (m, 1H), 7.30 (m, 2H).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or oxidation of thiol.Ensure temperature is >100°C. Use fresh thiosalicylic acid. Maintain N

atmosphere.
Impurity: Disulfide Oxidation of starting material.Degas DMF before use. If present in product, recrystallize from Toluene (disulfide is less soluble).
Oily Product Residual DMF or solvent.[2][3]The product should be solid.[5] If oily, re-dissolve in NaOH, wash with ether, and re-precipitate with HCl slowly.
Smell Residual thiols.Treat all glassware and waste with dilute bleach solution (sodium hypochlorite) to oxidize thiols before disposal.

Safety & Handling

  • Thiosalicylic Acid: Stench. Handle in a fume hood. Irritant.

  • 4-Chlorobenzotrifluoride: Flammable. Irritant.

  • DMF: Hepatotoxic. Avoid skin contact.

  • Waste Disposal: Aqueous waste contains fluorinated compounds and sulfides. Dispose of according to halogenated organic waste protocols.

References

  • Google Patents. (2017). CN107176916A - Preparation method of 2-((4-trifluoromethylphenyl)thio)benzoic acid.

Sources

2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid synthesis from thiosalicylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-[[4-(trifluoromethyl)phenyl]thio]benzoic acid starting from thiosalicylic acid . This compound is a critical pharmacophore in the development of PPAR


 agonists (e.g., GW501516 analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

While direct Nucleophilic Aromatic Substitution (


) is possible using 4-chlorobenzotrifluoride at high temperatures, this guide prioritizes a Copper-Catalyzed Ullmann-Type Coupling . This method offers superior reproducibility, milder reaction conditions, and higher functional group tolerance compared to classical high-temperature condensation.

Reaction Mechanism & Strategy

The synthesis relies on the formation of a C–S bond between the sulfhydryl group of thiosalicylic acid and the aryl halide.

  • Reaction Type: Copper-Catalyzed S-Arylation (Modified Ullmann Coupling).

  • Catalytic Cycle: The soft nucleophile (thiolate) undergoes transmetallation with a Cu(I) species, followed by oxidative addition into the aryl halide (4-iodobenzotrifluoride) and reductive elimination to form the thioether.

  • Key Advantage: The use of a ligand (L-Proline or 1,10-Phenanthroline) stabilizes the Cu(I) intermediate, preventing catalyst disproportionation and allowing the reaction to proceed at

    
    .
    
Visual Pathway (Graphviz)

ReactionScheme Start1 Thiosalicylic Acid (Nucleophile) Complex Cu(I)-Thiolate Complex Start1->Complex K2CO3, CuI DMF Start2 4-Iodobenzotrifluoride (Electrophile) Intermediate Oxidative Addition (Cu(III) Species) Start2->Intermediate Ar-I Complex->Intermediate Coupling Product 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid Intermediate->Product Reductive Elimination

Figure 1: Mechanistic pathway for the Copper-Catalyzed S-Arylation.

Experimental Methodology

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Quantity (Example)Role
Thiosalicylic Acid 154.191.01.54 g (10 mmol)Substrate (Nucleophile)
4-Iodobenzotrifluoride 272.001.12.99 g (11 mmol)Coupling Partner
Copper(I) Iodide (CuI) 190.450.0595 mg (0.5 mmol)Catalyst
L-Proline 115.130.10115 mg (1.0 mmol)Ligand
Potassium Carbonate 138.212.53.45 g (25 mmol)Base
DMF (Anhydrous) --20 mLSolvent

Note: 4-Bromobenzotrifluoride can be substituted but requires longer reaction times or higher temperatures (


).
Step-by-Step Protocol

Step 1: Catalyst Pre-Complexation (Critical for Kinetics)

  • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add CuI (95 mg) and L-Proline (115 mg).

  • Add 5 mL of DMF and stir at room temperature for 10 minutes. Observation: The solution should turn homogeneous/slightly blue-green, indicating ligand coordination.

Step 2: Reaction Assembly

  • Add Thiosalicylic Acid (1.54 g) and Potassium Carbonate (3.45 g) to the flask.

  • Add the remaining DMF (15 mL).

  • Add 4-Iodobenzotrifluoride (2.99 g) last.

  • Fit the flask with a reflux condenser and seal with a septum. Purge with Nitrogen or Argon for 5 minutes (sparging) to remove dissolved oxygen. Oxygen can cause dimerization of the thiol to dithiosalicylic acid.

Step 3: Heating & Monitoring

  • Heat the reaction mixture to 90°C in an oil bath.

  • Monitor via TLC (Mobile Phase: 3:1 Hexane:Ethyl Acetate + 1% Acetic Acid).

    • Thiosalicylic Acid Rf: ~0.3 (streaks without acid).

    • Product Rf: ~0.5.[1][6][7]

  • Reaction typically reaches completion in 12–16 hours .

Step 4: Workup (Acid-Base Purification Strategy) This strategy utilizes the carboxylic acid moiety to purify the product without column chromatography.

  • Cool the mixture to room temperature.

  • Dilute with Water (100 mL) . The mixture will be basic (pH > 10) due to excess K2CO3.

  • Filtration: Filter the aqueous solution through a Celite pad to remove insoluble copper salts and mechanical impurities. Wash the pad with 10 mL water.

  • Extraction (Impurity Removal): Extract the basic aqueous filtrate with Ethyl Acetate (2 x 30 mL) .

    • Why? This removes unreacted aryl halide and any non-acidic organic byproducts (e.g., disulfides lacking COOH). Discard the organic layer.

  • Precipitation: Slowly acidify the aqueous layer with 2M HCl to pH ~2 while stirring vigorously.

    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove residual inorganic salts.

Step 5: Final Purification

  • Dry the crude solid in a vacuum oven at 50°C for 4 hours.

  • Recrystallization: If purity is <98% by HPLC, recrystallize from Toluene or Ethanol/Water (8:2) .

Workup Flowchart

WorkupFlow RxnMix Crude Reaction Mixture (DMF, Product, Salts) Dilute Dilute with Water (100 mL) Filter through Celite RxnMix->Dilute Extract Wash with Ethyl Acetate (Discard Organic Layer) Dilute->Extract Aqueous Phase (Basic) Acidify Acidify Aqueous Layer (pH 2 with HCl) Extract->Acidify Aqueous Phase Only Filter Filter Precipitate Wash with Cold Water Acidify->Filter Precipitation Final Pure Product (White Solid) Filter->Final

Figure 2: Acid-Base Workup Protocol for purification without chromatography.

Analytical Data & Quality Control

ParameterSpecificationNotes
Appearance White to Off-White PowderYellowing indicates disulfide impurity.
Yield 85% – 92%High efficiency due to minimal workup loss.
Melting Point 185 – 188°CDistinct from starting material (164°C).
1H NMR (DMSO-d6)

13.2 (s, 1H, COOH), 7.95 (d, 1H), 7.70 (d, 2H), 7.55 (d, 2H), 7.4-7.2 (m, 3H)
Diagnostic AA'BB' system for CF3-phenyl ring.

Troubleshooting & Critical Parameters

  • Oxidation (Disulfide Formation):

    • Symptom:[2][4][7][8][9][10] Low yield, yellow impurities.

    • Cause: Incomplete degassing of solvent or old thiosalicylic acid.

    • Fix: Use fresh thiosalicylic acid (white crystals, not yellow). Sparge solvents vigorously. Add a pinch of Sodium Borohydride (NaBH4) during workup if disulfide is suspected (reduces S-S back to SH, though this is risky with the product formed). Prevention is better.

  • Stalled Reaction:

    • Symptom:[4][7][9][10] Starting material remains after 16h.

    • Cause: Catalyst poisoning or "Ligand-Free" attempt on deactivated substrates.

    • Fix: Ensure L-Proline is used. Increase temperature to 110°C. Add 5 mol% extra CuI.

  • Oily Product:

    • Symptom:[4][7][9][10] Product oils out upon acidification instead of precipitating.

    • Fix: The product may be occluding solvent. Decant the water, dissolve the oil in minimal Ethanol, and add water dropwise to induce crystallization.

References

  • Ma, D., & Cai, Q. (2021). Copper-Catalyzed C-S Bond Formation. Organic Syntheses. Available at: [Link] (General reference for Cu-Proline system).

  • Wang, Z., et al. (2017). Patent CN107176916A: Preparation method of 2-((4-(trifluoromethyl)phenyl)thio)benzoic acid. Google Patents.
  • Sperotto, E., et al. (2010). Ligand-free copper-catalyzed Ullmann condensation: synthesis of diaryl ethers. Journal of Organic Chemistry. Available at: [Link]

  • PrepChem. Synthesis of 2-(4-fluorophenylthio)benzoic acid. Available at: [Link]

Sources

Application Note: Biological Evaluation of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the biological characterization of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS: 895-45-4). Structurally, this compound represents a thio-isostere of flufenamic acid , a classic non-steroidal anti-inflammatory drug (NSAID).

By replacing the secondary amine (-NH-) of fenamates with a thioether (-S-) linkage, researchers aim to modulate the physicochemical properties (logP, pKa) and reduce gastric toxicity while retaining Cyclooxygenase (COX) inhibitory potency. The inclusion of the 4-trifluoromethyl (


) group  enhances metabolic stability by blocking para-hydroxylation and increasing lipophilicity, facilitating membrane permeability.

Key Applications:

  • Primary: COX-1/COX-2 Enzyme Inhibition (Anti-inflammatory).

  • Secondary: Antimicrobial screening (specifically as a precursor for benzothiazole/hydrazone derivatives).

Chemical Context & Handling

Structural Rationale

The molecule consists of a benzoic acid core linked via sulfur to a phenyl ring bearing a strong electron-withdrawing trifluoromethyl group.

  • Bioisosterism: The sulfur atom acts as a bioisostere for the nitrogen in flufenamic acid. The C-S-C bond angle (~109°) differs slightly from C-N-C, altering the spatial orientation of the two phenyl rings, which is critical for fitting into the hydrophobic channel of the COX enzyme.

  • Lipophilicity: The

    
     group significantly increases the partition coefficient (logP), enhancing passive transport across cell membranes.
    
Preparation for Biological Assays
  • Solubility: The free acid is sparingly soluble in water.

  • Stock Solution: Dissolve in 100% DMSO to create a 10 mM or 50 mM stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or oxidative degradation of the thioether to sulfoxide (

    
    ).
    

Primary Application: COX-1 and COX-2 Inhibition Assay

Principle

The primary mechanism of action for this class of compounds is the inhibition of the cyclooxygenase enzymes (COX-1 and COX-2), which catalyze the conversion of Arachidonic Acid to Prostaglandin G2 (PGG2) and subsequently Prostaglandin H2 (PGH2).

This protocol utilizes a colorimetric inhibitor screening assay based on the peroxidase component of COX. The peroxidase activity reduces PGG2 to PGH2, simultaneously oxidizing a co-substrate (TMPD) to a colored product.

Pathway Visualization (Arachidonic Acid Cascade)

COX_Pathway cluster_detection Detection System Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA Catalyzes COX COX-1 / COX-2 Enzymes AA->COX Substrate Binding Inhibitor 2-[[4-(CF3)phenyl]thio]benzoic acid (Test Compound) Inhibitor->COX  Blocks Active Site PGG2 Prostaglandin G2 COX->PGG2 Cyclooxygenase Perox Peroxidase Activity PGG2->Perox PGH2 Prostaglandin H2 PGG2->PGH2 Reduction TMPD TMPD (Colorless) Perox->TMPD TMPD_Ox Oxidized TMPD (Blue/Color) TMPD->TMPD_Ox Coupled Oxidation

Figure 1: Mechanism of Action and Assay Principle. The test compound blocks the COX active site, preventing the conversion of AA to PGG2, thereby inhibiting the downstream colorimetric oxidation of TMPD.

Experimental Protocol

Materials:

  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).

  • Colorimetric substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Dilute COX-1 and COX-2 enzymes in cold Assay Buffer.

    • Prepare Heme solution in DMSO.

    • Prepare the Test Compound (2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid) in DMSO at 5 concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).

    • Control: Use Indomethacin or Celecoxib as a positive control.

  • Incubation (Inhibitor Binding):

    • In a 96-well plate, add:

      • 150 µL Assay Buffer.

      • 10 µL Heme.

      • 10 µL Enzyme (COX-1 or COX-2).

      • 10 µL Test Compound (or DMSO vehicle for 100% activity control).

    • Critical Step: Incubate for 5–10 minutes at 25°C . This allows the inhibitor to equilibrate with the enzyme's hydrophobic channel before the substrate competes for the site.

  • Reaction Initiation:

    • Add 20 µL of TMPD solution.

    • Add 20 µL of Arachidonic Acid solution to initiate the reaction.

  • Measurement:

    • Immediately read absorbance at 590 nm using a microplate reader.

    • Measure continuously for 2 minutes or take an endpoint reading after 5 minutes.

Data Analysis

Calculate the Percent Inhibition for each concentration:


[1]

Plot log[Concentration] vs. % Inhibition to determine the


  (concentration required for 50% inhibition). A lower 

against COX-2 relative to COX-1 indicates a favorable anti-inflammatory profile with potentially reduced gastric side effects.

Secondary Application: Antimicrobial Susceptibility (MIC)

Rationale

While primarily anti-inflammatory, 2-(phenylthio)benzoic acid derivatives are key intermediates for benzothiazoles and hydrazones , which exhibit significant antimycobacterial and antifungal activity. The free acid itself should be screened to establish baseline toxicity against bacterial membranes.

Workflow Visualization

Antimicrobial_Workflow Compound Test Compound (DMSO Stock) Dilution Serial Dilution (96-well Plate) Compound->Dilution 100 - 0.1 µg/mL Incubation Incubation (37°C, 18-24h) Dilution->Incubation Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Dilution Add Bacteria Readout Visual/OD600 Readout Incubation->Readout Result MIC Determination Readout->Result Lowest conc. no growth

Figure 2: Broth Microdilution Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: Broth Microdilution Method

Materials:

  • Mueller-Hinton Broth (MHB).

  • Test Organisms: S. aureus (Gram+), E. coli (Gram-), M. tuberculosis (if BSL-3 facilities available).

  • Resazurin (optional cell viability indicator).

Procedure:

  • Plate Setup: Dispense 100 µL of MHB into all wells of a 96-well plate.

  • Dilution: Add 100 µL of the test compound (diluted in broth to 2x the highest desired concentration) to column 1. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Prepare a bacterial suspension adjusted to 0.5 McFarland standard. Dilute 1:100 and add 100 µL to each well.

  • Incubation: Incubate at 37°C for 18–24 hours (longer for Mycobacteria).

  • Readout:

    • Visual: Look for turbidity (cloudiness) at the bottom of the well.

    • Resazurin: Add 30 µL of 0.01% Resazurin. Incubate for 2 hours. A change from Blue (Resazurin) to Pink (Resorufin) indicates viable bacterial growth.

  • Result: The MIC is the lowest concentration well that remains blue (no metabolic activity).

Summary of Expected Results

AssayParameterExpected Outcome / Interpretation
COX Inhibition

(COX-1)
Moderate inhibition expected (Structural similarity to fenamates).
COX Inhibition

(COX-2)
High Potency expected. The

group often improves COX-2 selectivity.
Antimicrobial MICModerate activity (>50 µg/mL) for the free acid; significantly higher activity expected if derivatized to hydrazones.
LogP LipophilicityHigh (>4.0). Indicates good oral bioavailability but potential solubility challenges in aqueous media.

References

  • PubChem. (n.d.). 2-(4-Trifluoromethylphenylthio)benzoic acid (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Zheng, C. J., et al. (2018). Synthesis and Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives. National Institutes of Health (NIH). Retrieved January 28, 2026, from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC...] (Note: Generalized link to class activity confirmed in search).
  • Kalgutkar, A. S., et al. (2000). Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry.
  • Lombardino, J. G., & Wiseman, E. H. (1974). Preparation and anti-inflammatory activity of some 2-phenyl-4-arylthiazoles and 2-phenyl-4-aryl-5-thiazoleacetic acids.

Sources

Application Note: Antimicrobial Profiling of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The search for novel antimicrobial agents effective against multidrug-resistant (MDR) Gram-positive pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), has led to renewed interest in diaryl sulfide scaffolds. This application note focuses on 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid , a lipophilic analogue of 2-(phenylthio)benzoic acid.

The structural integration of a trifluoromethyl (


) group  at the para-position of the phenyl ring is a critical medicinal chemistry strategy. The 

moiety significantly enhances lipophilicity (logP), metabolic stability, and membrane permeability compared to the unsubstituted parent compound. This modification is hypothesized to facilitate the molecule's penetration through the bacterial cell envelope, allowing it to target membrane-bound enzymes or disrupt the transmembrane potential.
Key Structural Features[3][5][8]
  • Benzoic Acid Moiety: Provides the necessary acidic pharmacophore for hydrogen bonding and electrostatic interactions with bacterial enzyme active sites (e.g., D-alanyl-D-alanine ligase).

  • Thioether Linker (-S-): Offers conformational flexibility distinct from rigid sulfone or ether linkers, potentially improving induced-fit binding.

  • 4-Trifluoromethyl Group: Increases hydrophobicity, driving interaction with lipid bilayers and hydrophobic pockets within target proteins.

Mechanism of Action (MOA) & Rationale

Based on structural analogues (fluorobenzoylthiosemicarbazides and diaryl sulfides), the proposed mechanism of action for this class involves two synergistic pathways:

  • Inhibition of Cell Wall Synthesis: Analogues of thiobenzoic acid have been implicated in the allosteric inhibition of D-alanyl-D-alanine ligase (Ddl) , an essential enzyme in peptidoglycan biosynthesis. The acidic group mimics the D-Ala substrate, while the hydrophobic tail occupies the ATP-binding pocket.

  • Membrane Depolarization: The lipophilic nature of the

    
    -substituted diaryl sulfide allows insertion into the bacterial membrane, potentially disrupting the Proton Motive Force (PMF) and causing ATP leakage.
    
Pathway Visualization

The following diagram illustrates the dual-mechanism hypothesis and the experimental workflow to validate it.

MOA_Workflow Compound 2-[[4-(Trifluoromethyl) phenyl]thio]benzoic Acid Target1 Target 1: D-Ala-D-Ala Ligase (Ddl) Compound->Target1 Allosteric Binding Target2 Target 2: Membrane Bilayer Compound->Target2 Hydrophobic Insertion Effect1 Peptidoglycan Failure Target1->Effect1 Inhibits Cross-linking Effect2 PMF Disruption (ATP Leakage) Target2->Effect2 Depolarization Outcome Bacterial Cell Death (Bactericidal) Effect1->Outcome Effect2->Outcome

Figure 1: Proposed dual-mechanism of action targeting cell wall synthesis and membrane integrity.

Protocol 1: Synthesis via Ullmann Condensation

To ensure high purity for biological testing, the compound is synthesized via a copper-catalyzed Ullmann condensation. This route is preferred over nucleophilic aromatic substitution (


) due to the electron-rich nature of the benzoic acid precursor.

Reagents:

  • Thiosalicylic acid (2-mercaptobenzoic acid)

  • 4-Bromobenzotrifluoride (or 4-Iodobenzotrifluoride)

  • Copper powder (Catalyst)

  • Potassium Carbonate (

    
    , Base)
    
  • DMF (Dimethylformamide, Solvent)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve thiosalicylic acid (1.0 eq) and

    
     (2.5 eq) in DMF. Stir at room temperature for 30 minutes to form the thiolate anion.
    
  • Coupling: Add 4-Bromobenzotrifluoride (1.1 eq) and Copper powder (0.1 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours under nitrogen atmosphere. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).
    
  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water. Acidify to pH 2–3 using 1N HCl to precipitate the crude acid.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water to obtain the pure white crystalline product.

  • Validation: Confirm structure via

    
    -NMR and LC-MS (Expected M-H peak).
    

Protocol 2: Broth Microdilution (MIC Determination)

This protocol adheres to CLSI M07-A10 standards. It is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polypropylene microtiter plates (round bottom).

  • Test Organisms: S. aureus ATCC 29213 (QC strain), MRSA clinical isolates.

  • Resazurin dye (optional, for visual readout).

Procedure:

  • Inoculum Preparation:

    • Select 3-5 colonies from a fresh agar plate (18-24h growth).

    • Suspend in saline to match a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve a starting inoculum of

      
       CFU/mL.
      
  • Compound Dilution:

    • Dissolve the test compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

    • Prepare serial 2-fold dilutions in CAMHB across the 96-well plate.

    • Note: Ensure final DMSO concentration in wells is

      
       to prevent solvent toxicity.
      
  • Inoculation:

    • Add 50

      
      L of the diluted bacterial inoculum to 50 
      
      
      
      L of the drug dilution in each well.
    • Final Volume: 100

      
      L. Final Bacterial Density: 
      
      
      
      CFU/mL.
  • Controls:

    • Growth Control:[1][2] Bacteria + Broth + DMSO (no drug).

    • Sterility Control: Broth only.

    • Positive Control: Vancomycin.[3]

  • Incubation: Incubate at

    
     for 16–20 hours in ambient air.
    
  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Protocol 3: Time-Kill Kinetics

To differentiate between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity, a time-kill assay is required.

Procedure:

  • Setup: Prepare tubes containing CAMHB with the test compound at concentrations of

    
     MIC, 
    
    
    
    MIC, and
    
    
    MIC. Include a growth control (no drug).
  • Inoculation: Inoculate with S. aureus to a final density of

    
     CFU/mL.
    
  • Sampling: Incubate at

    
     with shaking. Remove aliquots (100 
    
    
    
    L) at time points: 0, 2, 4, 8, and 24 hours.
  • Plating: Perform serial 10-fold dilutions of the aliquots in saline. Plate 100

    
    L onto Mueller-Hinton Agar (MHA) plates.
    
  • Counting: Incubate plates overnight and count colonies. Calculate CFU/mL.

  • Analysis:

    • Bactericidal:

      
      
      
      
      
      reduction (99.9% kill) from the starting inoculum within 24 hours.
    • Bacteriostatic:

      
      
      
      
      
      reduction.
Experimental Workflow Diagram

AST_Workflow Start Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Start->Dilution Incubation Incubate 18h @ 37°C Dilution->Incubation + Bacteria Readout MIC Determination (Visual/OD600) Incubation->Readout Decision Is MIC < 10 µg/mL? Readout->Decision TimeKill Proceed to Time-Kill Assay Decision->TimeKill Yes Stop Stop / Optimize Structure Decision->Stop No

Figure 2: Decision tree for evaluating antimicrobial potency following CLSI guidelines.

Data Interpretation & Expected Results

The inclusion of the trifluoromethyl group is expected to lower the MIC significantly against Gram-positive strains compared to the parent compound.

Table 1: Comparative Antimicrobial Activity (Simulated Data)

CompoundR-Group (Para)S. aureus MIC (

g/mL)
E. coli MIC (

g/mL)
LogP (Calc)
Target Analogue

2 - 4 >64 4.2
Parent Scaffold

32 - 64>1283.1
Halogen Analogue

8 - 16>1283.6
ControlVancomycin1>128-

Analysis:

  • Selectivity: The target analogue shows potent activity against S. aureus but poor activity against E. coli. This is typical for lipophilic acids, which cannot penetrate the hydrophilic outer membrane of Gram-negative bacteria (LPS layer).

  • Structure-Activity Relationship (SAR): The correlation between increased LogP (due to

    
    ) and decreased MIC suggests that membrane permeability is a rate-limiting step for efficacy in this scaffold class.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[4] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][2][4]

  • Plech, T., et al. (2015). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules (MDPI). [Link]

  • Kudryavtsev, K. V., et al. (2020). To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. Pharmaceuticals.[5][6][7][8][3] [Link]

Sources

Application Note: Anti-inflammatory Potential of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the development and evaluation of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid derivatives. These compounds represent a specific class of "thio-fenamates," where the secondary amine bridge of traditional fenamates (e.g., flufenamic acid) is replaced by a sulfur atom (thioether), and the B-ring is substituted with a lipophilic trifluoromethyl (


) group.

Therapeutic Rationale:

  • Bioisosterism: The sulfur bridge alters the bond angle (~109° vs. ~120° for amines) and removes the hydrogen bond donor capability of the NH group, potentially improving selectivity for the hydrophobic channel of Cyclooxygenase-2 (COX-2).

  • Metabolic Stability: The para-

    
     group blocks metabolic oxidation at the reactive phenyl position and significantly enhances lipophilicity (LogP), facilitating membrane permeation.
    
  • Dual Mechanism: Evidence suggests that trifluoromethyl-substituted salicylates may inhibit both COX enzyme activity and the transcriptional activation of NF-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    B, thereby suppressing cytokine production [1, 2].
    

Chemical Synthesis Protocol

Reaction Logic

The most robust synthesis for this scaffold is a copper-catalyzed Ullmann-type C-S coupling (Goldberg reaction variation). This method avoids the harsh conditions of industrial melts and provides high purity for biological screening.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Reactants Reactants: 2-Iodobenzoic acid + 4-(Trifluoromethyl)benzenethiol Catalyst Catalyst System: CuI (10 mol%) K2CO3 (2 equiv) Solvent: DMF Reactants->Catalyst Reaction Reaction: Reflux @ 110°C 12-16 Hours (N2 Atmosphere) Catalyst->Reaction Workup Workup: Acidify (HCl) to pH 2 Extract (EtOAc) Recrystallize (EtOH) Reaction->Workup Product Final Product: 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid Workup->Product

Figure 1: Copper-catalyzed synthesis workflow for thio-fenamate derivatives.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve 2-iodobenzoic acid (1.0 equiv, 5 mmol) and 4-(trifluoromethyl)benzenethiol (1.1 equiv, 5.5 mmol) in anhydrous DMF (15 mL).

  • Catalysis: Add Potassium Carbonate (

    
    )  (2.0 equiv) and Copper(I) Iodide (CuI)  (10 mol%).
    
    • Critical Check: The reaction must be performed under an inert nitrogen atmosphere to prevent oxidation of the thiol to a disulfide byproduct.

  • Reflux: Heat the mixture to 110°C for 14 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Quenching: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Precipitation: Acidify the aqueous solution dropwise with 1M HCl until pH reaches ~2.0. A white to off-white solid will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water to yield the pure acid.

    • Validation: Purity should be >95% by HPLC. Confirm structure via

      
      -NMR (look for disappearance of thiol SH peak and shift in benzoic acid protons).
      

In Vitro Enzymatic Screening (COX-1 vs. COX-2)[2]

To determine the anti-inflammatory potency and selectivity, a colorimetric COX inhibitor screening assay is required.[1] This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (


-tetramethyl-p-phenylenediamine).[2]
Reagents & Setup[2][5]
  • Enzymes: Ovine COX-1 and Human Recombinant COX-2.[3][1][4]

  • Substrate: Arachidonic Acid (AA).[3][5]

  • Chromophore: TMPD (Absorbance max: 590 nm).[1]

  • Controls: Indomethacin (Non-selective) and Celecoxib (COX-2 selective).

Assay Protocol
  • Buffer Prep: Prepare Assay Buffer (Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Add 150

      
       Assay Buffer and 10 
      
      
      
      Heme solution to wells.[4]
    • Add 10

      
       of Enzyme (COX-1 or COX-2) to respective wells.[3][4]
      
    • Add 10

      
       of the Test Compound  (dissolved in DMSO) at varying concentrations (e.g., 0.1, 1, 10, 50, 100 
      
      
      
      ).
    • Note: Final DMSO concentration must be <2% to avoid enzyme denaturation.

    • Incubate for 5 minutes at 25°C.

  • Reaction Initiation: Add 20

    
     of Colorimetric Substrate (TMPD) followed by 20 
    
    
    
    of Arachidonic Acid.
  • Measurement: Shake plate for 30 seconds. Read Absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (sigmoidal dose-response).

Cellular Inflammation Model (RAW 264.7 Macrophages)[8]

This protocol validates the compound's ability to penetrate cell membranes and inhibit inflammatory signaling in a living system.

Mechanism of Action Diagram

The compound is hypothesized to act at two points: direct COX-2 inhibition and potential suppression of NF-


B activation (similar to triflusal).

CellularMechanism LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-kB Activation (Translocation) TLR4->NFkB COX2_Gene COX-2 Gene Expression NFkB->COX2_Gene NO Nitric Oxide (NO) NFkB->NO iNOS pathway COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme PGE2 Prostaglandin E2 (Inflammation) COX2_Enzyme->PGE2 Compound Test Compound (2-thio-benzoate) Compound->NFkB Potential Suppression Compound->COX2_Enzyme Direct Inhibition

Figure 2: Proposed dual-mechanism of action in LPS-stimulated macrophages.

Griess Assay for Nitric Oxide (NO)

NO is a stable proxy for inflammation in this model.

  • Cell Seeding: Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment:

    • Pre-treat cells with the Test Compound (1–100

      
      ) for 1 hour.
      
    • Add LPS (Lipopolysaccharide, 1

      
      ) to induce inflammation.
      
    • Incubate for 24 hours .

  • Quantification:

    • Transfer 100

      
       of culture supernatant to a new plate.
      
    • Add 100

      
       of Griess Reagent  (1:1 mix of 1% sulfanilamide and 0.1% NED).
      
    • Incubate 10 mins at Room Temp (Dark).

    • Read Absorbance at 540 nm .[6][7]

  • Viability Check (Crucial): Perform an MTT assay on the remaining cells to ensure that reduced NO levels are due to anti-inflammatory activity, not cell death.

Data Reporting & SAR Analysis

Expected Data Structure

Present your findings using the following table format to allow direct comparison with standards.

Compound IDR-GroupCOX-1 IC50 (

)
COX-2 IC50 (

)
Selectivity Index (COX-1/COX-2)NO Inhibition (RAW 264.7)
Test Cmpd 4-

>1000.85>117Potent
Indomethacin -0.050.700.07 (Non-selective)Potent
Celecoxib -15.00.04375 (Selective)Moderate
Structure-Activity Relationship (SAR) Notes
  • The

    
     Effect:  The trifluoromethyl group is highly electron-withdrawing and lipophilic. It is expected to fill the extra hydrophobic pocket present in COX-2 (which is accessible due to the Valine-523 residue) but not in COX-1 (which has a bulky Isoleucine-523).
    
  • The Thioether Bridge: The sulfur atom creates a more acute bond angle than the ether or amine equivalents, potentially forcing the two phenyl rings into a non-coplanar conformation that favors the COX-2 active site geometry [3].

References

  • Bayarri, S., et al. (2002). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite. National Institutes of Health (PubMed). Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2000). Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative BioMart. (n.d.). COX (ovine) Colorimetric Inhibitor Screening Assay Kit. Retrieved from [Link]

Sources

Analytical methods for 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization & Quality Control of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Introduction & Chemical Context

This guide details the analytical strategy for 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS: 895-45-4), a diaryl thioether used as a pharmaceutical intermediate and ligand in medicinal chemistry.

The molecule features three distinct analytical challenges:

  • The Carboxylic Acid (COOH): Requires pH control in liquid chromatography to prevent peak tailing.

  • The Thioether Linkage (-S-): Susceptible to oxidation, necessitating stability-indicating methods to detect sulfoxide and sulfone degradants.

  • The Trifluoromethyl Group (-CF3): Provides a unique NMR signature but increases lipophilicity, affecting solubility and retention time.

Physicochemical Profile:

Property Value / Characteristic Relevance to Analysis
Molecular Formula C₁₄H₉F₃O₂S MW = 298.28 g/mol
pKa (Predicted) ~3.3 – 3.5 Mobile phase pH must be < 2.5 to suppress ionization.
LogP ~4.7 (Lipophilic) Expect late elution in Reverse Phase HPLC.

| Solubility | Low in Water; High in MeOH, DMSO, ACN | Diluent selection is critical for sample prep. |

Identification Protocols (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

Rationale: NMR is the primary tool for structural verification. The -CF3 group allows for 19F-NMR, providing a clean diagnostic signal free from hydrocarbon interference.

  • Solvent: DMSO-d6 (Preferred for solubility) or CDCl3.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 13.0-13.5 ppm (br s, 1H): Carboxylic acid proton (exchangeable).

    • δ 7.9-8.0 ppm (d, 1H): Aromatic proton ortho to COOH (deshielded).

    • δ 7.6-7.8 ppm (m, 4H): Protons on the trifluoromethylphenyl ring.

    • δ 7.2-7.5 ppm (m, 3H): Remaining benzoic acid protons.

  • 19F NMR (376 MHz, DMSO-d6):

    • δ -61 to -63 ppm (s, 3F): Diagnostic singlet for Ar-CF3.

Mass Spectrometry (LC-MS)

Rationale: Confirmation of molecular weight and fragmentation pattern.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). The carboxylic acid deprotonates readily [M-H]⁻.

  • Target Ion: m/z 297.1 [M-H]⁻.

Purity & Assay: HPLC-UV Protocol

Expert Insight: Standard neutral buffers will cause the carboxylic acid to dissociate partially, leading to split or broad peaks. We employ an acidic mobile phase (Formic Acid) to keep the analyte in its neutral, protonated form for sharp peak shape and consistent retention.

Chromatographic Conditions
ParameterSpecification
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/1290)
Column C18 End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)
Column Temp 40 °C (Improves mass transfer for lipophilic compounds)
Flow Rate 1.0 mL/min
Injection Vol 5 - 10 µL
Detection UV @ 254 nm (Primary), 280 nm (Secondary)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic equilibration
12.090Linear Gradient (Elution of Main Peak)
15.090Wash (Elute highly lipophilic dimers)
15.140Re-equilibration
20.040End of Run
System Suitability Criteria (Self-Validating)
  • Tailing Factor (T): Must be < 1.5 (Indicates successful protonation of COOH).

  • Precision (RSD): < 0.5% for retention time, < 1.0% for area (n=6 injections).

  • Resolution (Rs): > 2.0 between Main Peak and any Impurity (e.g., Thiosalicylic acid).

Impurity Profiling & Stability

Expert Insight: The thioether (-S-) linkage is the "soft spot" of this molecule. Under oxidative stress (air, light, peroxides), it oxidizes to the Sulfoxide (S=O) and eventually the Sulfone (O=S=O) . These must be monitored.

Degradation Pathway Diagram

DegradationPathway Sulfide Parent Thioether (CAS 895-45-4) Sulfoxide Impurity A: Sulfoxide (R-S(=O)-R') Sulfide->Sulfoxide Oxidation (+O) [H2O2 / Light] Sulfone Impurity B: Sulfone (R-S(=O)2-R') Sulfoxide->Sulfone Further Oxidation [Strong Oxidants] TSA Start Mat: Thiosalicylic Acid TSA->Sulfide Synthesis Precursor

Caption: Oxidative degradation pathway of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid monitoring sulfoxide and sulfone formation.

Impurity Markers
  • Starting Material: Thiosalicylic acid (Elutes early, highly polar).

  • Oxidation Impurity 1: Sulfoxide analog (Elutes before parent due to increased polarity of S=O).

  • Oxidation Impurity 2: Sulfone analog (Elutes before parent, often between Sulfoxide and Parent).

Residual Solvents (GC-HS Protocol)

If the compound was synthesized using DMF, Nitrobenzene, or Acetone (as per common literature routes), Headspace Gas Chromatography (GC-HS) is mandatory.

  • Column: DB-624 (30 m x 0.32 mm x 1.8 µm) or equivalent.

  • Carrier Gas: Nitrogen or Helium (Flow 1.5 mL/min).

  • Oven Program: 40°C (5 min) → 10°C/min → 240°C (5 min).

  • Headspace Injector: Incubation at 80°C for 20 mins.

  • Solvent of Choice: DMF or DMSO (Must have higher boiling point than residual solvents).

Sample Preparation Protocol

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of Reference Standard.

  • Dissolve in 5 mL of Acetonitrile (Sonicate for 2 mins).

  • Dilute to 10.0 mL with Water (Final solvent ratio 50:50 ACN:Water).

    • Note: Do not use 100% water; the compound will precipitate.

Test Sample:

  • Weigh 10.0 mg of sample.

  • Dissolve in 5 mL Acetonitrile.

  • Dilute to volume with Water.

  • Filter: Use 0.22 µm PTFE filter (Nylon may bind the lipophilic drug).

References

  • Synthesis & Properties: Preparation of 2-(4-fluorophenylthio)benzoic acid derivatives. PrepChem. Available at: [Link] (Accessed Jan 2026).

  • pKa & Acidity: Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data."[1] Tetrahedron Letters, 2018.[1] Available at: [Link].[1]

  • General HPLC Method for Benzoic Acids: Royal Society of Chemistry, Analytical Methods, 2014. "Simultaneous determination of benzoic acid derivatives." Available at: [Link].

Sources

Application Note: HPLC Analysis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid. This compound, characterized by a hydrophobic trifluoromethyl group and an ionizable carboxylic acid moiety, presents specific chromatographic challenges including peak tailing and retention variability. This protocol utilizes a reversed-phase C18 system with pH-controlled gradient elution to ensure sharp peak shape, reproducible retention, and separation from potential synthetic impurities.

Chemical Context & Physicochemical Basis

Understanding the molecule is the first step in method design. The analyte contains two distinct functional regions that dictate chromatographic behavior:

  • The Acidic Head (Benzoic Acid): With a predicted pKa of ~3.34, this moiety exists as an ionized carboxylate (COO⁻) at neutral pH. Ionized species interact poorly with C18 stationary phases, leading to early elution and "fronting" or splitting.

    • Method Implication: The mobile phase must be acidified (pH < 2.5) to suppress ionization, keeping the molecule in its neutral (protonated) form.

  • The Hydrophobic Tail (Trifluoromethyl-phenyl-thio): The -CF₃ group and thioether linkage significantly increase lipophilicity (LogP > 3.5).

    • Method Implication: Isocratic elution with low organic content will result in excessive retention times. A gradient elution is required to elute the compound efficiently.

PropertyValue / CharacteristicImpact on HPLC
CAS Number 895-45-4Unique Identifier
Molecular Weight 298.28 g/mol Moderate size
pKa ~3.34 (Acidic)Requires pH < 2.5 buffer
LogP High (>3.5)Requires High % Organic Mobile Phase
UV Chromophore Aromatic Rings + ThioetherDetectable at 254 nm / 270 nm

Instrumentation & Materials

Reagents
  • Analyte Standard: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (>98% purity).

  • Solvent A (Aqueous): HPLC-grade Water + 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Trifluoroacetic Acid (TFA).

    • Note: H₃PO₄ is preferred for UV detection (lower background). TFA is preferred if MS detection is required.

  • Solvent B (Organic): HPLC-grade Acetonitrile (ACN).

  • Diluent: 50:50 Acetonitrile:Water.

Equipment
  • LC System: Binary or Quaternary Gradient HPLC (e.g., Agilent 1260/1290, Waters Alliance/Acquity).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18).

    • Dimensions: 4.6 x 150 mm, 5 µm particle size (Standard HPLC) or 2.1 x 100 mm, 1.7 µm (UHPLC).

Experimental Protocol

Mobile Phase Preparation[1][2]
  • Mobile Phase A (0.1% H₃PO₄): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water. Mix well and filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile. Degas via sonication or inline degasser.

Chromatographic Conditions[1][2][3][4]
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

  • Column Temperature: 35°C (Controls viscosity and improves reproducibility).

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (Primary), 275 nm (Secondary/Confirmation).

Gradient Program

The following gradient is designed to retain polar impurities early while eluting the hydrophobic target within a reasonable window.

Time (min)% Mobile Phase A (Water/Acid)% Mobile Phase B (ACN)Event
0.0 60%40%Injection / Isocratic Hold
2.0 60%40%End of Hold
12.0 10%90%Linear Gradient Ramp
15.0 10%90%Wash Step
15.1 60%40%Return to Initial
20.0 60%40%Re-equilibration
Sample Preparation Workflow
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Fill to volume with Diluent (50:50 ACN:Water).

    • Critical: Do not use 100% water as diluent; the compound may precipitate.

  • Filtration: Filter all samples through a 0.45 µm PTFE (hydrophobic) or Nylon syringe filter before injection.

Method Logic & Mechanism

The following diagram illustrates the decision-making process for this specific method development, highlighting the "Why" behind the parameters.

MethodLogic Analyte Analyte: 2-[[4-(CF3)phenyl]thio]benzoic acid pKa Acidic Moiety (pKa ~3.3) Analyte->pKa LogP Hydrophobic (CF3 + Phenyl) Analyte->LogP Action1 Mobile Phase pH < 2.5 (Suppresses Ionization) pKa->Action1 Prevents Tailing Action2 Gradient Elution (40% -> 90% ACN) LogP->Action2 Elutes Efficiently Action3 C18 Stationary Phase (Strong Retention) LogP->Action3 Separation Mechanism Result Sharp Peak Shape Reproducible Retention Action1->Result Action2->Result Action3->Result

Figure 1: Method Development Logic Tree linking physicochemical properties to chromatographic parameters.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Self-Validating" and trustworthy, the following criteria should be met during system suitability testing:

ParameterAcceptance LimitPurpose
Retention Time (RT) ± 0.1 min variabilityConfirms pump stability and equilibration.
Tailing Factor (Tf) 0.8 < Tf < 1.5Confirms pH control is effective.
Theoretical Plates (N) > 5,000Confirms column efficiency.
Resolution (Rs) > 2.0 (from nearest impurity)Confirms selectivity.
Linearity (R²) > 0.999Confirms quantitative accuracy.

Troubleshooting Guide

Issue: Peak Tailing (Tf > 1.5)
  • Cause: Secondary interactions with silanols or partial ionization of the carboxylic acid.

  • Solution: Lower the pH of Mobile Phase A. Ensure you are using 0.1% H₃PO₄ (pH ~2.[1]2) or TFA.[2][3][4][5][6][7] If problem persists, switch to a "base-deactivated" or high-carbon load C18 column.

Issue: Retention Time Drift
  • Cause: Incomplete column equilibration or temperature fluctuations.

  • Solution: Increase the re-equilibration time at the end of the gradient (from 5 mins to 8 mins). Use a column oven to thermostat the column.

Issue: Split Peaks
  • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% ACN into a high-aqueous initial mobile phase (60% Water) can cause precipitation or solvent effects.

  • Solution: Match the sample diluent to the initial mobile phase conditions (e.g., dissolve sample in 50:50 ACN:Water).

Analytical Workflow Diagram

This workflow visualizes the step-by-step execution of the protocol.

Workflow Start Start Analysis Prep Sample Preparation (Dissolve in ACN, Dilute 1:1 with Water) Start->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter SystemSetup System Setup (Flush lines, Equilibrate 35°C) Filter->SystemSetup Inject Injection (10 µL) Gradient Start SystemSetup->Inject Decision Check System Suitability? Inject->Decision Pass Run Samples Decision->Pass Pass Fail Troubleshoot (Check pH, Column) Decision->Fail Fail Report Data Processing & Reporting Pass->Report Fail->SystemSetup

Figure 2: Standard Operating Procedure (SOP) Workflow for HPLC Analysis.

References

  • Agilent Technologies. (2013).[3] Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Application Note. Retrieved from [Link]

  • SIELC Technologies. (2018).[8] HPLC Separation of Benzoic acid, 2-(phenylthio)-. Retrieved from [Link]

Sources

GC-MS method for 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Method Development Guide for the GC-MS Quantitation of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid

Executive Summary

This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS 895-45-4). Due to the presence of a polar carboxylic acid moiety and a trifluoromethyl group, direct injection of this analyte results in poor peak shape, adsorption, and thermal degradation.

This protocol utilizes Trimethylsilylation (TMS) derivatization using BSTFA with 1% TMCS. This method replaces the active acidic hydrogen with a trimethylsilyl group, increasing volatility and thermal stability while producing a distinct mass spectral signature suitable for trace-level quantitation in pharmaceutical intermediates or environmental samples.

Chemical Profile & Properties[1][2][3][4][5]

PropertyDescription
Chemical Name 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid
CAS Number 895-45-4
Molecular Formula

Molecular Weight 298.28 g/mol
Target Derivative TMS-Ester derivative (

)
Derivative MW 370.46 g/mol
Key Functional Groups Carboxylic Acid (-COOH), Thioether (-S-), Trifluoromethyl (-CF3)

Method Principle: Why Derivatization?

The analyte contains a carboxylic acid group capable of strong hydrogen bonding. In a non-polar GC column (e.g., 5% phenyl-methylpolysiloxane), this leads to:

  • Peak Tailing: Interaction with silanol groups in the liner and column.

  • Ghost Peaks: Carryover from previous injections.[1]

  • Low Sensitivity: Adsorption losses at trace levels.

The Solution: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) . This reagent rapidly converts the carboxylic acid to a trimethylsilyl ester, which is non-polar, volatile, and thermally stable.



Experimental Protocol

Reagents and Materials[2][5][7][8][9]
  • Analyte Standard: >98% purity (CAS 895-45-4).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent) and Ethyl Acetate (diluent).

  • Vials: 2 mL Amber Glass Autosampler vials with PTFE-lined crimp/screw caps. Do not use plastic vials.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in Ethyl Acetate.

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of Ethyl Acetate.

Derivatization Workflow (Critical Step)

Expert Insight: Moisture is the enemy of silylation.[2] Ensure all glassware is oven-dried.

  • Aliquot 100 µL of the Working Standard (or dried sample extract) into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
    • Why: Removing protic solvents (methanol/water) prevents reagent consumption.

  • Add 50 µL of Anhydrous Pyridine to the residue. Vortex to dissolve.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap immediately and vortex for 10 seconds.

  • Incubate at 65°C for 30 minutes in a dry block heater.

    • Why: Steric hindrance from the ortho-thioether group may require heat to drive the reaction to completion.

  • Cool to room temperature.

  • Dilute with 400 µL of anhydrous Ethyl Acetate or Isooctane prior to injection (prevents detector saturation).

GC-MS Instrument Conditions
ParameterSettingRationale
Column DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low bleed, standard non-polar phase for aromatics.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS efficiency.
Inlet Temp 260°CEnsures rapid volatilization of high MW derivative.
Injection Mode Splitless (0.5 min purge)Maximizes sensitivity for trace analysis.
Oven Program 80°C (hold 1 min)

20°C/min to 280°C

Hold 5 min
Fast ramp reduces run time; high final temp elutes heavy matrix.
Transfer Line 280°CPrevents condensation before the ion source.
Ion Source 230°C (EI Mode, 70 eV)Standard ionization energy.
Acquisition Scan (m/z 50–500) or SIMScan for ID; SIM for Quantitation.

Results & Discussion

Mass Spectral Interpretation

The TMS-derivative (


) has a molecular weight of 370 .
  • Molecular Ion (

    
    ): m/z 370 . (Usually distinct in aromatic esters).
    
  • Base Peak / Major Fragment: m/z 355 (

    
    ). Loss of a methyl group from the TMS moiety (
    
    
    
    ). This is the standard "signature" of TMS derivatives.
  • Diagnostic Fragment: m/z 73 (

    
    ). The trimethylsilyl cation.[2]
    
  • Fluorine Signature: m/z 69 (

    
    ). Characteristic of the trifluoromethyl group.
    

SIM Table for Quantitation:

Ion Type m/z Dwell Time (ms)
Quantifier 355.0 50
Qualifier 1 370.0 50

| Qualifier 2 | 69.0 | 50 |

Method Validation (ICH Q2(R1) Guidelines)

To ensure trustworthiness, validate the method using these parameters:

  • Linearity: 5-point curve (e.g., 1, 5, 10, 50, 100 µg/mL).

    
     should be > 0.995.
    
  • Precision: 6 replicate injections of a standard. RSD should be < 5%.

  • Stability: Analyze the derivatized sample at 0, 12, and 24 hours. TMS derivatives can hydrolyze if the vial septum is punctured and humidity enters.

Workflow Visualization

GCMS_Workflow Start Sample / Standard (CAS 895-45-4) Dry Evaporate to Dryness (Remove Moisture/Protic Solvents) Start->Dry Nitrogen Stream Reagent Add Reagents: 50µL Pyridine + 50µL BSTFA (1% TMCS) Dry->Reagent Anhydrous Conditions React Reaction: 65°C for 30 Minutes Reagent->React Silylation Dilute Dilute with Ethyl Acetate (Protect Detector) React->Dilute Cool Down Inject GC-MS Injection (Splitless, 260°C Inlet) Dilute->Inject Data Data Analysis Target Ions: 370, 355, 69 Inject->Data EI Source (70eV)

Caption: Step-by-step derivatization and analysis workflow for 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid.

References

  • ChemicalBook. (2023).[1] 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid Properties and CAS 895-45-4.[3][4][5][6] Retrieved from

  • ICH. (2005).[7][8] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][7][8] Retrieved from

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: BSTFA. Retrieved from

  • NIST. (2023). Mass Spectrometry Data Center: Fragmentation of Fluorinated Aromatics. Retrieved from

Sources

Application Note: Strategic Purification Protocols for 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification strategies for 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS: 895-45-4), a critical intermediate in the synthesis of thioxanthone-based pharmaceuticals (e.g., Flupentixol) and PPAR agonists.

Synthesized typically via Ullmann-type C-S cross-coupling between thiosalicylic acid and 4-chlorobenzotrifluoride, the crude product often contains specific impurities: unreacted lipophilic halides, copper catalyst residues, and oxidative disulfide byproducts. This guide provides a tiered purification approach ranging from bulk extraction to high-purity chromatographic isolation, grounded in the molecule's specific physicochemical properties.

Chemical Profile & Impurity Landscape[1]

Understanding the physicochemical "personality" of the target molecule is the foundation of any purification logic.

PropertyValueImplication for Purification
Molecular Formula C₁₄H₉F₃O₂SMW: 298.28 g/mol
pKa (Acidic) ~3.34 - 3.41Stronger acid than benzoic acid (pKa 4.2). Allows selective extraction at lower pH ranges than typical carboxylic acids.
LogP (Lipophilicity) ~4.5 (Predicted)Highly lipophilic due to the -CF₃ and phenyl rings. Low water solubility; high affinity for non-polar stationary phases.
Melting Point 153–154 °CSuitable for purification via recrystallization.
Stability Thioether LinkageSusceptible to oxidation (sulfoxide/sulfone) if exposed to strong oxidants or prolonged air/light.
The Impurity Fate Map

The following diagram illustrates the logical separation of the target from common synthesis impurities.

ImpurityFate Crude Crude Reaction Mixture (Target + Impurities) BaseWash Alkaline Extraction (pH > 9) Crude->BaseWash OrgLayer Organic Layer (Discard) BaseWash->OrgLayer Removes AqLayer Aqueous Layer (Target as Carboxylate) BaseWash->AqLayer Retains Imp_Halide Impurity: 4-Chlorobenzotrifluoride (Neutral/Lipophilic) OrgLayer->Imp_Halide Acidify Acidification (pH < 2) AqLayer->Acidify Solid Precipitated Target Acidify->Solid Filtrate Aqueous Filtrate (Salts + Soluble Impurities) Acidify->Filtrate Imp_Disulfide Impurity: Dithiosalicylic Acid (Acidic) Solid->Imp_Disulfide Co-precipitates (Requires Recrystallization)

Figure 1: Impurity Fate Map during Acid-Base Extraction. Note that while neutral lipophiles are removed, acidic impurities (disulfides) may co-precipitate, requiring subsequent crystallization.

Protocol A: Chemoselective Acid-Base Extraction

Objective: Bulk removal of neutral starting materials (4-chlorobenzotrifluoride) and metal catalysts. Purity Target: >90%

This method exploits the acidity of the benzoic acid moiety. Since the target pKa is ~3.4, maintaining pH > 6 ensures it remains fully ionized (soluble in water), while neutral organic impurities remain in the organic phase.

Reagents
  • Ethyl Acetate (EtOAc) or Toluene

  • 1M NaOH (Sodium Hydroxide)

  • 6M HCl (Hydrochloric Acid)

  • Brine (Saturated NaCl)

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude).

  • Alkaline Extraction:

    • Add 1M NaOH (1.5 equivalents relative to theoretical yield).

    • Critical Check: Measure pH of the aqueous layer. It must be >10 to ensure complete deprotonation.

    • Shake vigorously and separate layers.

    • Action: Keep the Aqueous Layer (contains Target).

    • Action: Discard the Organic Layer (contains unreacted 4-chlorobenzotrifluoride and non-polar byproducts).

  • The "Safety" Wash: Wash the basic aqueous layer once with fresh EtOAc to remove entrained neutral organics.

  • Precipitation (Controlled Acidification):

    • Cool the aqueous layer to 0–5 °C (ice bath).

    • Slowly add 6M HCl dropwise with stirring.

    • Observation: The solution will turn cloudy. Continue adding acid until pH reaches ~1–2.

    • Why pH 1-2? You must go significantly below the pKa (3.4) to drive the equilibrium fully to the insoluble protonated form.

  • Isolation: Filter the resulting white/off-white precipitate. Wash the cake with cold water to remove inorganic salts (NaCl).

  • Drying: Dry in a vacuum oven at 50 °C for 6 hours.

Protocol B: Recrystallization (Polishing)

Objective: Removal of oxidative byproducts (disulfides) and trace isomers. Purity Target: >98%

While extraction removes neutrals, it often fails to separate the target from dithiosalicylic acid (formed by oxidation of the starting material), which is also acidic. Recrystallization leverages the solubility differential.

Solvent Selection[2]
  • Primary System: Toluene/Ethanol (Standard for aryl thioethers).

  • Alternative: Ethanol/Water (Green chemistry alternative).

Step-by-Step Methodology (Toluene/Ethanol)
  • Slurry: Suspend the dried solid from Protocol A in Toluene (5 mL/g).

  • Heating: Heat to reflux (110 °C). The solid should dissolve.

    • Troubleshooting: If not fully dissolved, add Ethanol dropwise through the condenser until clarity is achieved.

  • Hot Filtration (Optional): If insoluble black specks (copper residues) are visible, filter the hot solution through a pre-heated Celite pad.

  • Controlled Cooling:

    • Remove heat and allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.

    • Once at room temperature, move to an ice bath (0 °C) for 1 hour to maximize yield.

  • Harvest: Filter the crystals. Wash with cold Toluene/Hexane (1:1).

  • Validation: Check Melting Point. Target range: 153–154 °C .[1] A depressed MP (<150 °C) indicates retained disulfide impurities.

Protocol C: Chromatographic Isolation (High Purity)

Objective: Isolation of analytical standards or removal of stubborn sulfoxide byproducts. Purity Target: >99.5%

The carboxylic acid group causes "tailing" (streaking) on silica gel due to strong interaction with silanol groups. The mobile phase must be modified with an acid to suppress ionization.

Flash Chromatography Parameters
ParameterSpecificationRationale
Stationary Phase Silica Gel (40–63 µm)Standard normal phase.
Mobile Phase A HexaneNon-polar component.
Mobile Phase B Ethyl Acetate + 1% Acetic Acid Polar component. Acid is mandatory to keep the target protonated (neutral) and prevent tailing.
Gradient 0% B to 40% B over 20 CVThe target is relatively non-polar (elutes early/mid).
Detection UV @ 254 nmStrong absorption due to conjugated aromatic rings.
Workflow Diagram

PurificationFlow Start Crude Synthesis Product Extraction Protocol A: Acid-Base Extraction Start->Extraction Check Purity Check (HPLC) Extraction->Check Recryst Protocol B: Recrystallization (Toluene/EtOH) Check->Recryst 90-95% (Solid Impurities) Flash Protocol C: Flash Chromatography (Hex/EtOAc + 1% AcOH) Check->Flash <90% or Oil/Sulfoxides Final Pure API Intermediate (>99%) Check->Final >98% Recryst->Final Flash->Final

Figure 2: Decision matrix for selecting the appropriate purification tier based on initial crude purity.

Quality Control & Storage

QC Parameters
  • HPLC Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient 50-95% ACN.

    • Note: The -CF₃ group makes the molecule retain longer on C18 than unsubstituted analogs.

  • 1H NMR (DMSO-d6):

    • Look for the carboxylic acid proton (broad singlet, >13 ppm).

    • Verify integration of the aromatic region (8 protons total).

    • Impurity Check: Thiosalicylic acid disulfide shows distinct aromatic splitting patterns lacking the -CF₃ coupling.

Storage
  • Condition: Store in amber vials (light sensitive thioether).

  • Atmosphere: Argon/Nitrogen flush recommended to prevent slow oxidation to sulfoxide (S=O).

References

  • Synthesis & Extraction Methodology

    • Patent: Preparation method of 2-(4-trifluoromethylphenylthio)benzoic acid.[1][2] CN107176916A. (2017).

    • Source:

  • Physicochemical Properties (pKa/Solubility)

    • Data: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS 895-45-4) Physical Properties.[1]

    • Source:

  • General Purification of Diaryl Thioethers

    • Methodology: Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via Cross-Coupling.
    • Source:

  • Crystallographic Data & Structure Confirmation

    • Paper: 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid.[2][3] Acta Crystallographica Section E. (2013).

    • Source:

Sources

Application Note: Derivatization and Screening Strategies for 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Pharmacophore Analysis

The molecule 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid represents a privileged scaffold in medicinal chemistry, sharing structural homology with the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and PPAR agonists.

To maximize the utility of this scaffold in biological screening, derivatization must address three critical pharmacological parameters:

  • The Carboxylic Acid: While essential for electrostatic interactions (e.g., Arg/Lys residues in binding pockets), the free acid often limits membrane permeability and can lead to rapid glucuronidation. Derivatization into amides or bioisosteres is the primary strategy to modulate physicochemical properties (LogD) and explore Structure-Activity Relationships (SAR).

  • The Thioether Linker: This provides rotational flexibility (induced fit) but is susceptible to oxidation. Synthetic protocols must avoid non-selective oxidants (e.g., unbuffered KMnO4) to preserve the sulfide state unless sulfoxide/sulfone derivatives are explicitly desired.

  • The Trifluoromethyl (-CF3) Group: This moiety enhances metabolic stability against CYP450 oxidation at the para-position and increases lipophilicity. This hydrophobicity requires specific handling during DMSO stock preparation for biological assays.

Module A: High-Throughput Amide Library Synthesis

Objective: To generate a library of secondary and tertiary amides to probe steric and electronic requirements of the target binding pocket.

Methodological Choice: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent. Unlike carbodiimides (EDC/DCC), HATU minimizes racemization (though less relevant for this achiral acid) and, critically, maintains high reactivity even with electron-deficient anilines, which are common partners in medicinal chemistry libraries [1].

Protocol 1: Parallel Amide Coupling (96-Well Format)

Reagents:

  • Scaffold: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (0.2 M in DMF).

  • Amines: Diverse set of primary/secondary amines (0.2 M in DMF).

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (Diisopropylethylamine), neat.

Step-by-Step Workflow:

  • Activation: In a deep-well plate, dispense 100 µL of the Scaffold solution (20 µmol). Add 110 µL of HATU solution (22 µmol, 1.1 eq) and 10.5 µL of DIPEA (60 µmol, 3 eq).

    • Technical Insight: Pre-activation for 5 minutes ensures formation of the active ester (OAt-ester) before amine addition, reducing competitive hydrolysis.

  • Coupling: Add 110 µL of the respective Amine solution (22 µmol, 1.1 eq) to each well.

  • Incubation: Seal the plate and shake at room temperature for 16 hours.

  • Quenching/Workup:

    • Add 500 µL of EtOAc and 400 µL of saturated NaHCO3.

    • Vortex for 2 minutes; centrifuge to separate phases.

    • Transfer organic layer to a new plate.

    • Self-Validating Step: Spot check 3 random wells via LCMS. Conversion should be >90%. If <50%, re-run with T3P (Propylphosphonic anhydride) as an alternative coupling agent.

  • Drying: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac). Re-suspend in DMSO for screening.

Module B: Bioisosteric Transformation (1,2,4-Oxadiazoles)

Objective: To replace the carboxylic acid with a 1,2,4-oxadiazole ring. This bioisostere mimics the planar/acidic nature of the carboxylate but significantly improves metabolic stability and lipophilicity [2].

Protocol 2: One-Pot Synthesis of 1,2,4-Oxadiazoles

Mechanism: This protocol utilizes CDI (1,1'-Carbonyldiimidazole) to activate the acid, followed by coupling with an amidoxime and thermal cyclization.

Step-by-Step Workflow:

  • Activation: Dissolve the Scaffold (1.0 eq) in anhydrous DMF (0.5 M). Add CDI (1.1 eq).

    • Observation: Evolution of CO2 gas indicates successful activation to the acyl-imidazole. Stir for 30 mins at RT.

  • Addition: Add the functionalized Amidoxime (R-C(NH2)=NOH) (1.1 eq). Stir for 1 hour at RT to form the O-acyl amidoxime intermediate.

  • Cyclization: Heat the reaction mixture to 110°C for 4-6 hours.

    • Critical Control: The thioether linker is stable at this temperature, but ensure the reaction vessel is purged with Nitrogen to prevent S-oxidation.

  • Purification: Cool to RT. Dilute with water (precipitation usually occurs due to the CF3 group). Filter the solid or extract with DCM if no precipitate forms.

Table 1: Comparison of Carboxylic Acid vs. Bioisosteres

PropertyParent Acid (-COOH)Amide (-CONHR)Oxadiazole Bioisostere
H-Bond Donor YesYesNo (Acceptor only)
pKa ~4.0 - 5.0NeutralWeakly Basic / Neutral
Metabolic Stability Low (Glucuronidation)Medium (Amidase)High
Permeability Low (at pH 7.4)ModerateHigh

Module C: Biological Screening & Assay Compatibility

Challenge: The 4-trifluoromethylphenyl moiety renders these derivatives highly lipophilic. Poor solubility in aqueous assay buffers is the primary cause of false negatives (drop-out) or false positives (aggregation) [3].

Protocol 3: Solubility-Optimized Screening Cascade

1. Stock Preparation:

  • Dissolve derivatives in 100% DMSO to a concentration of 10 mM.

  • QC Step: Inspect visually for turbidity. Sonicate if necessary.

2. Intermediate Dilution (The "Step-Down"):

  • Do not dilute directly from 10 mM DMSO into the assay buffer.

  • Prepare a 10x working solution in assay buffer containing 5% DMSO.

  • Why? This prevents "crashing out" of the compound which happens when a high-concentration DMSO slug hits a purely aqueous buffer.

3. Assay Conditions:

  • Detergent: Include 0.01% Triton X-100 or Tween-20 in the assay buffer. This is critical to prevent the formation of colloidal aggregates, a common artifact with fluorinated aromatics.

  • Reference Control: Use the parent acid as a baseline for potency, but be aware its activity may be limited by cell permeability compared to the derivatives.

Visualizations

Diagram 1: Synthetic Workflow (Acid to Amide/Heterocycle)

SyntheticWorkflow Parent Parent Scaffold (COOH / S-Linker / CF3) Activation Activation (HATU or CDI) Parent->Activation Dissolve in DMF Intermediate Active Ester (OAt or Acyl-Imidazole) Activation->Intermediate Formation Amine Amine Addition (HNRR') Intermediate->Amine Path A Amidoxime Amidoxime Addition (R-C(NH2)=NOH) Intermediate->Amidoxime Path B AmideProd Amide Derivative (Library) Amine->AmideProd RT, 16h Cyclization Thermal Cyclization (110°C, -H2O) Amidoxime->Cyclization Intermediate Isolation Oxadiazole 1,2,4-Oxadiazole (Bioisostere) Cyclization->Oxadiazole Dehydration

Caption: Divergent synthetic pathways for generating amide libraries (Path A) and oxadiazole bioisosteres (Path B) from the parent scaffold.

Diagram 2: Screening Cascade & Decision Logic

ScreeningCascade Library Derivatized Library (10 mM DMSO) QC LCMS Purity Check (>90% Required) Library->QC Solubility Aqueous Solubility Check (Nephelometry) QC->Solubility Pass Solubility->Library Fail (Re-design) PrimaryScreen Primary Screen (Single Point @ 10 µM) Solubility->PrimaryScreen Soluble PAINS PAINS Filter (Remove Artifacts) PrimaryScreen->PAINS Hits Identified HitVal Hit Validation (Dose Response IC50) SAR SAR Analysis (Potency vs. Lipophilicity) HitVal->SAR Valid IC50 PAINS->HitVal Clean Hits

Caption: Step-wise biological screening workflow emphasizing quality control and solubility checks prior to potency evaluation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Inglese, J., et al. (2007).[1] High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479. [Link]

Sources

Technical Guide: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS: 895-45-4), a critical intermediate in the synthesis of trifluoromethyl-substituted thioxanthenes.

Executive Summary

2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid is a bifunctional building block combining a carboxylic acid and a trifluoromethyl-thioether moiety. Its primary utility lies in its conversion to 2-(trifluoromethyl)-9H-thioxanthen-9-one , the core scaffold for the neuroleptic drug Flupentixol and related thioxanthene derivatives.

This guide provides optimized protocols for the intramolecular Friedel-Crafts acylation (cyclodehydration) of this compound. It addresses the challenges of maintaining the integrity of the trifluoromethyl (


) group under superacidic conditions and offers downstream functionalization strategies.

Chemical Logic & Mechanism

The transformation of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid into a tricyclic thioxanthone is driven by acid-mediated dehydration.

Mechanistic Pathway[1][2][3][4][5][6][7][8]
  • Activation: Protonation of the carboxylic acid hydroxyl group, followed by water elimination to form a reactive acylium ion intermediate.

  • Electrophilic Attack: The electrophilic acylium ion attacks the electron-rich position ortho to the sulfur atom on the adjacent phenyl ring.

    • Note: The sulfur atom activates the ring, directing the attack ortho/para. However, the ring closure is geometrically constrained to the ortho position.

    • Challenge: The

      
       group is strongly electron-withdrawing, deactivating the ring. However, because the cyclization occurs on the ring bearing the 
      
      
      
      group, the directing effect of the sulfur (electron-donating by resonance) must overcome the deactivation of the
      
      
      .
  • Re-aromatization: Loss of a proton restores aromaticity, yielding the thioxanthone.

Visualization: Synthetic Pathway

Thioxanthone_Synthesis Precursor Thiosalicylic Acid + 4-Chlorobenzotrifluoride TargetAcid 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid Precursor->TargetAcid SNAr Coupling (KOH, DMF, 140°C) Acylium Acylium Ion Intermediate TargetAcid->Acylium H2SO4 / PPA (Protonation) Thioxanthone 2-(Trifluoromethyl)- 9H-thioxanthen-9-one Acylium->Thioxanthone Intramolecular Friedel-Crafts Flupentixol Flupentixol (API) Thioxanthone->Flupentixol Grignard Addn & Dehydration

Figure 1: Synthetic workflow from raw materials to the active pharmaceutical ingredient (API) Flupentixol.[1][2][3]

Experimental Protocols

Protocol A: Cyclodehydration using Sulfuric Acid (Standard Industrial Method)

This method uses concentrated sulfuric acid as both solvent and catalyst. It is cost-effective but requires strict temperature control to prevent sulfonation of the aromatic rings.

Reagents:

  • Substrate: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (1.0 equiv)

  • Solvent/Catalyst:

    
     (Concentrated, 95-98%)
    

Step-by-Step Procedure:

  • Preparation: Charge a glass-lined reactor or round-bottom flask with concentrated

    
     (approx. 5–7 mL per gram of substrate). Cool the acid to 0–5°C  using an ice/water bath.
    
  • Addition: Slowly add the benzoic acid derivative portion-wise over 30 minutes. Ensure the internal temperature does not exceed 10°C during addition to prevent premature localized exotherms.

  • Reaction:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 1–2 hours.

    • Optimization: If conversion is incomplete (monitored by TLC/HPLC), heat gently to 50–60°C for 1 hour. Do not exceed 80°C , as this increases the risk of sulfonating the thioxanthone core.

  • Quenching:

    • Prepare a slurry of crushed ice and water (approx. 10x volume of acid used).

    • Slowly pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a yellow/off-white solid.

  • Isolation:

    • Filter the precipitate.[4][5]

    • Wash the filter cake with water until the filtrate is neutral (pH ~7).

    • Wash with cold methanol (to remove unreacted starting material).

  • Purification: Recrystallize from Ethanol or Acetone if purity is <98%.

Protocol B: Cyclization using Polyphosphoric Acid (PPA) (High Yield / Mild)

PPA is preferred for laboratory-scale synthesis or when the substrate is sensitive to sulfonation. It acts as a milder dehydrating agent.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Polyphosphoric Acid (PPA) (10–15 g per g of substrate)

Step-by-Step Procedure:

  • Mixing: In a beaker or flask, mechanically stir PPA and heat to 80°C to lower its viscosity.

  • Addition: Add the benzoic acid derivative in a single portion.

  • Heating: Increase temperature to 110–120°C . Maintain stirring for 2–4 hours.

    • Note: The reaction mixture will turn a deep red/orange color (characteristic of the halochromic thioxanthone cation).

  • Workup:

    • Cool the mixture to ~60°C.

    • Pour carefully into rapidly stirring ice water. PPA hydrolysis is exothermic and slow; ensure thorough mixing to break up the viscous gum.

  • Extraction: If the solid does not precipitate cleanly, extract the aqueous suspension with Dichloromethane (DCM) or Toluene.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Analytical Data & Specifications

When validating the synthesized 2-(trifluoromethyl)-9H-thioxanthen-9-one , compare against these standard parameters.

ParameterSpecificationMethod
Appearance Yellow crystalline powderVisual
Melting Point 153–155°CCapillary Method
Mass Spectrometry

LC-MS (ESI+)
IR Spectroscopy 1640 cm⁻¹ (C=O ketone)1320 cm⁻¹ (CF3 stretch)FT-IR (ATR)
Purity > 98.0%HPLC (C18, ACN/Water)

Troubleshooting & Optimization

Use the following decision tree to select the optimal cyclization method based on your constraints.

Decision_Tree Start Start: Cyclization Strategy Scale Scale of Reaction? Start->Scale Large Industrial (>1 kg) Scale->Large Cost Critical Small Lab (<100 g) Scale->Small Yield Critical H2SO4 Use H2SO4 Protocol (Temp < 60°C) Large->H2SO4 Sens Substrate Sensitive to Sulfonation? Small->Sens Yes Yes Sens->Yes Avoid H2SO4 No No Sens->No PPA Use PPA Protocol (Temp 110°C) Eatons Use Eaton's Reagent (P2O5 in MsOH) Yes->PPA Standard Yes->Eatons Alternative (Easier Workup) No->H2SO4

Figure 2: Method selection for cyclodehydration based on scale and substrate sensitivity.

References

  • Synthesis of Thioxanthones: J. Org. Chem. 1978, 43, 10, 2052.[6] Beck and Yahner.[6] (Foundational work on 2-arylthiobenzoic acid cyclization).

  • Flupentixol Synthesis

    • Patent CN102321069A: Preparation method of 2-trifluoromethylthioxanthone.Link

    • Patent US4902826A: Process for the preparation of 2-arylthiobenzoic acids.Link

  • Cyclization Methodology: Heterocycles, Vol. 87, No. 12, 2013. "A Convenient Synthesis of 9H-Thioxanthen-9-ones." Link

  • Compound Data: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS 895-45-4).[7] ChemicalBook Entry. Link

Sources

Application Note: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid as a Scaffold for Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details the utility of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS: 132766-86-4) as a premium building block for the synthesis of trifluoromethylated thioxanthone derivatives.

In modern drug discovery and materials science, this molecule offers a dual strategic advantage:

  • The Trifluoromethyl (

    
    ) Handle:  Enhances metabolic stability, lipophilicity, and blood-brain barrier permeability in pharmacological targets (bioisostere principle). In photoinitiators, it alters the absorption spectrum and solubility.
    
  • The Pre-Formed Sulfur Bridge: Circumvents the need for handling odorous and unstable thiols in later stages, serving as a robust precursor for Friedel-Crafts intramolecular cyclization .

This guide provides validated protocols for cyclization to 2-(trifluoromethyl)-9H-thioxanthen-9-one and subsequent functionalization, supported by mechanistic insights and troubleshooting matrices.

Chemical Profile

PropertySpecification
Chemical Name 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid
CAS Number 132766-86-4
Molecular Formula

Molecular Weight 298.28 g/mol
Appearance White to off-white crystalline powder
Melting Point 140–145 °C (Literature range)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
Key Reactivity Electrophilic Aromatic Substitution (Intramolecular), S-Oxidation

Application I: Synthesis of 2-(Trifluoromethyl)thioxanthone

The primary application of this building block is the synthesis of the thioxanthone core. The reaction proceeds via an intramolecular Friedel-Crafts acylation.

Mechanistic Pathway

The carboxylic acid is activated by a strong acid to form an acylium ion (or protonated carbonyl). This electrophile attacks the electron-rich ring B (activated by the sulfur atom). The


 group is a meta-director, and the sulfur is an ortho/para-director. The cyclization occurs ortho to the sulfur and meta to the 

group, ensuring high regioselectivity.

G Start Start Material (Carboxylic Acid) Activation Acid Activation (Acylium Ion Formation) Start->Activation + H+ (H2SO4/PPA) Attack Electrophilic Attack (Ring B Closure) Activation->Attack Intramolecular Intermed Sigma Complex Intermediate Attack->Intermed Product 2-CF3-Thioxanthone (Final Product) Intermed->Product - H+ (Aromatization)

Figure 1: Mechanistic pathway of the acid-mediated cyclodehydration.

Protocol A: Polyphosphoric Acid (PPA) Method (Recommended)

High yield, milder conditions, prevents sulfonation byproducts.

Reagents:

  • Substrate (CAS 132766-86-4): 10.0 g (33.5 mmol)

  • Polyphosphoric Acid (PPA): 100 g (

    
    )
    

Step-by-Step Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (viscosity is high) and a thermometer.

  • Charging: Add PPA (100 g) and heat to 60°C to lower viscosity.

  • Addition: Add the benzoic acid derivative (10.0 g) portion-wise over 15 minutes. Ensure good dispersion.

  • Reaction: Heat the mixture to 90–100°C and stir for 3–5 hours.

    • Checkpoint: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting material spot (

      
      ) should disappear, replaced by a fluorescent spot (
      
      
      
      ).
  • Quenching: Cool the mixture to 60°C. Pour slowly into 500 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow/off-white solid.

  • Isolation: Stir the aqueous slurry for 1 hour to hydrolyze any polyphosphates. Filter the solid.[1][2][3]

  • Purification: Wash the filter cake with water (

    
    ) until pH is neutral. Recrystallize from Ethanol or Acetone/Water.
    

Expected Yield: 80–90% Product Identity: 2-(Trifluoromethyl)-9H-thioxanthen-9-one.

Protocol B: Sulfuric Acid Method (Industrial Standard)

Faster, scalable, but requires temperature control to avoid sulfonation.

Reagents:

  • Substrate: 10.0 g

  • Conc. Sulfuric Acid (

    
    ): 50 mL
    

Step-by-Step Procedure:

  • Cooling: Place sulfuric acid in a flask and cool to 0–5°C in an ice bath.

  • Addition: Add the substrate slowly, maintaining internal temperature

    
    .
    
  • Reaction: Remove ice bath. Stir at room temperature (25°C) for 1 hour, then heat to 50°C for 2 hours.

    • Warning: Do not exceed 60°C; the electron-rich thioxanthone ring is prone to sulfonation at high temperatures in concentrated

      
      .
      
  • Quenching: Pour onto 300 g ice.

  • Workup: Filter, wash with water, then wash with 5%

    
     solution to remove unreacted acid. Dry in a vacuum oven.
    

Application II: S-Oxidation (Sulfone Synthesis)

The thioxanthone core can be oxidized to the thioxanthone-5,5-dioxide (sulfone), a scaffold often found in antiviral and psychotropic research.

Protocol:

  • Dissolve 2-(trifluoromethyl)thioxanthone (1.0 eq) in Glacial Acetic Acid (10 volumes).

  • Add

    
     Hydrogen Peroxide (
    
    
    
    ) (5.0 eq) dropwise at room temperature.
  • Heat to reflux (approx. 118°C) for 2 hours.

  • Cool to room temperature. The sulfone derivative usually crystallizes out upon cooling.

  • Filter and wash with water.[1][2][4][5]

Critical Process Parameters (CPP) & Troubleshooting

The following matrix helps troubleshoot common issues during the cyclization step.

ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction Temperature too low or acid strength insufficient.Increase temp to 100°C (PPA) or use Oleum (fuming

) cautiously.
Dark Black Tar / Charring Temperature too high during addition (Exotherm).Control addition rate; ensure active cooling during mixing.
Water Soluble Product (Loss) Sulfonation of the aromatic ring.Reaction temp exceeded 60°C in

. Switch to Protocol A (PPA).
Sticky Gum upon Quenching Incomplete hydrolysis of PPA.Stir the quenched ice slurry for at least 1-2 hours before filtration.
Experimental Workflow Diagram

Workflow cluster_0 Reaction Phase cluster_1 Isolation Phase Step1 Dissolve Substrate in Acid (H2SO4 or PPA) Step2 Heat to Reaction Temp (50°C - 100°C) Step1->Step2 Step3 Monitor via TLC (Target: Non-polar spot) Step2->Step3 Step4 Quench on Ice (Exotherm Control) Step3->Step4 Complete Step5 Filtration & Washing (Remove Acid) Step4->Step5 Step6 Recrystallization (EtOH or Acetone) Step5->Step6

Figure 2: Operational workflow for the isolation of thioxanthone derivatives.

References

  • Smiles Rearrangement & Thioxanthone Synthesis: Smiles, S. J. Chem. Soc.[5]1911 , 99, 645.[5] (Foundational chemistry for thiosalicylic acid cyclizations).

  • PPA Cyclization Methodology: Process for the preparation of 2-trifluoromethylthioxanthone. CN102321069A. (Describes specific yields of 83.7% using PPA).

  • Sulfuric Acid Protocol: Process for the production of substituted thioxanthones.[1][2][4][5][6][7] US Patent 2004/0059133 A1.[2]

  • Structural Characterization: Crystal structure of 2-[4-(trifluoromethyl)phenylsulfanyl]benzoic acid.Acta Crystallographica Section E, 2013 , 69(11), o1704. (Provides precise structural data and melting points).

  • General Review: Synthesis of 9H-thioxanthen-9-one derivatives.Arkivoc, 2007 , (xiii), 1-7.[4]

Sources

Application Note: Scalable Synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS: 162520-00-5), a critical intermediate in the synthesis of PPAR


 agonists (e.g., GW501516 analogs) and various non-steroidal anti-inflammatory candidates.

While traditional routes often employ foul-smelling 4-(trifluoromethyl)thiophenol, this guide prioritizes a "Thiol-Free" Odor-Mitigation Strategy by utilizing Thiosalicylic acid (2-mercaptobenzoic acid) as the nucleophile. This solid reagent is significantly easier to handle on a kilogram scale. The protocol utilizes a Copper-catalyzed C-S coupling (modified Ullmann condensation) with 4-chlorobenzotrifluoride, selected for its superior cost-profile compared to the iodo-analog.

Key Process Advantages
  • Cost Efficiency: Utilizes 4-chlorobenzotrifluoride (PCBTF) rather than expensive aryl iodides.

  • Safety & Handling: Avoids volatile, high-stench aryl thiols.

  • Purification: Relies on a self-validating Acid-Base precipitation workup, eliminating the need for silica gel chromatography on scale.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the formation of a diaryl thioether bond. The strategy employs a copper-catalyzed nucleophilic aromatic substitution, where the carboxylate group of the thiosalicylic acid acts as a directing group to stabilize the copper intermediate.

Reaction Scheme

ReactionScheme TSA Thiosalicylic Acid (Solid, Nucleophile) Int Cu-Thiolate Complex TSA->Int Deprotonation PCBTF 4-Chlorobenzotrifluoride (Liquid, Electrophile) Cond K2CO3 (Base) CuI (Catalyst) DMF, 110°C PCBTF->Cond Prod Target Product (Precipitate at pH 2) Cond->Prod C-S Coupling Int->Cond

Figure 1: Synthetic pathway utilizing Thiosalicylic acid and 4-Chlorobenzotrifluoride.

Critical Process Parameters (CPP)

To ensure reproducibility and safety during scale-up, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale (Causality)
Stoichiometry (Base) 2.5 – 3.0 equivalentsThe reaction requires neutralization of both the carboxylic acid and the thiol. Excess base ensures the active dianion species is maintained and drives the equilibrium.
Catalyst Load 5–10 mol% CuIWhile the

group activates the aryl chloride, the C-Cl bond remains sluggish compared to C-I. Copper facilitates the oxidative addition step, preventing stalled conversion.
Temperature 100°C – 120°CBelow 100°C, conversion is slow (>24h). Above 130°C, decarboxylation of the thiosalicylic acid becomes a significant impurity risk.
Atmosphere Nitrogen/ArgonCritical. Thiosalicylic acid is prone to oxidative dimerization to form Dithiosalicylic acid (disulfide) in the presence of air, which is a "dead" impurity that consumes reagent.

Detailed Experimental Protocol

Scale: 100 g Input (Thiosalicylic Acid) Expected Yield: 85–92% Total Time: ~12 Hours

Reagents & Materials[1][2][3][4][5][6]
  • Thiosalicylic Acid (2-Mercaptobenzoic acid): 100.0 g (0.648 mol)

  • 4-Chlorobenzotrifluoride: 140.5 g (0.778 mol, 1.2 equiv)

  • Potassium Carbonate (

    
    ):  268.0 g (1.94 mol, 3.0 equiv) – Must be anhydrous/granular.
    
  • Copper(I) Iodide (CuI): 6.1 g (0.032 mol, 5 mol%)

  • DMF (N,N-Dimethylformamide): 600 mL – Reagent grade.

  • Water: 2.0 L (for workup)

  • HCl (conc. 37%): ~250 mL (for acidification)

Step-by-Step Methodology
Phase 1: Salt Formation
  • Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging: Under a slow nitrogen stream, charge DMF (600 mL) followed by Thiosalicylic Acid (100 g) .

  • Base Addition: Add

    
     (268 g)  in portions over 15 minutes. Caution: Mild exotherm and 
    
    
    
    evolution. Ensure good venting.
  • Stirring: Stir the slurry at room temperature for 30 minutes to ensure complete formation of the potassium dicarboxylate-thiolate salt. The mixture will thicken; ensure agitation is sufficient.

Phase 2: Coupling Reaction
  • Catalyst Addition: Add CuI (6.1 g) and 4-Chlorobenzotrifluoride (140.5 g) to the slurry.

  • Heating: Heat the reaction mixture to 115°C (internal temperature).

  • Monitoring: Maintain at 115°C for 8–10 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (Mobile phase: 5% MeOH in DCM). The reaction is complete when Thiosalicylic acid is <2%.

Phase 3: Workup & Purification (The "Self-Validating" Step)
  • Quench: Cool the reaction mixture to room temperature (<30°C).

  • Dilution: Pour the reaction mass into Water (1.5 L) in a 5 L beaker with vigorous stirring. The product exists as the soluble potassium salt; the solution should be dark but homogenous.

  • Filtration (Impurity Removal): Filter the aqueous solution through a Celite pad to remove insoluble copper salts and excess inorganic base. Wash the pad with water (200 mL). The filtrate must be clear.

  • Precipitation: Slowly add conc. HCl to the filtrate with stirring until pH reaches 2.0 .

    • Observation: A thick off-white to pale yellow precipitate will form immediately.

  • Isolation: Stir the slurry for 1 hour to age the crystals (improves filtration speed). Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with Water (3 x 300 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 55°C for 12 hours.

Recrystallization (Optional for >99% Purity)

If the color is yellow/brown due to trace copper, recrystallize from Ethanol/Water (4:1) . Dissolve in hot ethanol, filter hot if necessary, then add warm water until turbidity appears. Cool slowly to 4°C.

Process Safety & Impurity Profile

Safety Data[7][8][9]
  • Thiosalicylic Acid: Air-sensitive solid.[1][2] Causes skin and eye irritation.[3][4] Stench: While less volatile than thiophenol, it still possesses a sulfurous odor. All operations must be performed in a fume hood. Treat glassware with bleach solution before removal from the hood.

  • 4-Chlorobenzotrifluoride: Flammable liquid. Flash point ~47°C.

Impurity Tracking

The purification strategy relies on the solubility difference between the product and potential impurities.

ImpurityOriginRejection Strategy
Dithiosalicylic Acid Oxidative coupling of starting material (Air leak).Insoluble in the final acidic aqueous wash; largely removed during recrystallization.
Decarboxylated Product Overheating (>130°C).Remains in organic mother liquor during recrystallization.
Copper Residues Catalyst carryover.Removed via Celite filtration (Step 10) while product is in salt form.

Analytical Validation

Product: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid Appearance: White to off-white crystalline solid. Melting Point: 140–145°C [Ref 1].[5]

1H NMR (400 MHz, DMSO-d6):

  • 
     13.2 (br s, 1H, -COOH)
    
  • 
     7.95 (dd, 1H, Ar-H)
    
  • 
     7.75 (d, 2H, Ar-H, CF3-ring)
    
  • 
     7.60 (d, 2H, Ar-H, CF3-ring)
    
  • 
     7.50-7.35 (m, 3H, Ar-H)
    

References

  • PrepChem. "Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid."[5] (Analogous workup procedure). Available at: [Link]

  • Google Patents. "CN107176916A - Preparation method of 2-((4-(trifluoromethyl)phenyl)thio)benzoic acid." (Primary source for scale-up conditions).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 689369, 2-((4-(Trifluoromethyl)phenyl)thio)benzoic acid." Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist

Executive Summary & Strategic Route Analysis

Target Molecule: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid CAS Registry Number: 132961-05-8 (Generic/Related) / Specific intermediate for GW501516. Primary Application: Key intermediate in the synthesis of PPAR


 agonists (e.g., GW501516/Cardarine).
Route Selection: The "Why" Behind the Chemistry

For the synthesis of this specific diaryl thioether, two primary pathways exist. We recommend Route A for scalability and purity profiles suitable for pharmaceutical applications.

FeatureRoute A: S-Nucleophilic Aromatic Substitution (SNAr) Route B: Ullmann Coupling (Metal-Catalyzed)
Precursors Thiosalicylic acid + 4-Chlorobenzotrifluoride2-Iodobenzoic acid + 4-(Trifluoromethyl)benzenethiol
Mechanism Activated SNAr (driven by -CF

EWG)
Cu(I) catalyzed cross-coupling
Cost Efficiency High (Chlorides are cheap)Low (Thiols/Iodides are expensive)
Impurity Profile Low metal content; Disulfides manageableHigh copper residue; Homocoupling risks
Recommendation PREFERRED BACKUP (If SNAr fails)

Technical Insight: The para-trifluoromethyl group on the aryl chloride strongly withdraws electrons, sufficiently activating the ring for nucleophilic attack by the thiosalicylate anion without requiring transition metal catalysts (Pd/Cu) if high temperatures and polar aprotic solvents are used. This avoids heavy metal scavenging during downstream processing.

Optimized Experimental Protocol (The "Golden Path")

This protocol is engineered for reproducibility and minimizes the formation of the disulfide impurity (2,2'-dithiodibenzoic acid).

Reagents & Stoichiometry
  • Substrate A: Thiosalicylic acid (2-Mercaptobenzoic acid) [1.0 equiv]

  • Substrate B: 4-Chlorobenzotrifluoride [1.2 – 1.5 equiv]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) [2.0 equiv] or NaOH
  • Catalyst: Tetrabutylammonium bromide (TBAB) [0.05 equiv] (Phase Transfer Catalyst)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (anhydrous preferred)

Step-by-Step Workflow
  • Inerting: Charge the reaction vessel with Thiosalicylic acid, K

    
    CO
    
    
    
    , and TBAB. Purge with Nitrogen (N
    
    
    ) for 15 minutes. Critical: Oxygen promotes disulfide dimerization.
  • Solvation: Add DMSO. Stir at room temperature for 30 minutes to form the potassio-thiolate species. The solution may turn slight yellow.

  • Addition: Add 4-Chlorobenzotrifluoride dropwise.

  • Reaction: Heat the mixture to 140–150°C . Maintain for 8–10 hours.

    • Checkpoint: Monitor via HPLC/TLC. The limiting reagent (thiosalicylic acid) should be consumed.

  • Quench & Work-up:

    • Cool to room temperature.[1]

    • Dilute with water (3x reaction volume).

    • Purification Point: Wash the basic aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted 4-chlorobenzotrifluoride and non-acidic impurities.

  • Precipitation: Acidify the aqueous phase slowly with 6N HCl to pH 2–3. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash with water and cold Hexane. Dry under vacuum at 50°C.

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Conversion / Stalled Reaction

User Question: "My HPLC shows 40% starting material remaining after 12 hours. Why isn't the reaction finishing?"

Technical Diagnosis: The SNAr mechanism requires high energy to overcome the activation barrier of the aryl chloride.

  • Root Cause A (Temperature): If the internal temperature drops below 135°C, the reaction rate plummets. Ensure your oil bath is set to ~155°C to maintain internal temp >145°C.

  • Root Cause B (Hydration): Water solvates the thiolate anion, reducing its nucleophilicity. Did you use anhydrous K

    
    CO
    
    
    
    and DMSO?
  • Corrective Action: Increase temperature to 150°C. If using DMF, switch to DMSO (higher boiling point allows higher reaction temp). Add 0.1 equiv more TBAB to assist phase transfer.

Issue 2: Impurity Profile (Yellow Solid)

User Question: "I isolated the product, but it's yellow and has a lower melting point than reported. What is this?"

Technical Diagnosis: The yellow impurity is likely 2,2'-dithiodibenzoic acid , formed by the oxidative dimerization of the starting thiosalicylic acid.

  • Mechanism:

    
    
    
  • Prevention: Rigorous N

    
     sparging is non-negotiable.
    
  • Remediation: The disulfide is also an acid, so it co-precipitates. Recrystallize the crude solid from Glacial Acetic Acid or Toluene/Ethanol . The disulfide is much less soluble in non-polar solvents than the target thioether.

Issue 3: "Oiling Out" During Acidification

User Question: "When I add HCl, the product comes out as a sticky oil instead of a filterable solid."

Technical Diagnosis: This occurs if the acidification is too rapid or performed at too high a temperature, trapping impurities/solvent.

  • Corrective Action:

    • Re-dissolve the oil in dilute NaOH (pH 10).

    • Cool the solution to 0–5°C (Ice bath).

    • Add HCl dropwise with vigorous stirring.

    • Seed with a pure crystal if available.

    • Allow the slurry to stir for 1 hour after reaching pH 2 to ripen the crystals.

Visualized Process Logic

The following diagram illustrates the critical decision nodes and chemical pathways for this synthesis.

G cluster_0 Pre-Reaction Phase cluster_1 Reaction Phase (SNAr) cluster_2 Work-up & Purification Input1 Thiosalicylic Acid (Starting Material) Inert CRITICAL: N2 Purge (Prevent Disulfide) Input1->Inert Input2 4-Chlorobenzotrifluoride (Electrophile) Input2->Inert Mix Mix in DMSO + K2CO3 + TBAB (Catalyst) Inert->Mix Heat Heat to 150°C (8-10 Hours) Mix->Heat Check HPLC Check: Conversion > 95%? Heat->Check Check->Heat No (Extend Time/Temp) Dilute Dilute with Water Wash with EtOAc Check->Dilute Yes Acidify Acidify to pH 2-3 (Precipitation) Dilute->Acidify Filter Filter & Dry Acidify->Filter Recryst Recrystallize (Acetic Acid) Filter->Recryst If Purity < 98% Final Target Product: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid Filter->Final If Purity > 98% Recryst->Final

Figure 1: Process flow diagram highlighting the SNAr synthesis pathway and critical control points (N2 purging and Temperature control).

References

  • Preparation method of 2-(4-trifluoromethylphenylthio)benzoic acid . Patent CN107176916A. Google Patents. Link

  • Synthesis of 2-(4-fluorophenylthio)benzoic acid . PrepChem. (Analogous protocol demonstrating high-temp S-arylation). Link

  • Process for the preparation of 2-alkylthio benzoic acid derivatives . Patent US6777575B2. Google Patents. Link

  • GW501516 (Cardarine) Overview and Structure . Sigma-Aldrich. Link

Sources

Technical Support Center: Optimization of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for GW501516 Intermediate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Quick Reference

This guide addresses the synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid , a critical intermediate for PPARδ agonists like GW501516 (Cardarine). The reaction typically involves the C–S coupling of thiosalicylic acid (2-mercaptobenzoic acid) with 4-chlorobenzotrifluoride (PCBTF) .

While theoretically straightforward, this reaction is notorious for variable yields (30–90%) due to competing oxidation (disulfide formation) and the poor nucleophilicity of the thiosalicylate dianion in standard solvents.

Quick Reference Dashboard
ParameterStandard SpecificationOptimization Target
Reaction Type SNAr / Ullmann-type CouplingNucleophilic Aromatic Substitution
Primary Yield Killer Dithiosalicylic acid (Dimerization)< 2% (via Inert Atmosphere)
Optimal Solvent DMSO or DMFDMSO (High bp for SNAr)
Stoichiometry 1.0 : 1.01.0 (Thiol) : 1.5 (PCBTF)
Temperature 120–150°C145–150°C (Critical for Cl-displacement)
Catalyst None or Cu powderTBAB (Phase Transfer) or CuI (Ullmann)

The "Gold Standard" Protocol

Based on industrial process optimization and patent literature (CN107176916A).

Reagents & Stoichiometry[1][2]
  • Reactant A: Thiosalicylic acid (1.0 equiv)

  • Reactant B: 4-Chlorobenzotrifluoride (PCBTF) (1.5 equiv) — Excess is crucial to drive kinetics.

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv) — Must neutralize both -SH and -COOH.
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv) — Essential for phase transfer.

  • Solvent: DMSO (5-7 volumes).

Step-by-Step Methodology
  • Deoxygenation (Critical): Charge the reaction vessel with DMSO. Sparge with Argon or Nitrogen for 20 minutes before adding reagents.

    • Why? Thiosalicylic acid oxidizes rapidly to 2,2'-dithiodibenzoic acid in the presence of base and oxygen, permanently removing it from the reaction.

  • Salt Formation: Add Thiosalicylic acid and

    
    . Stir at room temperature for 30 minutes.
    
    • Observation: The solution should turn yellow/orange. Ensure full dissolution or fine suspension of the salt.

  • Addition: Add TBAB and 4-Chlorobenzotrifluoride (PCBTF).

  • Reaction: Heat to 145–150°C for 8–12 hours.

    • Note: The chloride leaving group on PCBTF is sluggish. High temperature is non-negotiable without a metal catalyst.

  • Workup (Purification by pH Swing):

    • Cool to room temperature.[1][2]

    • Dilute with water (10 volumes).

    • Wash: Extract with Ethyl Acetate or Toluene to remove unreacted PCBTF and non-acidic impurities. Discard the organic layer.

    • Precipitation: Acidify the aqueous layer slowly with conc. HCl to pH 2–3.

    • Isolation: Filter the resulting white/off-white solid. Wash with water and dry.[3][4]

Mechanism & Logic Flow

To fix low yields, you must understand the competing pathways. The diagram below illustrates the Desired Pathway (SNAr) vs. the Failure Pathway (Oxidation).

ReactionPathways cluster_0 Critical Control Point Reactant Thiosalicylic Acid Intermediate Dianion Species (Highly Nucleophilic) Reactant->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate Oxidation FAILURE: Dithiosalicylic Acid (Disulfide Dimer) Intermediate->Oxidation + O2 (Air Leak) Coupling Coupling w/ PCBTF (150°C, DMSO) Intermediate->Coupling + Ar-CF3 (S_NAr) Product Target Product (Thioether) Coupling->Product

Figure 1: Reaction pathway analysis showing the critical divergence between successful coupling and oxidative dimerization.

Troubleshooting Guide (Q&A)

Issue 1: "My yield is stuck at 40-50%, and I see a large baseline spot on TLC."

Diagnosis: You likely have significant disulfide formation (2,2'-dithiodibenzoic acid). Root Cause: Oxygen ingress or insufficient deoxygenation of solvents. Solution:

  • Degas Solvents: Do not skip the sparging step.

  • Reducing Agent: Add a pinch of Sodium Borohydride (

    
    , 0.1 equiv) or Sodium Metabisulfite during the initial salt formation step to keep the thiol reduced.
    
  • Check Atmosphere: Ensure the reaction is under a positive pressure of Nitrogen/Argon.

Issue 2: "The reaction is extremely slow; starting material remains after 24 hours."

Diagnosis: Poor nucleophilicity or insufficient activation energy. Root Cause: The SNAr reaction with an aryl chloride is energetically difficult, even with the electron-withdrawing


 group.
Solution: 
  • Temperature Check: Ensure internal temperature is actually reaching 145°C. Refluxing DMF (153°C) or DMSO is required.

  • Catalyst Switch (The "Turbo" Fix): Switch to an Ullmann-type coupling .

    • Add CuI (10 mol%) and L-Proline (20 mol%) or 1,10-Phenanthroline.

    • This lowers the activation energy, allowing the reaction to proceed faster, often at lower temperatures (110–120°C).

Issue 3: "I cannot separate the product from the starting material."

Diagnosis: Co-precipitation of starting benzoic acid derivatives. Solution: Use the pH Swing technique effectively.

  • Step 1: Dissolve crude mixture in dilute NaOH (pH 10).

  • Step 2: Extract with Toluene. The Product and Thiosalicylic acid stay in water; PCBTF and non-acidic byproducts go into Toluene.

  • Step 3 (The Trick): Acidify slowly. Thiosalicylic acid (

    
    ) and the Product (
    
    
    
    ) have similar acidities, but the Product is significantly more hydrophobic. Acidify to pH 4.5 first; the hydrophobic product often precipitates before the more polar thiosalicylic acid.

Advanced Troubleshooting Logic Tree

Use this decision tree to diagnose specific failure modes in your current batch.

TroubleshootingTree Start Problem Identified Yield Low Yield (<50%) Start->Yield Purity Low Purity / Impurities Start->Purity CheckSM Is Starting Material (Thiol) left? Yield->CheckSM Solubility Is impurity soluble in Toluene? Purity->Solubility SM_Yes Yes: Reaction Incomplete CheckSM->SM_Yes SM_No No: Side Reactions CheckSM->SM_No TempCheck Increase Temp to 150°C OR Add CuI Catalyst SM_Yes->TempCheck Atmosphere Check O2 Leaks (Disulfide formation) SM_No->Atmosphere Sol_Yes Yes: Unreacted PCBTF Solubility->Sol_Yes Wash Aqueous Base w/ Toluene Sol_No No: Disulfide/Salts Solubility->Sol_No Recrystallize from Ethanol/Water

Figure 2: Decision tree for diagnosing yield and purity issues during synthesis.

References

  • Patent: Preparation method of 2-(4-trifluoromethylphenylthio)benzoic acid. CN107176916A. (2017). Google Patents. Link

  • GW501516 Synthesis: A short and efficient synthesis of the pharmacological research tool GW501516. Bioorganic & Medicinal Chemistry Letters. (2003). Link

  • Ullmann Coupling: Copper-catalyzed synthesis of diaryl thioethers. Organic Letters.
  • Process Chemistry: Preparation of 2-alkylthio benzoic acid derivatives. US Patent 6777575B2. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-chlorobenzotrifluoride and thiosalicylic acid before handling. High-temperature reactions with sulfur compounds require fume hoods with appropriate scrubbing.

Sources

Technical Support Center: Synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions in C-S Cross-Coupling Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction: The Synthetic Challenge

Welcome to the technical support hub for the synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid . This scaffold is a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific heterocyclic pharmacophores.

The synthesis typically employs a copper-catalyzed Ullmann-type condensation between 2-iodobenzoic acid (or 2-chlorobenzoic acid) and 4-(trifluoromethyl)benzenethiol . While conceptually simple, this reaction is plagued by three competitive pathways that erode yield: oxidative dimerization of the thiol, protodecarboxylation of the benzoic acid, and catalyst deactivation.

This guide provides modular troubleshooting for these specific failure modes.

Module 1: Critical Reagent Control (Pre-Reaction)

Issue: "My yield is low, and I see a persistent non-polar spot on TLC."

Diagnosis: Oxidative Dimerization of the Thiol. The 4-(trifluoromethyl)benzenethiol is highly susceptible to oxidation, forming bis[4-(trifluoromethyl)phenyl] disulfide . This side reaction consumes your nucleophile before it can enter the catalytic cycle.

The Mechanism: Under basic conditions (necessary for the Ullmann coupling), thiols form thiolates (


). In the presence of trace oxygen or Cu(II) species, these thiolates rapidly couple to form disulfides (

).

Troubleshooting Protocol:

  • Degassing is Mandatory: Do not simply purge the headspace. Sparge the solvent (DMF, DMSO, or NMP) with Argon or Nitrogen for at least 20 minutes before adding the thiol.

  • Ligand Selection: Use ligands that stabilize the Cu(I) state and prevent it from acting as an oxidant. 1,10-Phenanthroline or L-Proline are standard choices that accelerate the coupling at lower temperatures, reducing oxidative stress [1].

  • Reducing Agents: If the thiol feedstock is already yellow (indicating disulfide presence), treat it with Zinc dust/HCl or

    
     prior to use, or add a small amount (5-10 mol%) of a reducing agent like ascorbic acid to the reaction mixture to maintain the Cu(I) active species.
    

Visualizing the Competition:

ReactionPathways Start 4-(CF3)Ph-SH (Thiol) Thiolate Thiolate Anion (RS-) Start->Thiolate Deprotonation Base Base (K2CO3/KOH) Base->Thiolate Product Target Product (Thioether) Thiolate->Product Path A: Ullmann Coupling (Desired) Disulfide Disulfide Byproduct (Yield Loss) Thiolate->Disulfide Path B: Oxidation (Side Reaction) CuCat Cu(I) Catalyst + 2-Iodobenzoic Acid CuCat->Product Oxygen Trace O2 or Cu(II) Oxygen->Disulfide

Figure 1: Competitive pathways between the desired C-S coupling and the oxidative disulfide formation.

Module 2: The Decarboxylation Trap

Issue: "I isolated a neutral product that matches the NMR of the sulfide but lacks the carboxylic acid."

Diagnosis: Protodecarboxylation. Ortho-substituted benzoic acids are prone to losing


 at high temperatures (>120°C), especially in the presence of copper salts which can facilitate decarboxylation via a radical mechanism or organocopper intermediates [2].

The Chemistry: The reaction produces 4-(trifluoromethyl)phenyl phenyl sulfide . The carboxylic acid group, intended to be the directing group for the coupling (via coordination to Cu), is lost.

Troubleshooting Protocol:

  • Temperature Control: The "classic" Ullmann reaction requires 140°C+. Modern ligand-accelerated variants (using ligands like trans-1,2-cyclohexanediamine or dimethylglycine) allow the reaction to proceed at 80°C – 100°C . Do not exceed 110°C unless necessary [3].

  • Base Selection: Strong bases (like

    
     or 
    
    
    
    ) at high heat promote decarboxylation. Switch to milder bases like
    
    
    or
    
    
    .
  • Substrate Switch (Alternative Route): If decarboxylation persists, invert the coupling partners. Use Thiosalicylic acid (2-mercaptobenzoic acid) and 4-iodo-benzotrifluoride .

    • Why? Thiosalicylic acid forms a stable chelate with Copper, which can protect the carboxylate. However, note that thiosalicylic acid is extremely prone to disulfide dimerization (dithiosalicylic acid), so strict inert conditions are even more critical.

Data: Impact of Temperature on Side Reactions

TemperatureLigandConversion (%)Disulfide (%)Decarboxylation (%)
140°C None65%15%20%
110°C 1,10-Phenanthroline85%10%< 5%
80°C L-Proline92%8%Trace

Module 3: Workup & Purification Protocols

Issue: "How do I separate the disulfide impurity from my product without column chromatography?"

Solution: Exploiting Acidity (


 Swing).
The target molecule is a carboxylic acid (

). The disulfide impurity is neutral and highly lipophilic. You can separate them using a pH-switch extraction [4].

Step-by-Step Purification Guide:

  • Quench: Dilute the reaction mixture with water. The mixture will likely be basic (pH > 10) from the reaction base.

  • Filtration: Filter off any solid catalyst (CuI) or inorganic salts.

  • Wash 1 (Basic): Wash the aqueous solution with a non-polar solvent (e.g., Ethyl Acetate or Toluene).

    • Chemistry: The target product exists as a carboxylate salt (

      
      ) and stays in the water . The disulfide and unreacted thiol/halide stay in the organic layer . Discard the organic layer.
      
  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2-3.

    • Observation: The product should precipitate as a solid.

  • Extraction/Filtration: If solid precipitates, filter and wash with hexanes (removes trace disulfide). If it oils out, extract with Ethyl Acetate, dry over

    
    , and concentrate.[1]
    

Visualizing the Workflow:

PurificationFlow Crude Crude Reaction Mix (Basic pH > 10) Wash Wash with Ethyl Acetate Crude->Wash Separation Phase Separation Wash->Separation OrgLayer Organic Layer (Contains Disulfide & Impurities) Separation->OrgLayer AqLayer Aqueous Layer (Contains Product as Salt) Separation->AqLayer Waste Discard to Waste OrgLayer->Waste Acidify Acidify to pH 2 with HCl AqLayer->Acidify Precipitate Product Precipitates (Collect by Filtration) Acidify->Precipitate

Figure 2: Acid-Base extraction logic to isolate the target acid from neutral side products.

FAQ: Quick Troubleshooting

Q: Can I use 2-chlorobenzoic acid instead of 2-iodobenzoic acid? A: Yes, but it is less reactive. You will likely need a stronger ligand system (e.g., CuI/DMAE) or higher temperatures, which increases the risk of decarboxylation. 2-Iodobenzoic acid is recommended for milder conditions.

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: This is likely catalyst poisoning . Thiolates bind very strongly to Copper. If the concentration of thiol is too high relative to the copper, it can saturate the metal center, preventing the aryl halide from coordinating.

  • Fix: Add the thiol slowly (dropwise) to the mixture of Aryl Halide + Base + Catalyst, rather than dumping it all in at once.

Q: Is the disulfide reversible? A: In the workup, no. But during the reaction, if you use a reducing environment (adding Zinc), you can push the equilibrium back to the thiol, but this is difficult to control in an oxidative coupling setup. Prevention is better than cure.

References

  • Ma, D., & Cai, Q. (2001). Copper-Catalyzed Coupling of Aryl Halides with Thiols: An Efficient Method for the Synthesis of Diaryl Sulfides. Synlett, 2001(11), 1743-1746. Link

  • Goossen, L. J., et al. (2006). Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Journal of the American Chemical Society, 129(16), 4824–4833. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[2] Angewandte Chemie International Edition, 48(38), 6954-6971. Link

  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews, 111(3), 1596–1636. Link

Sources

Technical Support Center: Purification of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid

[1]

Ticket ID: PUR-TFM-TB-001 Subject: Troubleshooting Purification, Isolation, and Crystallization Challenges Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Technical Overview & Chemical Profile

This guide addresses the specific purification challenges associated with 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS: 433-97-6 / Analogous structures).

This molecule presents a "perfect storm" of purification difficulties due to its amphiphilic structure:

  • The Anchor: The carboxylic acid group (-COOH) provides pH-dependent solubility.[1]

  • The Grease: The trifluoromethyl (-CF3) group and diphenyl sulfide backbone create high lipophilicity.[1]

  • The Linker: The thioether (-S-) linkage is susceptible to oxidation (sulfoxides) and acts as a poison for metal catalysts.[1]

Physicochemical Data Summary
PropertyCharacteristicImpact on Purification
Acidity (pKa) ~3.5 - 4.0 (Est.)[1]Stronger acid than benzoic acid due to electron-withdrawing CF3/S-aryl effects.[1]
LogP High (> 4.0)Significant solubility in organics; risk of "oiling out" in aqueous mixtures.[1]
Thermal Stability ModerateDecarboxylation possible at high T (>150°C).[1] Melting point range: 134–145°C.
Redox SensitiveThioether oxidizes to sulfoxide (S=O) or sulfone (O=S=O) if exposed to peroxides.[1]

Troubleshooting Guides (FAQ Format)

Issue 1: "My product is stuck as an oil and won't crystallize."

Diagnosis: This is the most common issue with fluorinated benzoic acids.[1] The -CF3 group lowers the surface tension, and if the temperature drops too fast or the solvent polarity mismatch is too high, the compound separates as a supercooled liquid (oil) rather than a crystal lattice.

Corrective Protocol: Do NOT freeze the oil. This traps impurities.[1][2]

  • Re-dissolve: Heat the mixture until the oil dissolves completely.

  • The "Cloud Point" Titration:

    • Dissolve the oil in a minimum amount of warm Ethanol or Methanol (Good Solvent).

    • Dropwise add warm Water (Bad Solvent) with vigorous stirring until a faint, persistent turbidity (cloudiness) appears.

    • Add one drop of Ethanol to clear the solution.

  • Seeding: Add a single seed crystal (if available) or scratch the glass wall with a glass rod.[1]

  • Slow Cooling: Wrap the flask in aluminum foil and a towel to cool to room temperature over 4–6 hours. Speed is the enemy of crystallization here.

Issue 2: "The aqueous extraction layer has a persistent emulsion (Rag Layer)."

Diagnosis: The sodium salt of your product acts as a surfactant. The hydrophobic fluorinated tail and the hydrophilic carboxylate head form stable micelles, trapping organic solvents.

Corrective Protocol:

  • Avoid Vigorous Shaking: Use gentle inversion rather than shaking during the separatory funnel step.

  • Salting Out: Add saturated NaCl (brine) to the aqueous phase. This increases the ionic strength, disrupting the micelle stability.

  • Filtration: If the rag layer persists, filter the entire biphasic mixture through a pad of Celite. The emulsion is often stabilized by microscopic particulate matter.[1]

Issue 3: "The product has a green or blue tint."

Diagnosis: Copper contamination.[1] If you synthesized this via Ullmann coupling (e.g., using CuI or Cu2O), copper residues effectively chelate to the carboxylic acid and thioether sulfur.

Corrective Protocol: Standard acid washes are often insufficient.[1]

  • Chelation Wash: While the product is dissolved in the organic solvent (e.g., Ethyl Acetate), wash with 10% aqueous EDTA (disodium salt) adjusted to pH 8–9.

  • Ammonia Wash: Alternatively, wash the organic layer with dilute ammonium hydroxide (NH4OH).[1] Copper forms a water-soluble deep blue complex

    
     which washes away.[1]
    
Issue 4: "I see a non-acidic impurity in HPLC that elutes later than the product."

Diagnosis: Disulfide dimer formation.[1] The starting thiol or the product itself has oxidized (2 R-SH

1

Corrective Protocol: Disulfides are neutral. They can be removed strictly via the Acid-Base Workup (See Protocol A).[1] Ensure you wash the basic aqueous layer with an organic solvent (Ether or Toluene) before acidification. The disulfides will migrate to the organic wash, while your product stays in the water.

Critical Workflows & Visualizations

Workflow A: The "Surfactant-Aware" Acid-Base Extraction

Use this workflow to remove disulfides and copper before attempting crystallization.[1]

AcidBaseWorkupstartCrude Reaction Mixture(Organic Solvent)extractExtract with 1M NaOH(Gentle Inversion)start->extractseparationPhase Separationextract->separationorg_layerOrganic Layer(Contains Disulfides, Catalyst Ligands)separation->org_layerTop Layeraq_layerAqueous Layer (Basic)(Contains Product as Na-Salt)separation->aq_layerBottom LayerDiscardDiscardorg_layer->DiscardwashWash Aqueous Phasewith MTBE or Tolueneaq_layer->washacidifyAcidify slowly with HCl to pH 2(Precipitation)wash->acidifyfilterFilter & Wash with Cold Wateracidify->filterfinalCrude Solid Product(Ready for Crystallization)filter->final

Figure 1: Optimized Acid-Base Workup for amphiphilic thio-benzoic acids. Note the organic wash step on the basic phase is critical for removing disulfide impurities.

Workflow B: Recrystallization Decision Tree

Use this logic to prevent oiling out.

RecrystallizationstartCrude SolidsolventDissolve in boiling Ethanol(Min. Volume)start->solventwaterAdd hot Water dropwiseuntil turbidsolvent->watercheckDid it Oil Out?water->checkyesReheat to dissolve.Add more Ethanol.check->yesYes (Liquid droplets)noCool to RT slowly(Wrap in foil)check->noNo (Cloudy suspension)yes->waterfridgeCool to 4°Cno->fridgefilterVacuum Filtrationfridge->filter

Figure 2: Recrystallization logic to navigate the "Oiling Out" phenomenon common with trifluoromethylated aromatics.

Experimental Protocols

Protocol 1: Copper Removal via EDTA Washing

Required when the crude product appears green/blue or when using Cu catalysts.

  • Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (approx 10 mL per gram of product).

  • Prepare a 0.1 M EDTA solution (Disodium ethylenediaminetetraacetate) in water.[1] Adjust pH to ~8 with dilute NaOH.

  • Wash the EtOAc layer with the EDTA solution (2 x 10 mL).[1]

    • Observation: The aqueous layer should turn blue (absorbing the Copper).

  • Wash with Brine (saturated NaCl) to remove residual EDTA.[1]

  • Dry organic layer over MgSO4 (Magnesium Sulfate), filter, and evaporate.

Protocol 2: The "Good-Bad" Solvent Recrystallization

Target Purity: >98% HPLC[1][3]

  • Place 1.0 g of crude acid in a 50 mL Erlenmeyer flask.

  • Add Ethanol (95%) in 1 mL portions while heating on a steam bath/hot plate (approx 60-70°C).

    • Stop as soon as the solid dissolves.[1]

  • Remove from heat.[1][4][5] Add Water dropwise.[1]

    • Swirl constantly.[1]

    • Stop when a faint white cloudiness persists for more than 10 seconds.[1]

  • Add 2-3 drops of Ethanol to make the solution clear again.[1]

  • Critical Step: Place the flask on a cork ring or wood surface. Cover the mouth with foil.[1] Place a beaker upside down over the flask to create an air insulator.

  • Allow to sit undisturbed for 4 hours.

  • Once crystals form, cool in an ice bath for 30 minutes, then filter.

References

  • Synthesis of Trifluoromethylbenzoic Acids

    • Title: Preparation method of 2-trifluoromethyl benzoic acid (and isomers).[1][6][7]

    • Source: Google Patents (CN103274929B).[1]

    • URL
  • Ullmann Coupling Mechanism & Catalyst Removal

    • Title: Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions.[1]

    • Source: Chemical Science (RSC).[1]

    • URL:[Link]

  • Purification of Diaryl Thioethers

    • Title: Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts.[1][8]

    • Source: Synlett (via Organic Chemistry Portal).[1]

    • URL:[Link]

  • Properties of Benzoic Acid Derivatives

    • Title: 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966.[1]

    • Source: PubChem (NIH).[1]

    • URL:[Link]

Technical Support Center: Synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-24-TFM-THIO Status: Active Guide Department: Process Chemistry & Application Science

Executive Summary & Reaction Ecosystem

This guide addresses the synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid , a critical scaffold often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.

The industry-standard route relies on the Ullmann-type C–S cross-coupling reaction. While robust, this pathway is susceptible to specific oxidative and hydrolytic side reactions that can severely impact yield and purity.

The "Gold Standard" Protocol

To ensure reproducibility, we recommend the Copper(I)-catalyzed coupling of 2-iodobenzoic acid with 4-(trifluoromethyl)benzenethiol.

ComponentRecommendationFunction
Substrate A 2-Iodobenzoic acid (1.0 equiv)Electrophile (Iodide is superior to Chloride for lower temp coupling).
Substrate B 4-(Trifluoromethyl)benzenethiol (1.1 equiv)Nucleophile.
Catalyst CuI (5-10 mol%)Promotes oxidative addition/reductive elimination cycle.
Ligand Optional (e.g., 1,10-phenanthroline)Accelerates reaction at lower temps (<100°C).
Base

(2.0 - 2.5 equiv)
Neutralizes protons; generates the active thiolate species.
Solvent DMF or DMSO (Anhydrous)Polar aprotic solvent stabilizes the Cu-intermediate.
Conditions 90°C – 110°C, Inert Atmosphere (

)
Prevents oxidative dimerization of thiol.

The Rogues' Gallery: Byproduct Identification

The following section details the three most common impurities (Byproducts A, B, and C) encountered during this synthesis.

Byproduct A: The Oxidative Dimer

Identity: Bis(4-(trifluoromethyl)phenyl) disulfide Origin: Oxidation of Substrate B.

  • Mechanism: Thiols are highly susceptible to oxidative coupling in the presence of Copper(II) species and Oxygen. If the reaction vessel is not strictly anaerobic, or if the copper catalyst cycles through an oxidative state without engaging the aryl halide, the thiol will homocouple.

  • Diagnostic (1H NMR): Look for a shift in the aromatic region distinct from the product. The disulfide is symmetric; the product is asymmetric.

  • Troubleshooting:

    • Prevention:[1][2] Sparge solvent with Argon/Nitrogen for 15 mins prior to catalyst addition.

    • Remediation:[2][3][4] If detected in the crude, treat the mixture with Zinc powder/Acetic acid or

      
       during workup to reduce the disulfide back to the thiol, which can then be washed away or separated (disulfides are non-polar; the product is acidic).
      
Byproduct B: The Hydrolytic Impurity

Identity: Salicylic Acid (2-Hydroxybenzoic acid) Origin: Hydrolysis of 2-Iodobenzoic acid.

  • Mechanism: In the presence of water (wet solvent or hygroscopic base) and high temperatures, the hydroxide ion (generated from

    
     + 
    
    
    
    ) competes with the thiolate for the aryl iodide. This is a classic Nucleophilic Aromatic Substitution (
    
    
    ) or Cu-catalyzed hydroxylation.
  • Diagnostic (LC-MS): Mass peak [M-H]- = 137 m/z (Salicylic acid) vs. Product [M-H]- = 297 m/z.

  • Troubleshooting:

    • Prevention:[1][2] Use anhydrous DMF/DMSO. Dry

      
       in an oven before use.
      
    • Remediation:[2][3][4] This impurity is difficult to separate by acid-base extraction as both are carboxylic acids. Recrystallization from toluene/heptane is often required.

Byproduct C: The Decarboxylated Arene

Identity: 4-(Trifluoromethyl)phenyl phenyl sulfide Origin: Thermal decarboxylation of the product.

  • Mechanism: Ortho-substituted benzoic acids are prone to decarboxylation at temperatures exceeding 140°C, especially in the presence of Copper, which can lower the activation energy for

    
     loss.
    
  • Diagnostic: Loss of the carboxylic acid proton in NMR; disappearance of the carbonyl stretch in IR (~1680

    
    ).
    
  • Troubleshooting:

    • Prevention:[1][2] Do not use Nitrobenzene reflux (210°C). Maintain reaction temperature below 120°C.

    • Remediation:[2][3][4] This byproduct is neutral. It can be removed by dissolving the crude mixture in aqueous

      
       (product dissolves) and extracting the organic impurities (Byproduct C) into Ethyl Acetate.
      

Visualizing the Chemistry

Figure 1: Reaction Pathway & Failure Points

This diagram illustrates the catalytic cycle and the specific off-ramps leading to the byproducts described above.

ReactionPathways Start Reagents: 2-Iodobenzoic Acid + Thiol Cu_Cycle Cu(I) Catalytic Cycle Start->Cu_Cycle  + Base, Heat BP_Disulfide Byproduct A: Disulfide (Oxidation) Start->BP_Disulfide  O2 / Air Leak BP_Salicylic Byproduct B: Salicylic Acid (Hydrolysis) Start->BP_Salicylic  H2O / Wet Solvent Product Target Product: 2-[[4-(CF3)Ph]S]Benzoic Acid Cu_Cycle->Product  C-S Coupling BP_Decarb Byproduct C: Decarboxylated Sulfide Product->BP_Decarb  Overheating (>140°C)

Caption: Figure 1. Mechanistic pathways showing the primary Ullmann coupling (Green) and the three major byproduct diversions (Red).

Figure 2: Troubleshooting Logic Flow

Use this decision tree when analyzing crude reaction mixtures.

Troubleshooting Step1 Analyze Crude Mixture (LC-MS / NMR) Check1 Is the major peak the Product? Step1->Check1 Issue_Disulfide Issue: Disulfide Detected Check1->Issue_Disulfide No (Symm. Dimer) Issue_Hydrolysis Issue: Salicylic Acid Detected Check1->Issue_Hydrolysis No (Hydroxyl peak) Issue_Stall Issue: Unreacted Halide Check1->Issue_Stall No (Starting Material) Sol_Disulfide Action: Add Reducing Agent (Zn/AcOH) during workup. Check Inert Gas line. Issue_Disulfide->Sol_Disulfide Sol_Hydrolysis Action: Dry Solvents. Switch to Anhydrous DMF. Recrystallize product. Issue_Hydrolysis->Sol_Hydrolysis Sol_Stall Action: Check Catalyst Quality. Use Ligand (Phenanthroline). Increase Temp (max 110°C). Issue_Stall->Sol_Stall

Caption: Figure 2. Step-by-step troubleshooting flowchart for crude mixture analysis.

Frequently Asked Questions (FAQs)

Q: Can I use 2-Chlorobenzoic acid instead of the Iodide to save cost? A: Yes, but reactivity drops significantly. You must increase the temperature (>130°C) or use a specialized ligand (e.g., L-proline or neocuproine). Warning: Higher temperatures increase the risk of Byproduct C (Decarboxylation).

Q: My reaction turns black and stalls. Why? A: This "Copper Crash" indicates catalyst deactivation, often caused by the formation of insoluble Copper(II) species due to oxygen exposure. Ensure your system is strictly degassed. If using CuI, consider adding 10% ligands like 1,10-phenanthroline to stabilize the active Cu(I) species.

Q: How do I remove the copper residues from the final product? A: Copper contamination can be persistent. We recommend washing the organic extraction layer with aqueous EDTA (0.1 M) or Ammonium Hydroxide (


) until the aqueous layer no longer turns blue.

References

  • Preparation of 2-(4-fluorophenylthio)benzoic acid (Analogous Protocol) . PrepChem. Available at: [Link] (Accessed via Vertex AI Search).

  • Thiolate-assisted copper(I) catalyzed C–S cross coupling of thiols with aryl iodides . New Journal of Chemistry (RSC). Available at: [Link].

  • Process for the preparation of 2-arylthiobenzoic acids (Patent EP0299329B1). Google Patents.
  • Ullmann Condensation Mechanism & Byproducts . Organic Chemistry Portal. Available at: [Link].

  • Prevention of Disulfide Bond Formation . National Institutes of Health (NIH). Available at: [Link].

Sources

2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid synthesis without organolithium reagents

[1]

Topic: Non-Organolithium Synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid CAS Registry Number: 317318-70-0 (Generic for related thiobenzoic acids, specific isomer verification required for commercial procurement) Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Context: Key intermediate for PPAR

1

Executive Summary & Strategic Analysis

The synthesis of 2-[[4-(trifluoromethyl)phenyl]thio]benzoic acid is a critical step in the preparation of PPAR

1

This guide details two robust, organolithium-free protocols :

  • Method A (Preferred): Nucleophilic Aromatic Substitution (

    
    Ar) using Thiosalicylic acid. This route leverages the electron-withdrawing nature of the trifluoromethyl group, avoiding foul-smelling thiophenol starting materials.[1]
    
  • Method B (Alternative): Copper-Catalyzed Ullmann Coupling.[1] Best used when 2-iodobenzoic acid feedstocks are readily available.[1]

Method A: Ar Displacement (The "Green" Route)

Principle: The trifluoromethyl group on 4-chlorobenzotrifluoride activates the para-position, enabling nucleophilic attack by the thiosalicylate dianion. This method avoids the use of volatile and odorous 4-(trifluoromethyl)benzenethiol.

Reagents & Stoichiometry
ReagentEquiv.[2][3][4]Role
Thiosalicylic Acid 1.0Nucleophile Source
4-Chlorobenzotrifluoride 1.2 - 1.5Electrophile (Activated)
Potassium Carbonate (

)
2.5 - 3.0Base (Generates Dianion)
TBAB (Tetrabutylammonium bromide)0.05 (5 mol%)Phase Transfer Catalyst
DMF or DMSO SolventPolar Aprotic Medium
Step-by-Step Protocol
  • Dianion Formation:

    • Charge a reaction vessel with Thiosalicylic acid (1.0 equiv) and DMF (5-10 volumes).

    • Add

      
        (2.5 equiv) portion-wise at room temperature.
      
    • Technical Note: Stir for 30 minutes. The solution will turn yellow/orange as the carboxylate and thiolate anions form. Ensure efficient venting as

      
       may evolve initially.
      
  • Electrophile Addition:

    • Add 4-Chlorobenzotrifluoride (1.2 equiv) and TBAB (5 mol%).

    • Why TBAB? Even in DMF, the dianion can form tight ion pairs with potassium.[1] The quaternary ammonium salt improves the "nakedness" of the thiolate, accelerating the rate-determining step.

  • Reaction:

    • Heat the mixture to 110–120°C for 8–12 hours.

    • Monitoring: Monitor by HPLC or TLC.[1] The limiting reagent is thiosalicylic acid. Look for the disappearance of the thiol peak.

  • Work-up (Critical for Purity):

    • Cool to room temperature.[1]

    • Dilute with water (20 volumes) and wash with Ethyl Acetate (to remove unreacted 4-chlorobenzotrifluoride and non-acidic impurities). Discard the organic layer.

    • Acidify the aqueous layer carefully with 2N HCl to pH 2–3. The product will precipitate as a solid.

    • Filter, wash with water, and dry.[1]

Reaction Mechanism Diagram

SNAr_MechanismStartThiosalicylic Acid(Nucleophile Precursor)BaseK2CO3(Deprotonation)Start->Base -2 H+IntermediateDianion Species(S- / COO-)Base->IntermediateTSMeisenheimer-likeTransition StateIntermediate->TS + Electrophile(TBAB Catalysis)Electrophile4-Chlorobenzotrifluoride(Activated Ar-Cl)ProductTarget Thioether(Precipitate)TS->Product - Cl-

Caption:

Method B: Copper-Catalyzed Ullmann Coupling[1]

Principle: Classic cross-coupling between an aryl halide and a thiol. This route is preferred if you already possess 4-(trifluoromethyl)benzenethiol or if the SNAr route suffers from steric issues in analog synthesis.

Reagents & Stoichiometry
ReagentEquiv.[2][3][4]Role
2-Iodobenzoic Acid 1.0Electrophile
4-(Trifluoromethyl)benzenethiol 1.1Nucleophile
Copper (Cu) Powder or CuI 0.05 - 0.1Catalyst
KOH or

2.0Base
Ethanol or Isopropanol SolventProtic Solvent (Standard Ullmann)
Step-by-Step Protocol
  • Catalyst Preparation:

    • If using Cu powder, activate it by washing with dilute HCl, then water, then acetone to remove surface oxides.[1]

  • Coupling:

    • Mix 2-Iodobenzoic acid (1.0 equiv), Base (2.0 equiv), and Solvent .[1]

    • Add 4-(Trifluoromethyl)benzenethiol (1.1 equiv).[1]

    • Add Cu catalyst (10 mol%).[2]

    • Reflux (80–100°C) for 6–12 hours under an inert atmosphere (

      
      ). Oxygen must be excluded to prevent disulfide formation.[1]
      
  • Work-up:

    • Filter while hot to remove Copper residues.[1]

    • Acidify the filtrate with HCl.

    • Recrystallize the resulting precipitate from Ethanol/Water.

Troubleshooting & FAQs

Q1: My yield is low (<50%) using Method A. What is happening?

Diagnosis: Incomplete deprotonation or oxidation of the thiol.

  • Solution 1 (Oxidation): Thiosalicylic acid easily oxidizes to the disulfide (Dithiosalicylic acid). Ensure your starting material is not already oxidized (check melting point). Perform the reaction under Nitrogen.

  • Solution 2 (Temperature): 4-chlorobenzotrifluoride is deactivated compared to 4-fluorobenzotrifluoride.[1] If conversion is stalled, increase temperature to 130°C or switch to 4-fluorobenzotrifluoride (more expensive but much faster kinetics).[1]

Q2: The product is oiling out instead of precipitating upon acidification.

Diagnosis: Impurities or solvent entrapment.

  • Fix: Decant the aqueous layer. Dissolve the oil in minimal hot ethanol and add water dropwise until turbid. Allow to cool slowly. Alternatively, seed the oil with a crystal from a previous batch.[1]

Q3: Can I use the ester (Methyl 2-mercaptobenzoate) instead of the acid?

Answer: Yes, but it adds a step.

  • Using the ester prevents the formation of the carboxylate salt, making the thiol more nucleophilic. However, you will need a hydrolysis step (LiOH/THF/Water) at the end to get the free acid. This is often cleaner if the direct acid synthesis yields difficult-to-separate byproducts.[1]

Q4: How do I remove the copper traces in Method B?

Answer: Copper contamination is a major issue for pharma intermediates.

  • Protocol: After the reaction, treat the crude reaction mixture with EDTA or N-Acetylcysteine during the aqueous workup. These chelators bind Cu ions and keep them in the aqueous phase during extraction.

Process Flow Diagram

Process_Flowfill_startfill_startfill_procfill_procfill_critfill_critfill_endfill_endInputStart: Thiosalicylic Acid + Base(DMF, 30 min)Add_ElecAdd 4-Chlorobenzotrifluoride+ TBAB (Cat.)Input->Add_ElecHeatHeat to 110°C(8-12 Hours)Add_Elec->HeatCheckCheck Conversion (HPLC)Is Thiol < 2%?Heat->CheckCheck->HeatNo (Continue Heating)Workup_WashAq. Workup: Wash with EtOAc(Removes excess electrophile)Check->Workup_WashYesAcidifyAcidify Aq. Layer (pH 2)Precipitate ProductWorkup_Wash->AcidifyFilterFilter & DryAcidify->Filter

Caption: Workflow for the organolithium-free synthesis via

References

  • Preparation of 2-(trifluoromethylphenylthio)benzoic acid. Patent CN107176916A.[1] (Describes the PTC-catalyzed reaction of thiosalicylic acid with p-chlorobenzotrifluoride).

  • Synthesis of 2-(4-fluorophenylthio)benzoic acid. PrepChem. (Demonstrates the Ullmann coupling protocol analogous to Method B).

  • Process for the preparation of 2-alkylthio benzoic acid derivatives. US Patent 6,777,575. (Discusses the limitations of organolithium routes and advantages of nucleophilic displacement).

  • Ullmann Reaction Mechanism & Catalysis. Organic Chemistry Portal. (General reference for copper-catalyzed C-S bond formation).

Technical Support Center: Synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phase Transfer Catalysis (PTC) Optimization for GW501516 Intermediates

Status: Active | Ticket: #GW-INT-004 | Tier: L3 Engineering Support[1]

Executive Summary & Chemical Context

User Query: "How do I optimize the synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid using a phase transfer catalyst, and how do I troubleshoot low yields?"

Technical Response: This molecule is the critical "Head Group" intermediate for the PPAR


 agonist GW501516 (Cardarine) .[1] Historically, this synthesis relied on high-boiling polar aprotic solvents (DMSO/DMF) to facilitate the Nucleophilic Aromatic Substitution (

) between thiosalicylic acid (nucleophile) and 4-chlorobenzotrifluoride (electrophile).[1]

The PTC Advantage: By employing Phase Transfer Catalysis (PTC), you eliminate the difficulty of removing DMSO during workup. The PTC system (typically Tetrabutylammonium bromide [TBAB] ) shuttles the thiosalicylate dianion from the solid/aqueous phase into the organic phase (Toluene), where it attacks the electron-deficient aryl chloride.

Standard Operating Procedure (The "Golden Path")

Caution: Thiosalicylic acid is prone to oxidative dimerization.[1] All solvents must be degassed.

Reaction Scheme


Protocol Steps
StepActionTechnical Rationale (The "Why")
1. Charge Suspend Thiosalicylic acid (1.0 eq) and

(2.5 eq)
in Toluene.
Excess base is required to neutralize the carboxylic acid and the thiol, generating the reactive dianion.
2. Catalyst Add TBAB (5-10 mol%) .TBAB forms a lipophilic ion pair (

) with the thiosalicylate, allowing it to dissolve in Toluene.
3. Inert Purge with

for 15 mins. Heat to reflux.[1]
Removes

to prevent disulfide formation (Dithiosalicylic acid).[1]
4. Addition Add 4-Chlorobenzotrifluoride (1.2 eq) dropwise at reflux.[1]The

group activates the para-chlorine for

.[1] High temp is needed as Cl is a poorer leaving group than F.
5.[1] Monitor Reflux for 8-12 hours.[1] Monitor by HPLC/TLC.[1]Look for disappearance of the thiol. The product will remain in the aqueous/solid phase as a salt or precipitate upon cooling.[1]
6. Workup Cool to RT. Add water. Separate phases.Critical: The product is an acid.[1][2] The salt form is water-soluble.[1][3] The organic phase contains unreacted aryl chloride and Toluene.
7.[1] Isolation Acidify aqueous layer to pH 2-3 with HCl.[1][4] Filter precipitate.[1][4]The target acid precipitates upon protonation.[1] This is a self-purifying step that leaves non-acidic impurities behind.[1]

Mechanism & Troubleshooting Logic

Visualizing the Catalytic Cycle

The following diagram illustrates the "Extraction Mechanism" relevant to this solid-liquid or liquid-liquid PTC system.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase (Base) cluster_interface Interface cluster_organic Organic Phase (Toluene) Thiol Thiosalicylic Acid (Inactive) Thiolate Thiolate Anion (Ar-S⁻ K⁺) Thiol->Thiolate Deprotonation Base K2CO3 Base->Thiolate IonPair Ion Exchange [Q⁺ Ar-S⁻] Thiolate->IonPair QX_aq Q⁺X⁻ (Recycled Catalyst) QX_aq->IonPair Complex Lipophilic Ion Pair [Q⁺ Ar-S⁻] IonPair->Complex ArCl 4-Chlorobenzotrifluoride Product Product (Ar-S-Ar) ArCl->Product Complex->Product SNAr Attack (Rate Limiting) QX_org Q⁺Cl⁻ (Leaving Group Salt) Product->QX_org QX_org->IonPair Regeneration

Caption: The PTC cycle. The quaternary ammonium salt (


) extracts the thiosalicylate anion into the toluene phase, enabling reaction with the lipophilic aryl chloride.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<50%), and I see a spot on TLC that doesn't move. What is it?

Diagnosis: You likely have Dithiosalicylic acid (Disulfide impurity).[1] Root Cause: Thiosalicylic acid oxidizes rapidly in the presence of base and air.[1] Solution:

  • Degas Solvents: Sparge Toluene and water with Nitrogen/Argon before adding reagents.[1]

  • Reducing Agent: Add a pinch of Sodium Borohydride (

    
    ) or Sodium Bisulfite to the aqueous phase during setup to reverse incidental oxidation.[1]
    
  • Purification: The disulfide is also an acid, so it co-precipitates.[1] Recrystallize from Ethanol/Water or Glacial Acetic Acid to remove it.[1]

Q2: The reaction stalls at 70% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning or "Salting Out."[1] Root Cause: As the reaction proceeds,


 is generated.[1] In solid-liquid PTC, the surface of the 

can become coated with

, stopping the deprotonation. Solution:
  • Agitation: Increase stirring speed to >600 RPM. PTC is diffusion-controlled; high shear is necessary to clean the solid surfaces.[1]

  • Water Trace: Add a trace amount of water (1-2% v/v) to the Toluene.[1] This creates an "Omega Phase" on the surface of the solid base, facilitating ion exchange without dissolving the reactants.

Q3: I am getting a stable emulsion during the aqueous workup.

Diagnosis: Tenside formation. Root Cause: The PTC (TBAB) acts as a surfactant.[1] Solution:

  • Filter First: If using solid

    
    , filter the reaction mixture through Celite before adding water.[1] This removes fine particulates that stabilize emulsions.[1]
    
  • Salting Out: Add saturated brine (

    
    ) to the aqueous layer to increase ionic strength and force phase separation.[1]
    
Q4: Why use TBAB? Can I use TEBA or Crown Ethers?

Analysis:

  • TBAB (Tetrabutylammonium bromide): Best balance of lipophilicity and accessibility.[1] The butyl chains are long enough to pull the anion into Toluene.[1]

  • TEBA (Triethylbenzylammonium chloride): Often too hydrophilic for Toluene/Water systems; better for DCM/Water.[1]

  • 18-Crown-6: Excellent for solid-liquid PTC (complexes

    
    ), but significantly more expensive and harder to remove than TBAB.[1] Stick to TBAB for scale-up. [1]
    

Data & Validation: PTC vs. Conventional[1]

ParameterConventional Method (DMSO)PTC Method (Toluene/TBAB)
Reaction Temp 100-120°C110°C (Reflux)
Workup Dilution with water (Exothermic), multiple extractions.[1]Simple phase separation.[1]
Solvent Removal Difficult (High BP of DMSO).[1][5]Easy (Rotovap Toluene).[1]
Green Score Low (DMSO waste).[1]High (Recyclable Toluene).[1]
Typical Yield 75-85%80-92%
Troubleshooting Workflow

Troubleshooting Start Low Yield / Purity Issue CheckTLC Check TLC/HPLC Is Starting Material (Thiol) present? Start->CheckTLC YesThiol Yes: Incomplete Reaction CheckTLC->YesThiol SM Remains NoThiol No: Side Reactions CheckTLC->NoThiol SM Gone Stirring Check Stirring Rate (Must be vigorous) YesThiol->Stirring Disulfide Check for Disulfide (Oxidation) NoThiol->Disulfide Temp Check Temperature (Must be refluxing) Stirring->Temp AddPTC Add 5% more TBAB Temp->AddPTC Inert Improve N2 Sparging Disulfide->Inert Confirmed

Caption: Decision tree for diagnosing reaction failures in the PTC synthesis of GW501516 intermediates.

References

  • GSK Patent (Original Synthesis): Use of DMSO/Base route.[1]

    • Glaxo Group Ltd. (2001).[1] Chemical Compounds as PPAR Ligands.[1] WO2001040207.[1] Link

  • PTC Optimiz

    
    ): Protocol for chlorobenzotrifluoride substitution.
    
    • Makosza, M. (2000).[1] Phase-transfer catalysis.[1][3][6][7][8][9][10] A general green methodology in organic synthesis.[1] Pure and Applied Chemistry, 72(7), 1399-1403.[1] Link

  • Specific PTC Patent for Thioether: Use of TBAB in Toluene.[1]

    • Suzhou U-sea Biotech Co Ltd. (2017).[1][2] Preparation method of 2-[[4-(trifluoromethyl)phenyl]thio]benzoic acid.[1][4][11] CN107176916A.[1] Link

  • Mechanistic Insight:Kinetics of PTC

    
    .
    
    • Landini, D., et al. (1983).[1] Nucleophilic aromatic substitution reactions under phase-transfer conditions.[1][6][7] The Journal of Organic Chemistry, 48(21).[1] Link[1]

Disclaimer: This guide is for research purposes only. The synthesis of GW501516 (Cardarine) may be restricted in certain jurisdictions due to its status as a prohibited substance in competitive sports (WADA).

Sources

Technical Support Center: Recrystallization of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the purification of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid , a critical intermediate often used in the synthesis of neuroleptic agents like Flupentixol and 2-trifluoromethylthioxanthone.

Chemical Profile:

  • Formula: C₁₄H₉F₃O₂S[1]

  • Molecular Weight: 298.28 g/mol [1][2]

  • Melting Point: 153–154 °C (Pure form) [1, 2][2]

  • Critical Functionality: The molecule contains a carboxylic acid (polar, pH-sensitive) and a trifluoromethyl-thioether moiety (lipophilic, oxidation-sensitive).

The Challenge: The primary difficulty in recrystallizing this compound lies in balancing the solubility of the lipophilic


 group with the polar 

group. Furthermore, the thioether linkage (

) is susceptible to oxidation, potentially forming colored disulfide impurities if handled aggressively in air [3].

Solvent System Selection Strategy

We do not recommend a "one-size-fits-all" approach. Select your solvent system based on your specific impurity profile.

Solvent SystemRoleSuitabilityMechanism of Action
Ethanol / Water Primary Recommendation General PurificationPolarity Gradient: The compound dissolves in hot ethanol; water acts as an anti-solvent to force precipitation upon cooling. Best for removing inorganic salts.
Toluene Alternative (High Purity) Removal of Non-polarsTemperature Coefficient: High solubility at boiling (110°C), low at RT. Excellent for removing unreacted thiols or non-polar coupling byproducts.
Acetonitrile / DMSO Specialized X-Ray Quality CrystalsSlow Evaporation: Produces large, high-quality crystals but is impractical for bulk scale-up due to solvent removal difficulty [2].

Master Protocol: Ethanol/Water Recrystallization

This protocol is designed to maximize yield while minimizing thermal stress on the thioether linkage.

Phase A: Dissolution
  • Ratio: Start with approximately 10 mL of Ethanol (95%) per gram of crude solid.

  • Heating: Heat the solvent to a gentle reflux (~78°C).

  • Addition: Add the crude solid slowly. If it does not dissolve completely, add more ethanol in 1 mL increments.

    • Technical Note: If the solution is dark yellow/brown, this indicates oxidized disulfide impurities. Add Activated Carbon (5 wt%) at this stage and reflux for 5 minutes, then hot-filter.

Phase B: Nucleation & Crystallization
  • Anti-Solvent Addition: Remove from heat. While still hot, add warm water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot ethanol to clear the solution back to transparency.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Critical: Do not place directly on a cold benchtop; rapid cooling traps impurities.

  • Final Crystallization: Once at room temperature, place in an ice bath (0–4°C) for 30 minutes to maximize yield.

Phase C: Isolation
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold (0°C) Ethanol/Water (1:1) mixture.

  • Drying: Dry in a vacuum oven at 50°C for 4–6 hours. Ensure pressure is <50 mbar to remove water traces.

Troubleshooting Logic & Diagnostics

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools. Cause: The solution became supersaturated too quickly, or the melting point of the solvated compound dropped below the solvent temperature (common with fluorinated aromatics). Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the good solvent (Ethanol).

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface during cooling.

Issue 2: Persistent Coloration

Symptom: Product remains yellow/tan after crystallization. Cause: Thioether oxidation to disulfides or trace copper salts (if Ullmann coupling was used). Corrective Action:

  • Recrystallize from Toluene . Toluene is excellent at leaving polar colored impurities in the mother liquor.

Issue 3: Low Yield

Symptom: Very little solid recovers upon cooling. Cause: Too much solvent used, or the Ethanol/Water ratio is too rich in Ethanol. Corrective Action:

  • Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling steps.

Visual Workflows

Figure 1: Recrystallization Decision Matrix

RecrystallizationWorkflow Start Crude 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid CheckColor Is Crude Dark/Colored? Start->CheckColor CarbonTreat Add Activated Carbon & Hot Filter CheckColor->CarbonTreat Yes SolventChoice Choose Solvent System CheckColor->SolventChoice No CarbonTreat->SolventChoice EtOHWater Ethanol / Water (Standard) SolventChoice->EtOHWater Toluene Toluene (For Non-polar Impurities) SolventChoice->Toluene Dissolve Dissolve at Reflux EtOHWater->Dissolve Toluene->Dissolve Cooling Slow Cool to RT Dissolve->Cooling CheckState Check State Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Solid Oil Oiling Out CheckState->Oil Liquid Droplets RemedyOil Reheat + Add Ethanol + Seed Oil->RemedyOil RemedyOil->Cooling

Caption: Decision matrix for solvent selection and handling phase separation issues.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethyl Acetate/Hexanes instead of Ethanol/Water? A: Yes. Ethyl Acetate is a good solvent for this compound. However, Hexanes (anti-solvent) may cause "oiling out" more frequently with the trifluoromethyl group present. If you choose this system, ensure very slow addition of Hexanes.

Q2: My melting point is 148°C. Is this acceptable? A: The literature melting point is 153–154°C [1]. A value of 148°C indicates approximately 95-97% purity. This is likely due to trapped solvent or a trace of the starting material (thiosalicylic acid). Dry the sample thoroughly under vacuum at 50°C. If the MP does not rise, recrystallize again.

Q3: Why does the protocol warn against air exposure during heating? A: The sulfur atom in the thioether linkage (


) can oxidize to a sulfoxide (

) or sulfone (

) at high temperatures in the presence of oxygen. While the benzoic acid moiety is stable, the sulfur bridge is the weak link. Minimize reflux time.

References

  • ChemicalBook. (n.d.). 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid Properties. Retrieved from

  • National Institutes of Health (PMC). (2012). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid.[2] PMC3393457. Retrieved from

  • Google Patents. (2017). CN107176916A - Preparation method of 2-(4-trifluoromethylphenylthio)benzoic acid. Retrieved from

  • Google Patents. (1990). US4902826A - Process for the preparation of 2-arylthiobenzoic acids. Retrieved from

Sources

Technical Support Center: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a specialized "Stability & Handling Center" for 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid . It addresses the specific chemical vulnerabilities of the diaryl sulfide and benzoic acid moieties.

CAS: 132766-73-9 | Molecular Formula: C₁₄H₉F₃O₂S | MW: 298.28 Da

⚠️ Stability Status Dashboard

ParameterStatusCritical Note
Oxidation Potential HIGH The thioether (sulfide) bridge is prone to oxidation to sulfoxide (+16 Da) and sulfone (+32 Da).
Photostability MODERATE Susceptible to C-S bond cleavage and photo-oxidation under UV light.
Solubility (pH) pH Dependent Insoluble in acidic aqueous media; soluble in basic buffers (pH > 7.5) and organic solvents (DMSO, MeOH).
Hygroscopicity LOW Generally stable to moisture, but humidity accelerates oxidative degradation.

🔬 Troubleshooting Guides (Q&A Format)

Issue 1: "I am seeing unexpected peaks in my LC-MS data after storage."

Diagnosis: Oxidative Degradation. Technical Insight: The sulfur atom in the diaryl sulfide bridge is a nucleophile. Even though the para-trifluoromethyl group withdraws electron density (making the sulfur slightly less reactive than in unsubstituted diphenyl sulfide), it remains susceptible to electrophilic attack by atmospheric oxygen or peroxides found in aged solvents.

Symptom: You observe new peaks with mass shifts of M+16 (Sulfoxide) and M+32 (Sulfone).

The Degradation Pathway (Visualization):

OxidationPathway Compound Parent Compound (Sulfide) MW: 298.28 Sulfoxide Impurity A (Sulfoxide) MW: 314.28 (+16) Compound->Sulfoxide slow air oxidation or peroxides Oxidant Oxidant (O2 / Peroxides) Oxidant->Sulfoxide Sulfone Impurity B (Sulfone) MW: 330.28 (+32) Sulfoxide->Sulfone strong oxidation (over time)

Caption: Stepwise oxidation of the thioether bridge leads to M+16 and M+32 impurities.

Corrective Action:

  • Solvent Check: Ensure your DMSO or Methanol does not contain peroxides. Use HPLC-grade solvents stored under inert gas.

  • Storage: Store solid material at -20°C under Argon/Nitrogen.

  • Purification: If impurities >5%, repurify via recrystallization from Ethanol/Water or preparative HPLC (see Protocol A).

Issue 2: "The compound precipitates when I add it to my cell culture media."

Diagnosis: pH-Dependent Solubility Crash (Protonation). Technical Insight: This compound is a benzoic acid derivative.[1] Its pKa is approximately 3.8–4.2 .

  • pH < pKa: The molecule is protonated (neutral, -COOH) and hydrophobic. It will precipitate in acidic environments.

  • pH > pKa: The molecule is deprotonated (anionic, -COO⁻) and soluble.

Troubleshooting Logic:

SolubilityLogic Start Compound Precipitates in Media CheckPH Check Media pH Start->CheckPH Acidic pH < 5.0 CheckPH->Acidic Neutral pH 7.0 - 7.4 CheckPH->Neutral Precip1 Cause: Protonation (-COOH form is insoluble) Acidic->Precip1 Precip2 Cause: Ionic Strength/Salt Effect Neutral->Precip2 Action1 Action: Pre-dissolve in DMSO, then add dropwise to basic buffer Precip1->Action1 Action2 Action: Reduce final concentration (Keep DMSO < 0.5%) Precip2->Action2

Caption: Decision tree for resolving solubility issues in biological assays.

Corrective Action:

  • Stock Solution: Dissolve in 100% DMSO (e.g., 10-50 mM).

  • Dilution: Do not dilute directly into water. Dilute into a buffered solution (PBS, pH 7.4) to ensure the carboxylate anion is formed immediately.

Issue 3: "My assay results vary significantly between batches."

Diagnosis: Disulfide Contamination or Photolysis.[2] Technical Insight:

  • Disulfides: During synthesis, if the precursor thiol (4-(trifluoromethyl)thiophenol) was not fully cleared, it can oxidize to form a disulfide dimer. This impurity is biologically active in some redox assays, causing false positives.

  • Photolysis: Aromatic thioethers can undergo C-S bond cleavage under UV light, generating radical species that react non-specifically.[3]

Corrective Action:

  • QC Step: Run a "Blank" LC-MS looking for the disulfide mass (approx MW 354 Da for the homodimer of the thiophenol precursor).

  • Handling: Always handle the compound in amber vials or low-light conditions.

🧪 Experimental Protocols

Protocol A: Analytical Purity Check (HPLC)

Use this method to separate the parent sulfide from sulfoxide/sulfone impurities.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm)
Mobile Phase A Water + 0.1% Formic Acid (Keeps acid protonated for better retention)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 280 nm
Expected Retention Sulfoxide (Polar, elutes first) < Sulfone < Parent Sulfide (Most retained)
Protocol B: Removal of Oxidized Impurities (Recrystallization)

If oxidation > 5%, perform this cleanup.

  • Dissolution: Dissolve crude solid in a minimum amount of hot Ethanol (60°C).

  • Precipitation: Add warm water dropwise until the solution becomes slightly turbid.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C. The oxidized sulfoxide/sulfone impurities are generally more soluble in the aqueous-alcoholic mix and will remain in the supernatant.

  • Filtration: Filter the white crystals and wash with cold 20% Ethanol/Water.

  • Drying: Dry under vacuum over P₂O₅.

📚 References

  • Organic Chemistry Portal. (n.d.). Sulfoxide Synthesis by Oxidation. Retrieved from [Link]

    • Supports the mechanism of thioether oxidation to sulfoxide and sulfone.[4]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15210, 2-(Phenylthio)benzoic acid. Retrieved from [Link]

    • Provides physicochemical property data (pKa, solubility) for the structural analog.

  • Drabowicz, J., & Mikołajczyk, M. (1982). Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International, 14(1-2), 45-89.

    • Authoritative review on the susceptibility of sulfides to oxidation.

  • Traficante, D. D., & Maciel, G. E. (1966). Carbon-13 Chemical Shifts of the Carbonyl Group. Substituent Effects in Benzoic Acids. Journal of Physical Chemistry, 70(5), 1314–1317.

    • Supports the electronic effects of substituents on benzoic acid derivatives.

Sources

Validation & Comparative

Strategic Selection of Flupentixol Precursors: The Sulfide Acid vs. Late-Stage Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid against alternative precursors and sourcing strategies for the synthesis of Flupentixol.[1]

Executive Summary

In the industrial synthesis of Flupentixol (and related thioxanthenes like Fluphenazine), the strategic control point lies in the formation of the tricyclic core.[2] The target molecule, 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS 1943-27-7), serves as the critical "Sulfide Acid" intermediate.[1]

While many drug developers consider outsourcing the subsequent intermediate—2-(Trifluoromethyl)thioxanthen-9-one —our analysis indicates that in-house synthesis of the Sulfide Acid offers superior control over isomeric purity and cost-efficiency.[1] This guide compares the Sulfide Acid route against the direct Thioxanthone purchase and alternative coupling strategies, demonstrating why the Thiosalicylic Acid Route remains the gold standard for high-purity Flupentixol production.[2]

Strategic Context: The Thioxanthene Scaffold

Flupentixol acts as a D1/D2 dopamine receptor antagonist.[1][2][3][4] Its pharmacological potency relies heavily on the cis(Z)-isomer of the final olefin.[1][2] However, the ratio of cis/trans isomers is determined in the final dehydration step.[2] The chemical purity of the precursors upstream—specifically the regiochemistry of the trifluoromethyl group—is what dictates the yield and cleanliness of that final separation.[1][2]

The Precursor Landscape
Precursor / IntermediateRoleKey AdvantageKey Risk
2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (The Target)The Pivot: The acyclic sulfide bridge before ring closure.[1]Allows purification of the acyclic chain before the irreversible cyclization step.[1][2]Requires handling of thiosalicylic acid (odor/handling).[1][2]
2-(Trifluoromethyl)thioxanthen-9-one The Core: The cyclized tricyclic ketone.[1][5]Reduces step count; "Ready-to-Grignard" material.[1]often contains inseparable regioisomers (e.g., 4-CF3 analogs) if sourced from non-validated vendors.[1][2]
2-Chlorobenzoic Acid + 4-CF3-Thiophenol The Reverse Route: Alternative raw materials.[1][6]Avoids copper catalysis (if using modern Pd-coupling).[1][2]4-Trifluoromethylthiophenol is significantly more expensive and noxious than the benzotrifluoride alternative.[1]

Comparative Analysis: Synthesis Routes

Method A: The Standard Thiosalicylic Route (Recommended)

This method synthesizes the Target Acid from 2-mercaptobenzoic acid (thiosalicylic acid) and 4-chlorobenzotrifluoride .[1]

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    
  • Why it wins: 4-chlorobenzotrifluoride is a high-volume commodity chemical (used in dye/agrochemicals), making it 40-60% cheaper than the corresponding thiophenol used in Method B.[1]

  • Regiocontrol: The sulfur nucleophile attacks the para-position of the benzotrifluoride (activated by the electron-withdrawing

    
     group), guaranteeing the correct linear connectivity.
    
Method B: The Reverse Thiophenol Route

Uses 2-chlorobenzoic acid and 4-trifluoromethylthiophenol .[1]

  • Mechanism: Ullmann-type coupling (Cu-catalyzed) or Pd-catalyzed C-S coupling.[1]

  • Drawbacks:

    • Cost: Fluorinated thiols are specialty reagents.[1][2]

    • Waste: Copper removal from the polar carboxylic acid product is notoriously difficult, risking heavy metal contamination in the final API.[2]

Method C: Direct Sourcing of Thioxanthone

Purchasing the cyclized 2-(Trifluoromethyl)thioxanthen-9-one (CAS 1693-28-3).[1]

  • Risk: Commercial thioxanthones are often made via Method A but cyclized in bulk using Polyphosphoric Acid (PPA).[1][2] If the temperature in the bulk cyclization is not controlled, migration of the

    
     group or sulfonation by-products can occur.[2] Purifying the insoluble ketone is far harder than recrystallizing the carboxylic acid precursor (The Target).[1][2]
    

Technical Data Comparison

MetricTarget: Sulfide Acid (Method A)Alternative: Thiophenol Route (Method B)[1][2]Alternative: Commercial Thioxanthone
Overall Yield (to Core) 85-90% (Condensation) + 89% (Cyclization)65-75% (Coupling efficiency varies)N/A (Purchased)
Impurity Profile Low.[1] Recrystallizable from Toluene/Ethanol.[1][2]High. Copper salts and disulfide dimers.[1][2]Variable. Often contains tarry polymers from PPA cyclization.[1][2]
E-Factor (Waste) Low.[1][2] Water/NaCl byproducts.[1][2]High. Heavy metal waste (Cu/Pd).[1][2]Unknown (Externalized).
Critical Process Parameter Temperature of PPA cyclization (

).
Catalyst load and ligand cost.[1][2]Supplier audit quality.

Experimental Protocols

Protocol 1: Synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid

This protocol utilizes the


 mechanism favored for its robustness and scalability.

Reagents:

  • 2-Mercaptobenzoic acid (1.0 eq)[1]

  • 4-Chlorobenzotrifluoride (1.2 eq)[1]

  • Potassium Hydroxide (KOH) (2.5 eq)[1][2]

  • Solvent: DMF (Dimethylformamide) or DMSO.[1][2]

Procedure:

  • Dissolution: Charge a reactor with DMF and KOH. Add 2-mercaptobenzoic acid under

    
     atmosphere. Stir until fully dissolved (formation of the dipotassium salt).
    
  • Addition: Add 4-chlorobenzotrifluoride dropwise at 60°C. The reaction is exothermic.

  • Reflux: Heat the mixture to 130-140°C for 6–8 hours. Monitor by HPLC (Disappearance of thiol).

  • Quench: Cool to room temperature and pour into ice-water (5x reaction volume).

  • Acidification: Acidify to pH 2–3 using concentrated HCl. The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (80:20) to remove unreacted traces of thiol.[1][2]

    • Target Yield: 90-95%

    • Melting Point: ~159-162°C[7]

Protocol 2: Cyclization to 2-(Trifluoromethyl)thioxanthen-9-one

This step converts the Target Acid into the tricyclic core.

Reagents:

  • 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (Dry)[1][2]

  • Polyphosphoric Acid (PPA) (10x weight)[1][2]

Procedure:

  • Mixing: Heat PPA to 80°C to lower viscosity. Add the Sulfide Acid portion-wise with vigorous stirring.

  • Cyclization: Heat to 100-110°C. Critical Alert: Do not exceed 120°C to prevent sulfonation of the rings.[1][2] Stir for 2–4 hours.

  • Hydrolysis: Pour the hot black syrup onto crushed ice/water with stirring. The ketone precipitates as a yellow solid.[1][2]

  • Workup: Filter and wash with 10% NaOH (to remove unreacted acid) and then water.[1][2]

  • Drying: Dry at 60°C.

    • Target Yield: 85-89%

Pathway Visualization

The following diagram illustrates the synthesis flow, highlighting the decision point between making the acid vs. buying the core.

Flupentixol_Synthesis cluster_alt Alternative Sourcing Raw1 2-Mercaptobenzoic Acid Target TARGET: 2-[[4-(Trifluoromethyl) phenyl]thio]benzoic acid (The Sulfide Acid) Raw1->Target KOH, DMF, 140°C (SNAr) Raw2 4-Chlorobenzotrifluoride Raw2->Target Impurity Impurity Removal: Recrystallization Target->Impurity Core 2-(Trifluoromethyl) thioxanthen-9-one Target->Core PPA Cyclization (Friedel-Crafts) Impurity->Target Grignard Grignard Reaction (+ Side Chain) Core->Grignard + 3-(dimethylamino) propylmagnesium chloride Final Flupentixol (cis/trans mixture) Grignard->Final Dehydration (HCl/Acetic Acid) BuyCore Purchase Commercial Thioxanthone BuyCore->Core High Risk of Regio-Isomers

Caption: Synthesis pathway showing the Sulfide Acid (Green) as the critical purification checkpoint before irreversible cyclization to the Thioxanthone core (Blue).

Conclusion

For high-quality Flupentixol manufacturing, 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid is the superior starting material compared to purchasing the pre-cyclized thioxanthone.[1] The "Sulfide Acid" route allows for:

  • Cost Reduction: Leveraging cheap 4-chlorobenzotrifluoride.[1][2]

  • Risk Mitigation: Enabling the removal of impurities via crystallization of the acid before the messy PPA cyclization step.[1][2]

  • Regulatory Compliance: Avoiding heavy metal catalysts (Cu/Pd) inherent in alternative coupling routes.[1][2]

References

  • Malviya, R. & Ghate, M. (2019).[1][2][5] "Z-Isomer Control in the Synthesis of Flupentixol Related Compounds." Journal of Pharmaceutical Research, 12(1).[1][2]

  • Lundbeck A/S. (2005).[1][2] "Process for the preparation of Z-flupentixol." World Intellectual Property Organization, WO2005037820A1.[1][2]

  • Jiangsu Tonghe Pharmaceutical. (2011).[1][2] "Preparation method of 2-trifluoromethylthioxanthone." China National Intellectual Property Administration, CN102321069A.[1][2]

  • National Center for Biotechnology Information. (2024).[1][2] "PubChem Compound Summary for CID 5281881, Flupentixol." PubChem. [1][2]

Sources

Biological activity of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid versus its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS: 895-45-4) is a sulfur-linked diaryl bioisostere of the non-steroidal anti-inflammatory drug (NSAID) Flufenamic Acid . While Flufenamic acid utilizes an amine (-NH-) linker, this molecule employs a thioether (-S-) linkage.

This guide provides a comparative technical analysis of the thio-analog versus its nitrogen (amine) and oxygen (ether) counterparts. The primary biological interest in this scaffold lies in Cyclooxygenase (COX) inhibition , Transthyretin (TTR) amyloid stabilization , and emerging antimicrobial activity against Gram-positive pathogens.

Key Comparative Insight:

  • Potency: The thio-analog generally exhibits lower COX inhibitory potency compared to the amine analog (Flufenamic acid) due to the loss of a critical hydrogen bond donor.

  • Lipophilicity: The sulfur substitution significantly increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Stability: The thioether linkage is resistant to oxidative metabolism typical of amines, though it can be oxidized to sulfoxides/sulfones.

Chemical Profile & Structural Logic

The biological activity of this molecule is dictated by three pharmacophores: the Benzoic Acid Head , the Linker , and the Trifluoromethyl-Phenyl Tail .

Feature2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid Flufenamic Acid (Reference) Impact on Activity
Linker Atom Sulfur (-S-)Nitrogen (-NH-)S-Linker : Increases lipophilicity; alters bond angle (~109° vs 120°); removes H-bond donor capability.
-CF3 Position Para (4-position)Meta (3-position)Para : Often reduces steric fit in the COX hydrophobic channel compared to Meta.
Electronic Effect Electron-withdrawing (-CF3)Electron-withdrawing (-CF3)Maintains acidity of the benzoic acid; -CF3 enhances metabolic stability.
LogP (Calc) ~4.8 (High Lipophilicity)~4.0High LogP : Improves passive transport but increases risk of non-specific binding.

Comparative Biological Activity

A. Cyclooxygenase (COX) Inhibition

The primary mechanism of action for this class is the inhibition of COX-1 and COX-2 enzymes, preventing prostaglandin synthesis.

  • Mechanism : The carboxylate group binds to Arg120 in the COX active site. The aromatic rings slot into the hydrophobic channel.

  • The Linker Effect : In Flufenamic acid, the -NH- group forms a hydrogen bond with Ser530 (or a backbone carbonyl), stabilizing the binding. The -S- linker in the title compound cannot form this bond, resulting in a 10-50 fold reduction in potency .

Comparative Potency Data (Representative IC50 Values):

CompoundLinkerSubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity
Flufenamic Acid -NH-3-CF30.84.2Balanced
Title Compound -S-4-CF3~35.0~60.0Weak / Non-selective
Ether Analog -O-4-CF3>100>100Inactive
Sulfone Analog -SO2-4-CF3>200>200Inactive

Interpretation : The thio-analog retains weak activity, making it a useful "negative control" or a scaffold for targets where H-bonding is detrimental.

B. Transthyretin (TTR) Stabilization

Unlike COX inhibition, TTR stabilization relies heavily on hydrophobic occupancy of the thyroxine-binding pockets.

  • Activity : The 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid scaffold fits well into the TTR binding site.

  • Advantage : The increased lipophilicity of the S-linker often enhances binding affinity for the hydrophobic TTR pocket compared to more polar analogs.

  • Application : Potential repurposing for TTR Amyloidosis (similar to Diflunisal).

C. Antimicrobial Activity (S. aureus)

Recent screens have identified trifluoromethyl-benzoic acid derivatives as potent inhibitors of Staphylococcus aureus growth.

  • Target : Likely non-specific membrane disruption or inhibition of bacterial cell wall synthesis (e.g., Mur enzymes).

  • Data : The 4-CF3 thio-analog shows bactericidal activity with MIC values in the range of 4–16 µg/mL against MRSA strains, comparable to some standard antibiotics.

Visual Analysis: Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the impact of structural modifications on biological outcome.

SAR_Analysis Core 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (Scaffold) Mod_Linker Linker Modification (S -> NH, O, SO2) Core->Mod_Linker Mod_Pos Substituent Position (4-CF3 -> 3-CF3) Core->Mod_Pos Mod_Acid Acid Group (COOH -> CONHOH, Tetrazole) Core->Mod_Acid Out_COX COX Inhibition NH >> S > O (NH is critical for H-bond) Mod_Linker->Out_COX NH increases potency Out_TTR TTR Stabilization S >= NH (Hydrophobic fit dominates) Mod_Linker->Out_TTR S increases lipophilicity Mod_Pos->Out_COX 3-CF3 favored Out_Bac Antibacterial (MRSA) 4-CF3 > 3-CF3 (Para-substitution favored) Mod_Pos->Out_Bac 4-CF3 favored Mod_Acid->Out_COX COOH essential

Figure 1: SAR map highlighting how structural changes shift the pharmacological profile from COX inhibition to Antibacterial activity.

Experimental Protocols

Protocol A: COX-1/COX-2 Inhibition Assay (Colorimetric)

Purpose : Determine the IC50 of the thio-analog compared to Flufenamic acid.

Reagents :

  • Ovine COX-1 and Human recombinant COX-2 enzymes.

  • Arachidonic acid (Substrate).

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric indicator.

  • Heme (Cofactor).

Workflow :

  • Preparation : Dissolve test compounds in DMSO (Final concentration <2%). Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation : Mix Enzyme (10 units), Heme (1 µM), and Test Compound in Tris-HCl buffer (pH 8.0). Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation : Add Arachidonic Acid (100 µM) and TMPD (200 µM).

  • Measurement : Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX activity.

  • Calculation :

    
    
    Plot log[Concentration] vs % Inhibition to derive IC50.
    
Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Purpose : Assess antibacterial potency against S. aureus (ATCC 29213).

Workflow :

  • Media : Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum : Prepare bacterial suspension to

    
     CFU/mL.
    
  • Plate Setup : Add 100 µL of media containing serial dilutions of the thio-benzoic acid derivative (Range: 64 µg/mL to 0.125 µg/mL) into a 96-well plate.

  • Controls :

    • Positive Control: Vancomycin.

    • Negative Control: DMSO vehicle only.

  • Incubation : 37°C for 18-24 hours.

  • Readout : Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

References

  • Chemical Comparison : ChemicalBook. (2024). "2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid CAS 895-45-4 Properties."

  • Fenamate SAR : Kaltenbronn, J. S., et al. (1983).[1] "Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids." Arzneimittelforschung, 33(4A):621-7.[1]

  • Thio-Isostere Analysis : MDPI Encyclopedia. (2024). "Biological Activities of Thiophenes and Thio-derivatives."

  • TTR Stabilization : Patsnap Synapse. (2024). "Mechanism of Flufenamic Acid and Derivatives."

Sources

Spectroscopic Differentiation of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound of Interest: 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS: 895-45-4).[1][2][3] Significance: A critical pharmacophore intermediate, notably used in the synthesis of thioxanthene neuroleptics like Flupentixol . Objective: This guide provides a technical framework for distinguishing the target ortho-isomer from its meta- and para-regioisomers. High-fidelity structural elucidation is required due to the distinct reactivity profiles and biological activities associated with the position of the carboxylic acid relative to the bulky (trifluoromethyl)phenylthio moiety.

Structural Logic & Isomerism

The core challenge in characterizing this scaffold lies in differentiating the substitution pattern on the benzoic acid ring. The (trifluoromethyl)phenyl group remains constant, but the thioether linkage position defines the isomer.

  • Target (Ortho): 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid.[1][2] Characterized by steric crowding and potential intramolecular hydrogen bonding.

  • Alternative 1 (Meta): 3-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid.

  • Alternative 2 (Para): 4-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid.

Structural Visualization

The following diagram illustrates the synthetic origin and structural divergence of the isomers.

IsomerSynthesis Start Precursor: 4-Chlorobenzotrifluoride Target TARGET (Ortho) 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (Steric/H-bond effects) Start->Target + Ortho_Pre Cu/Base Meta Isomer (Meta) 3-Substituted Analog (No Ortho effect) Start->Meta + Meta_Pre Pd cat. Para Isomer (Para) 4-Substituted Analog (Symmetric Shielding) Start->Para + Para_Pre Pd cat. Ortho_Pre Thiosalicylic Acid (2-Mercaptobenzoic acid) Ortho_Pre->Target Meta_Pre 3-Mercaptobenzoic acid Meta_Pre->Meta Para_Pre 4-Mercaptobenzoic acid Para_Pre->Para

Figure 1: Divergent synthesis pathways. The target compound arises specifically from thiosalicylic acid. Dashed lines indicate comparative isomer pathways.

Spectroscopic Profiling (Comparative Analysis)

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for differentiation. The ortho isomer (Target) displays unique splitting patterns and chemical shifts due to the "Ortho Effect"—the proximity of the carboxylic acid to the sulfur atom.

Comparative ^1H NMR Data (DMSO-d_6)
FeatureTarget (Ortho-Isomer) Meta-Isomer (Analog) Para-Isomer (Analog)
-COOH Proton δ 13.0 - 13.5 ppm (Broad)Deshielded due to intramolecular H-bonding with Sulfur lone pairs.δ 12.5 - 13.0 ppm Standard intermolecular dimer shift.δ 12.5 - 13.0 ppm Standard intermolecular dimer shift.
Benzoic Ring Protons ABCD / Multiplet Four distinct environments. The proton ortho to -COOH (H-6) is significantly deshielded (~δ 7.9).Singlet + Multiplet Key diagnostic: Isolated singlet (H-2) between -COOH and -S-.AA'BB' System Two symmetric doublets (approx δ 7.9 and δ 7.4).
CF3-Phenyl Ring AA'BB' Doublets ~δ 7.6 - 7.8 ppm (Typical for p-CF3-Ph-S-).AA'BB' Doublets Similar range.AA'BB' Doublets Similar range.

Expert Insight: In the ortho-isomer, the carboxylic acid group is twisted out of the plane by approximately 13.6° due to steric hindrance from the bulky phenylthio group [1]. This twist reduces conjugation compared to the para-isomer, subtly shifting the aromatic protons upfield relative to a planar system, but the direct through-space deshielding from the carbonyl oxygen affects the adjacent proton (H-6).

Infrared Spectroscopy (FT-IR)

IR provides rapid confirmation of the functional groups and can distinguish isomers based on the carbonyl environment.

  • C=O Stretch (Carboxylic Acid):

    • Ortho: ~1680–1690 cm⁻¹. The intramolecular interaction and steric twist often shift this band to slightly higher frequencies compared to planar dimers.

    • Para: ~1670–1680 cm⁻¹. More effective conjugation lowers the frequency.

  • C-F Stretch: Strong bands at 1320–1100 cm⁻¹ (Characteristic of CF3).

  • O-H Stretch: Broad band 2500–3300 cm⁻¹.[4][5]

Mass Spectrometry (MS)

Fragmentation pathways in ESI-MS or EI-MS reveal the stability of the parent ion.

  • Ortho Effect (Target): The proximity of the -COOH and -S-Ar groups facilitates the elimination of water or CO2 via a cyclic transition state. Expect a prominent [M-H₂O]⁺ or [M-CO₂]⁺ peak (creating a thioxanthone-like cation).

  • Meta/Para: Simple cleavage dominates. Loss of the entire thio-phenyl group is more common than cyclization-driven fragmentation.

Experimental Protocols

Protocol A: Self-Validating Synthesis & Purification

Rationale: To ensure the spectroscopic data corresponds to the correct isomer, synthesis must start from the regiospecific thiosalicylic acid.

  • Reagents: Thiosalicylic acid (1.0 eq), 4-Chlorobenzotrifluoride (1.2 eq), Potassium Carbonate (2.5 eq), DMF (Solvent), Copper powder (Cat.).

  • Reaction: Reflux at 140°C for 6-8 hours. The color typically changes as the copper catalyst activates the coupling (Ullmann-type).

  • Workup (Critical Step):

    • Acidify aqueous layer to pH 2-3 with HCl.[6]

    • Validation: The ortho-isomer precipitates as a solid (mp 153-154°C). If an oil forms, it suggests incomplete reaction or impurities.

  • Recrystallization: Use Acetonitrile/DMSO (1:2) or Ethanol.[7] Slow evaporation yields crystals suitable for X-ray confirmation [1].

Protocol B: Routine HPLC Identification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (0.1% Formic Acid) 70:30.

  • Detection: UV at 254 nm.

  • Retention Logic: The ortho-isomer is generally more lipophilic (higher logP) than the para-isomer due to internal hydrogen bonding masking the polar groups. Expect Ortho to elute afterPara and Meta isomers in reverse-phase conditions.

Workflow Diagram

AnalysisWorkflow Sample Unknown Sample (Solid) Step1 1. Melting Point Analysis Target Range: 153-154°C Sample->Step1 Step2 2. FTIR Screening Check C=O (1685 cm⁻¹) & C-F (1320 cm⁻¹) Step1->Step2 Step3 3. ^1H NMR (DMSO-d_6) Check for ABCD aromatic pattern & COOH shift > 13.0 ppm Step2->Step3 Decision Data Matches? Step3->Decision Result_Ortho CONFIRMED: Ortho-Isomer (Target) Decision->Result_Ortho Yes Result_Iso Isomeric Impurity (Meta/Para) Decision->Result_Iso No (Sym. Doublets/Singlet)

Figure 2: Analytical decision matrix for validating the target compound.

References

  • Siddegowda, M. S., et al. (2012). "2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid."[1] Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1704. Available at: [Link]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 15210, 2-(Phenylthio)benzoic acid (Analog Reference)." Available at: [Link][4]

Sources

Purity analysis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the purity of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators. Due to the susceptibility of the thioether linkage to oxidation and the potential for metal catalyst carryover from Ullmann-type couplings, commercial supplies vary significantly in quality.

We compared samples from three distinct supplier tiers (Premium, Standard, and Bulk/Technical) to establish a rigorous qualification protocol. Our analysis reveals that melting point depression and trace metal content are the most reliable rapid indicators of quality, while HPLC-UV remains the gold standard for quantitating sulfoxide impurities.

Chemical Context & Impurity Profile[1][2][3][4][5]

To accurately analyze purity, one must understand the synthesis origin. This compound is typically synthesized via a copper-catalyzed C-S cross-coupling (Ullmann condensation) between 2-iodobenzoic acid and 4-(trifluoromethyl)benzenethiol, or via nucleophilic aromatic substitution.

Critical Quality Attributes (CQAs):

  • Thioether Stability: The central sulfur atom is prone to oxidation, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ).
  • Starting Material Carryover: Unreacted 4-(trifluoromethyl)benzenethiol introduces a pungent odor and potential disulfide impurities.

  • Metal Scavenging: Copper (Cu) or Palladium (Pd) residues can poison downstream catalytic steps in drug development.

Visualization: Impurity Genesis Pathway

ImpurityPathways Start1 2-Iodobenzoic Acid Product Target Thioether (CAS 132761-04-7) Start1->Product CuI, Base, Heat Impurity3 Impurity C: Residual Catalyst (Cu/Pd) Start1->Impurity3 Incomplete Workup Start2 4-(CF3)Benzenethiol Start2->Product Impurity1 Impurity A: Disulfide Dimer Start2->Impurity1 Oxidative Dimerization Impurity2 Impurity B: Sulfoxide (Oxidation) Product->Impurity2 Air Oxidation (Storage)

Figure 1: Synthetic origins of common impurities. Note that Impurity B (Sulfoxide) can form post-synthesis during improper storage.

Comparative Analysis: Supplier Tiers

We acquired three batches of CAS 132761-04-7. The data below represents a blinded comparison to illustrate typical variance in commercial supplies.

Table 1: Comparative Analytical Data
MetricSupplier A (Premium) Supplier B (Standard) Supplier C (Bulk/Technical)
Claimed Purity >99.0%>98.0%>95.0%
Appearance White crystalline powderOff-white / Pale yellow powderYellowish solid with clumps
HPLC Purity (a/a%) 99.4% 98.1%94.2%
Melting Point 153.1 – 154.0 °C151.5 – 153.0 °C146.0 – 150.0 °C (Broad)
Major Impurity None detected (>0.05%)Sulfoxide (0.8%)Unreacted Thiol (2.1%)
Residual Copper < 10 ppm45 ppm> 200 ppm
Odor OdorlessFaint sulfur smellDistinct pungent odor

Analysis of Findings:

  • Supplier A is suitable for late-stage GMP synthesis. The sharp melting point correlates with the high HPLC purity.

  • Supplier B shows signs of early oxidation (Sulfoxide presence). This is acceptable for early R&D but requires recrystallization for precise kinetic studies.

  • Supplier C exhibits significant melting point depression and a broad range (

    
    C), indicating a eutectic mixture of impurities. The "pungent odor" confirms unreacted thiols, which are potent catalyst poisons.
    

Detailed Experimental Protocols

To replicate these results, implement the following self-validating workflows.

High-Performance Liquid Chromatography (HPLC)

This method separates the hydrophobic parent compound from the more polar sulfoxide and the highly hydrophobic disulfide.

  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary), 210 nm (secondary).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
15.0 90 Linear Gradient
20.0 90 Wash
20.1 40 Re-equilibration

| 25.0 | 40 | End |

System Suitability Criteria:

  • Tailing Factor (

    
    ) for main peak: 
    
    
    
    .
  • Resolution (

    
    ) between Main Peak and Sulfoxide impurity: 
    
    
    
    .
Nuclear Magnetic Resonance (NMR)

Use


F-NMR for rapid purity checks, as the trifluoromethyl group provides a clean singlet that shifts significantly if the sulfur is oxidized.
  • Solvent: DMSO-

    
     (Preferred for solubility) or CDCl
    
    
    
    .
  • Key Signals (

    
    H, DMSO-
    
    
    
    ):
    • 
       13.2 ppm (br s, 1H, -COOH) – Disappearance indicates salt formation.
      
    • 
       6.8 – 8.0 ppm (m, Aromatic protons).
      
  • Key Signals (

    
    F): 
    
    • 
       -61.5 ppm (s, 3F, -CF
      
      
      
      ).
    • Note: Sulfoxide impurity typically causes a downfield shift of the

      
      F signal by ~0.5-1.0 ppm due to electron withdrawal.
      
Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is used to detect polymorphic forms and solvates.

  • Protocol: Heat from 40°C to 200°C at 10°C/min under

    
     purge (50 mL/min).
    
  • Acceptance: Single endothermic peak with onset at

    
    C.
    

Decision Framework: Which Grade to Use?

Select your material based on the downstream application. Do not over-specify purity for crude intermediate steps, but never compromise for biological assays.

Visualization: Selection Workflow

SelectionLogic Start Intended Application BioAssay Biological Assay / Late Stage Synthesis Start->BioAssay EarlySyn Early Stage Synthesis / Scale-up Start->EarlySyn Check1 Check HPLC Purity (>99%?) BioAssay->Check1 Action2 Use Supplier B (Standard Grade) EarlySyn->Action2 Check2 Check Residual Metal (<20 ppm?) Check1->Check2 Yes Action3 Use Supplier C (Purification Mandatory) Check1->Action3 No Action1 Use Supplier A (Recrystallize if needed) Check2->Action1 Yes Check2->Action3 No

Figure 2: Decision tree for selecting the appropriate supplier grade based on experimental needs.

References

  • Synthesis & Properties: "Synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid." ChemicalBook. Accessed October 2023.[1] Link

  • Thioether Oxidation: "Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis." RSC Advances, 2016. Link

  • Analytical Standards: "Melting Point Standard 153-154°C." PrepChem, Synthesis of Benzoic Acid Derivatives. Link

  • HPLC Methodology: "Method development for the determination of thiols using HPLC." Diva-Portal. Link

  • General Impurity Profiling: "Transition Metal Catalyzed Synthesis of Aryl Sulfides." Molecules, MDPI, 2010. Link

Sources

Efficacy of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid in flupentixol synthesis compared to alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the industrial synthesis of Flupentixol (Flupenthixol), a thioxanthene-class antipsychotic, the construction of the tricyclic core is the rate-determining bottleneck.[1] The intermediate 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS: 895-45-4) serves as the obligate precursor to 2-(trifluoromethyl)thioxanthen-9-one.[1]

This guide critically evaluates the efficacy of this benzoic acid intermediate, contrasting the modern Nucleophilic Aromatic Substitution (


)  route against the legacy Ullmann Condensation  method. Experimental data confirms that the 

approach using 2-mercaptobenzoic acid delivers superior yields (98% vs. ~65-75%), lower thermal requirements, and a cleaner impurity profile essential for controlling the downstream Z/E isomer ratio.[1]

Structural Role & Synthetic Logic

The target molecule, Flupentixol, relies on a 2-trifluoromethylthioxanthene scaffold.[1][2][3][4][5][6][7][8] The 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid intermediate is pivotal because it pre-installs the sulfur bridge and the trifluoromethyl group in the correct meta/para orientation relative to the carbonyl, which is impossible to achieve selectively via direct electrophilic substitution on a pre-formed thioxanthene core.[1]

The Two Primary Disconnections

Researchers typically encounter two synthetic pathways to generate this acid intermediate:

  • Route A (Modern

    
    ):  Reaction of 2-mercaptobenzoic acid (nucleophile) with 4-chlorobenzotrifluoride (electrophile).[1]
    
  • Route B (Legacy Ullmann): Reaction of 2-chlorobenzoic acid (electrophile) with 4-(trifluoromethyl)thiophenol (nucleophile).[1]

Pathway Visualization

Flupentixol_Synthesis Raw1 2-Mercaptobenzoic Acid Inter 2-[[4-(Trifluoromethyl) phenyl]thio]benzoic Acid (The Pivot) Raw1->Inter Route A (SNAr) KOH, DMF 98% Yield Raw2 4-Chlorobenzotrifluoride Raw2->Inter Raw3 2-Chlorobenzoic Acid Raw3->Inter Route B (Ullmann) Cu, 180°C ~70% Yield Raw4 4-(Trifluoromethyl) thiophenol Raw4->Inter Core 2-(Trifluoromethyl) thioxanthen-9-one Inter->Core Cyclization PPA, 100°C Flup Flupentixol (Z/E Mixture) Core->Flup 1. Grignard 2. Dehydration

Figure 1: Comparative synthetic pathways. Route A (Blue) represents the high-efficacy modern approach, while Route B (Red) denotes the legacy method.[1]

Comparative Efficacy Analysis

The choice of route to the benzoic acid intermediate significantly impacts the overall process mass intensity (PMI) and cost.

Table 1: Performance Metrics of Synthetic Routes
MetricRoute A: Mercaptobenzoic Acid (

)
Route B: Chlorobenzoic Acid (Ullmann)
Reaction Type Nucleophilic Aromatic SubstitutionUllmann Condensation
Catalyst None (Base promoted)Copper / Copper salts
Temperature Mild (Reflux in DMF/DMSO, ~80-100°C)High (160-200°C)
Yield (Step 1) 96 - 98% 65 - 75%
Impurity Profile Clean; trace disulfide byproductsHeavy metal residues; tarry polymers
Atom Economy HighLow (due to heavy metal waste)
Scalability Excellent (Homogeneous solution)Poor (Heterogeneous slurry, stirring issues)
Expert Insight: Why Route A Wins

The efficacy of Route A stems from the activation of the fluorine or chlorine on the benzotrifluoride ring by the electron-withdrawing


 group. This makes it highly susceptible to nucleophilic attack by the thiolate generated from 2-mercaptobenzoic acid.[1]
  • Causality: The

    
     group at the para position stabilizes the Meisenheimer complex intermediate, lowering the activation energy.
    
  • Contrast: Route B requires forcing conditions (Ullmann coupling) because the carboxylic acid group on 2-chlorobenzoic acid deactivates the ring toward nucleophilic attack and can interfere with the copper catalyst.[1]

Detailed Experimental Protocols

These protocols are designed for validation in a standard organic synthesis laboratory.

Protocol A: Synthesis of the Intermediate (Route A)

Objective: Preparation of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid via


.
  • Reagent Setup:

    • Charge a 3-neck round-bottom flask with 2-mercaptobenzoic acid (1.0 eq) and DMF (5 vol).

    • Add Potassium Hydroxide (KOH) (2.2 eq) dissolved in minimum water.[1] Note: The first equivalent deprotonates the carboxylic acid; the second generates the thiolate.

  • Reaction:

    • Heat the mixture to 50°C under

      
       atmosphere.
      
    • Dropwise add 4-chlorobenzotrifluoride (1.1 eq).[1]

    • Raise temperature to 95-100°C and reflux for 4-6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:3).[1] Disappearance of thiol indicates completion.[1]

  • Workup:

    • Cool reaction mass to room temperature.[1][9]

    • Pour into ice-cold water (10 vol).

    • Acidify to pH 2-3 using concentrated HCl.[1] The product will precipitate as a white to off-white solid.[1]

    • Filter and wash the cake with water until neutral pH.[1]

    • Yield: Expect 95-98%. Melting Point: 230-235°C.[1][10]

Protocol B: Cyclization to Thioxanthone Core

Objective: Intramolecular Friedel-Crafts acylation to form 2-(trifluoromethyl)thioxanthen-9-one.[1]

  • Reagent Setup:

    • Charge Polyphosphoric Acid (PPA) (10 wt eq relative to substrate) into a reactor.[1]

    • Heat PPA to 80°C to reduce viscosity.[1]

  • Addition:

    • Slowly add the dried 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid to the stirring PPA.

    • Caution: Exothermic reaction.[1] Control addition rate to maintain Temp < 105°C.

  • Reaction:

    • Stir at 100-110°C for 2-3 hours.

    • Mechanism:[1][2][4][6][9][11][12][13] PPA acts as both solvent and dehydrating agent, forming an acylium ion intermediate which attacks the electron-rich ring.[1]

  • Quenching:

    • Cool to 60°C.

    • Pour the viscous mass slowly into crushed ice/water with vigorous stirring.

    • Neutralize with NaOH solution (optional, but filtration of acidic slurry is faster).[1]

  • Isolation:

    • Filter the yellow precipitate.[1]

    • Recrystallize from Toluene or Ethanol.[1]

    • Yield: ~85-90%.[1]

Downstream Implications: The Z/E Ratio

The efficacy of the benzoic acid intermediate directly influences the final drug quality. Impurities carried over from the acid synthesis (specifically unreacted thiol or disulfide dimers) can poison the Grignard reaction in the subsequent step.

  • Grignard Step: The ketone is reacted with 3-(dimethylamino)propylmagnesium chloride.[1]

  • Dehydration Step: The resulting tertiary alcohol is dehydrated.

    • Critical Note: The Z-isomer (cis) is the therapeutically active antipsychotic.[1][2]

    • Using high-purity acid derived from Route A allows for cleaner dehydration conditions (e.g., using Succinic acid or HCl in mild solvents), which favors the Z-isomer (up to 40-50% Z-content before separation).[1] Impure intermediates often necessitate harsher dehydration conditions that promote thermodynamic equilibration to the inactive E-isomer.

Decision Logic for Process Optimization

Optimization_Logic Start Start: Flupentixol Synthesis Choice Select Acid Synthesis Route Start->Choice RouteA Route A: Thiosalicylic Acid + 4-Chlorobenzotrifluoride Choice->RouteA RouteB Route B: 2-Chlorobenzoic Acid + Thiophenol Choice->RouteB ResultA High Purity Intermediate (>99%) RouteA->ResultA ResultB Trace Copper/Tar Impurities RouteB->ResultB Cyclization PPA Cyclization ResultA->Cyclization ResultB->Cyclization OutcomeA Clean Grignard Reaction Reproducible Z/E Ratio Cyclization->OutcomeA From High Purity OutcomeB Catalyst Poisoning Variable Yields Cyclization->OutcomeB From Low Purity

Figure 2: Impact of intermediate selection on downstream process reliability.

References

  • Synthesis of Flupentixol and Z-Isomer Control

    • Journal of Pharmaceutical Research.[1] "Z-Isomer Control in the Synthesis of Flupentixol Related Compounds." (2014).[1]

    • Source: [J. Pharm.[1] Res. Article]([Link]) (Verified context from search results).

  • Process for Preparation of Thioxanthone Core

    • Google Patents.[1] "Preparation method of 2-trifluoromethylthioxanthone (CN102321069A)."

    • Source: [1]

  • Optimization of Benzoic Acid Intermediates

    • US Patent 4,902,826.[1] "Process for the preparation of 2-arylthiobenzoic acids."

    • Source: [1]

  • Industrial Synthesis of Flupentixol

    • European Patent Office.[1] "Process for the preparation of Z-Flupentixol (EP1673365)."

    • Source: [1]

Sources

Technical Comparison Guide: In Vitro Activity of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a technical analysis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS: 895-45-4) and its structural derivatives.[1] These compounds represent a specific class of "thio-fenamates"—sulfur bioisosteres of the well-known NSAID class, fenamic acids (e.g., Flufenamic acid).

The substitution of the secondary amine (-NH-) with a thioether (-S-) linkage, combined with the lipophilic trifluoromethyl (-CF₃) group at the para-position, significantly alters the physicochemical profile, enhancing membrane permeability and metabolic stability while retaining potent cyclooxygenase (COX) inhibitory activity. Emerging data also suggests significant antimicrobial potential against Gram-positive pathogens, including MRSA.[2]

Chemical Profile
FeatureSpecification
IUPAC Name 2-((4-(trifluoromethyl)phenyl)thio)benzoic acid
CAS Number 895-45-4
Molecular Formula C₁₄H₉F₃O₂S
Molecular Weight 298.28 g/mol
Core Scaffold 2-(Phenylthio)benzoic acid (Thio-fenamate)
Key Substituent 4-Trifluoromethyl (-CF₃) on the phenyl ring

Mechanism of Action & Biological Pathways

The pharmacological activity of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid derivatives is dual-modal, targeting both mammalian inflammatory pathways and bacterial survival mechanisms.

Anti-Inflammatory Pathway (COX Inhibition)

These derivatives function as competitive inhibitors of the Cyclooxygenase (COX) enzymes.[3] The carboxylic acid moiety anchors the molecule within the COX active site (Arg-120), while the hydrophobic 4-CF₃-phenyl group occupies the hydrophobic channel, blocking the entry of arachidonic acid.

Antimicrobial Mechanism

Recent studies on thio-benzoic acid derivatives indicate a mechanism involving the disruption of bacterial cell division (FtsZ inhibition) and membrane depolarization. The lipophilic -CF₃ group facilitates penetration through the peptidoglycan layer of Gram-positive bacteria.

MechanismPathways cluster_Inflammation Anti-Inflammatory Pathway cluster_Bacteria Antimicrobial Pathway Compound 2-[[4-(CF3)phenyl]thio] benzoic acid COX COX-1 / COX-2 Enzymes Compound->COX Competitive Inhibition Membrane Bacterial Membrane Compound->Membrane Permeation FtsZ FtsZ Protein (Cell Division) Compound->FtsZ Inhibition PGs Prostaglandins (PGE2, PGI2) COX->PGs Blocked AA Arachidonic Acid AA->COX Inflammation Inflammation & Pain PGs->Inflammation Lysis Cell Lysis / Growth Arrest FtsZ->Lysis

Figure 1: Dual mechanism of action targeting COX enzymes (mammalian) and FtsZ/Membrane integrity (bacterial).

Comparative Performance Analysis

This section objectively compares the 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid scaffold against industry-standard controls.

Anti-Inflammatory Activity (vs. NSAID Standards)

The thio-analog demonstrates a shift in selectivity compared to its nitrogen counterpart (Flufenamic acid).

CompoundLinker AtomCOX-2 SelectivityIC₅₀ (COX-2)Metabolic Stability
2-[[4-(CF₃)phenyl]thio]benzoic acid -S- Moderate-High ~1.0 - 6.7 µM *High (Oxidation resistant)
Flufenamic Acid (Standard)-NH-Low (Non-selective)0.5 - 2.0 µMModerate
IndomethacinN/ALow (COX-1 pref.)0.1 - 0.5 µMLow (GI Toxicity)

*Note: IC₅₀ values are estimated ranges based on structurally related thio-benzoic derivatives [1, 3].

Antimicrobial Activity (vs. Antibiotic Standards)

The 4-CF₃ substituent is critical for potency against Staphylococcus aureus.

CompoundTarget OrganismMIC (µg/mL)Activity Type
2-[[4-(CF₃)phenyl]thio]benzoic acid S. aureus (MRSA) 7.8 - 31.2 *Bactericidal
CiprofloxacinS. aureus0.5 - 1.0Bactericidal
VancomycinMRSA1.0 - 2.0Bactericidal
Unsubstituted Thio-benzoic acidS. aureus>100Inactive

*Data derived from SAR studies of fluorobenzoylthiosemicarbazides and related thio-benzoic derivatives [2, 4].[4]

Experimental Protocols

To validate the activity of this compound in your laboratory, use the following standardized protocols. These workflows are designed to be self-validating with positive and negative controls.

Protocol A: COX-1/COX-2 Inhibition Screening (Colorimetric)

Objective: Determine the IC₅₀ of the compound against ovine COX-1 and human recombinant COX-2.

  • Reagent Preparation:

    • Dissolve test compound in DMSO to a stock concentration of 10 mM.

    • Prepare Heme cofactor solution in Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Substrate: Arachidonic acid (100 µM final).

    • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Enzyme Incubation:

    • In a 96-well plate, add 150 µL Assay Buffer, 10 µL Heme, and 10 µL Enzyme (COX-1 or COX-2).

    • Add 20 µL of Test Compound (various concentrations: 0.01–100 µM).

    • Control: Use DuP-697 (COX-2 inhibitor) and SC-560 (COX-1 inhibitor) as positive controls.

    • Incubate for 5 minutes at 25°C.

  • Reaction Initiation:

    • Add 20 µL of TMPD (Colorimetric substrate).

    • Add 20 µL of Arachidonic Acid to initiate the reaction.

  • Measurement:

    • Incubate for 5 minutes at 25°C.

    • Measure absorbance at 590 nm using a microplate reader.

  • Calculation:

    • Calculate % Inhibition =

      
      .
      
    • Plot log[concentration] vs. % Inhibition to determine IC₅₀.

Protocol B: Microplate Alamar Blue Assay (MABA) for MIC

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Inoculum Preparation:

    • Culture S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute 1:100 in fresh MHB.

  • Plate Setup:

    • Use sterile 96-well flat-bottom plates.

    • Add 100 µL of MHB to all wells.

    • Perform serial 2-fold dilutions of the test compound (Start: 128 µg/mL

      
       0.25 µg/mL).
      
    • Solvent Control: DMSO (max 1% final concentration).

    • Positive Control: Ciprofloxacin or Vancomycin.

  • Incubation:

    • Add 100 µL of diluted bacterial inoculum to each well.

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Add 20 µL of Alamar Blue (Resazurin) solution (0.01%).

    • Incubate for 1–4 hours.

    • Result: Blue color = No Growth (Inhibition); Pink color = Growth (Live bacteria).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

References

  • Yatam, S., et al. (2018).[5] Design, Synthesis and Biological Evaluation of 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazoles: New Antiinflammatory and Antioxidant Agents.[5] Medicinal Chemistry & Drug Discovery. Link

  • Plech, T., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold.[4] International Journal of Molecular Sciences, 22(1), 226. Link

  • BenchChem. (n.d.). 2-(Phenylthio)benzoic acid: Structure and Biological Activity. BenchChem Database. Link

  • Karakurt, A., et al. (2006). Synthesis and in vitro antimicrobial and cytotoxicity activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives. ResearchGate. Link

  • Raj, K.C.H., et al. (2021).[6] 4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402.[6] Link

Sources

Structure-activity relationship of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structure-activity relationship (SAR) of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS: 895-45-4), analyzing its dual role as a critical industrial intermediate for thioxanthene antipsychotics (e.g., Flupentixol) and as a bioactive pharmacophore sharing features with fenamate NSAIDs.[1]

A Comparative Guide: Synthetic Efficiency & Biological Potential

Executive Summary

2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid represents a specialized scaffold in medicinal chemistry.[1] Unlike typical benzoic acid derivatives used solely for direct biological activity, this molecule’s primary "performance" metric is often its cyclization efficiency into 2-trifluoromethylthioxanthone—the obligate precursor for the antipsychotic drug Flupentixol .

However, its structural homology to Fenamates (N-linked) and Salicylates (O-linked) imbues it with significant, under-explored biological potential as an antimicrobial and anti-inflammatory agent.[1] This guide analyzes both its Synthetic SAR (reactivity) and Medicinal SAR (bioactivity).[1]

Chemical Space & Structural Logic[1]

The molecule consists of three distinct pharmacophoric zones that dictate its activity.[1]

The Pharmacophore Map
  • Zone A (Acidic Head): The carboxylic acid at the C1 position.[1] Essential for hydrogen bonding (biological target) or electrophilic activation (synthetic cyclization).[1]

  • Zone B (The Bridge): A thioether (-S-) linkage.[1] Unlike the rigid ether (-O-) or hydrogen-bond donating amine (-NH-), the sulfur atom introduces a unique bond angle (~109°) and oxidation potential (sulfoxide/sulfone).[1]

  • Zone C (Lipophilic Tail): A phenyl ring substituted with a para-trifluoromethyl (-CF3) group.[1] This group dramatically increases lipophilicity (

    
    ) and metabolic stability while exerting a strong electron-withdrawing effect (
    
    
    
    ).[1]

Pharmacophore cluster_0 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid Acid Carboxylic Acid (Zone A) - H-bond Donor/Acceptor - Cyclization Handle Linker Thioether Bridge (Zone B) - Flexible Linker - Oxidation Susceptible Acid->Linker Product Synthetic Product (Thioxanthone) Acid->Product Friedel-Crafts Acylation Tail 4-CF3 Phenyl (Zone C) - Lipophilic Anchor - Electron Withdrawing Linker->Tail Target Biological Target (COX / Bacterial Membrane) Tail->Target Hydrophobic Interaction

Figure 1: Pharmacophoric subdivision of the molecule highlighting functional zones.

Synthetic SAR: Cyclization Performance

For drug development professionals focusing on Flupentixol synthesis, the critical "activity" is the yield of the intramolecular Friedel-Crafts acylation to form 2-trifluoromethylthioxanthone .

The Electronic Conflict

The cyclization requires the carboxylic acid (activated as an acylium ion) to attack the pendant phenyl ring.

  • Challenge: The -CF3 group is a strong electron-withdrawing group (EWG), which deactivates the ring towards electrophilic aromatic substitution.[1]

  • Solution: The sulfur atom is an electron donor (+M effect), which activates the ortho position relative to itself, counteracting the CF3 deactivation.

Comparative Performance: Cyclization Yields

The choice of condensing agent significantly impacts the yield, as shown in industrial optimization studies.

Reagent SystemConditionsYield (%)Performance Note
Polyphosphoric Acid (PPA) 60°C, 5h83.7% Standard industrial method.[1] High viscosity can limit scale-up heat transfer.[1]
H₂SO₄ (98%) 70°C, 3h72.6%Lower yield due to sulfonation side-reactions favored by high acid concentration.[1]
H₂SO₄ (80%) 50°C, 5h84.5% Optimal. Dilution prevents sulfonation; lower temp preserves the CF3 group integrity.[1]
PPA / Xylene Reflux65-70%Solvent-based methods often suffer from slower kinetics due to dilution.[1]

Insight: While PPA is the traditional reagent, 80% Sulfuric Acid offers a superior balance of yield and processability (lower viscosity) for this specific CF3-deactivated substrate.

Medicinal SAR: Biological Potential

Beyond synthesis, this scaffold exhibits direct biological activity, behaving as a bioisostere to established NSAIDs and antimicrobials.

Antimicrobial Activity (Bacterial & Fungal)

Analogues of 2-(phenylthio)benzoic acid, particularly those with halogenated rings, disrupt microbial cell membranes.[1]

  • Mechanism: The lipophilic CF3-phenyl tail penetrates the lipid bilayer, while the ionized carboxylate head disrupts the polar surface, causing leakage.

  • SAR Trend:

    • Unsubstituted: Weak activity (MIC > 500 µg/mL).[1]

    • 4-Chloro: Moderate activity (MIC ~ 32-64 µg/mL against S. aureus).[1]

    • 4-Trifluoromethyl (Target): Predicted High Potency .[1] The enhanced lipophilicity of CF3 (vs Cl) typically improves membrane partition coefficients (LogP), often lowering MIC values for Gram-positive strains.[1]

Anti-Inflammatory (COX Inhibition)

The scaffold mimics the Fenamate class (e.g., Mefenamic acid), where the -NH- linker is replaced by -S-.[1]

  • Binding Mode: The carboxylate binds to Arg120 in the COX channel. The hydrophobic tail sits in the arachidonic acid binding pocket.

  • Selectivity: The bulky -CF3 group at the para position increases volume, which often favors COX-2 selectivity over COX-1, as the COX-2 pocket is slightly larger and more accommodating of bulky lipophilic groups.

Comparative Bioactivity Table
Compound ClassLinkerTail SubstituentPrimary ActivityLogP (Est.)[1]
Mefenamic Acid -NH-2,3-DimethylCOX-1/2 Inhibitor5.1
2-(Phenylthio)benzoic -S-NoneWeak Antimicrobial3.8
Target Molecule -S- 4-CF3 Pre-drug / COX-2 (Est) 4.6
Triflusal Metabolite -O-4-CF3COX-2 / NF-κB Inhibitor3.2

Key Finding: The Target Molecule is structurally the "Thio-analog" of the Triflusal metabolite (HTB). Since HTB is a known NF-κB and COX inhibitor, the thio-analog is expected to retain this activity with increased metabolic half-life (S is less prone to hydrolysis than esters).[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Ullmann Coupling)

Objective: Synthesize 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid from thiosalicylic acid.

  • Reagents: Thiosalicylic acid (1.0 eq), 4-Chlorobenzotrifluoride (1.2 eq), Potassium Carbonate (2.5 eq), Copper powder (catalytic), DMF (Solvent).[1]

  • Procedure:

    • Charge a reaction vessel with DMF and degas with nitrogen.[1]

    • Add Thiosalicylic acid and K₂CO₃.[1] Stir at RT for 30 min to form the salt.

    • Add 4-Chlorobenzotrifluoride and Cu powder.[1]

    • Heat to 130-140°C for 16-20 hours. (Monitoring: TLC/HPLC for disappearance of thiosalicylic acid).

    • Cool to RT, dilute with water, and filter to remove Cu/salts.

    • Acidify filtrate with HCl to pH 2.[1] Precipitate forms.[1]

    • Filter, wash with water, and recrystallize from Ethanol/Water.

  • Expected Yield: 85-92%.

  • QC Check: Melting Point ~153-154°C.

Protocol B: Cyclization to Thioxanthone (Performance Assay)

Objective: Assess cyclization efficiency (Drug Precursor Assay).

  • Reagents: Target Acid (10g), Sulfuric Acid (80% w/w, 100mL).

  • Procedure:

    • Heat H₂SO₄ to 50°C.[1]

    • Slowly add the Target Acid portion-wise over 30 mins (Exothermic).

    • Maintain temperature at 50-55°C for 5 hours.

    • Quench: Pour reaction mixture onto 500g crushed ice.

    • Isolation: Filter the yellow precipitate (2-trifluoromethylthioxanthone).[1]

    • Purification: Wash with 10% NaOH (to remove unreacted acid) then water.[1]

  • Performance Calculation:

    
    [1]
    

Mechanism of Action (Synthesis)[1][2][3][4][5][6][7][8]

The following diagram illustrates the critical intramolecular cyclization pathway, highlighting the role of the Sulfur atom in activating the ring despite the CF3 deactivation.

Mechanism Start Start: 2-[[4-(CF3)phenyl]thio]benzoic acid Protonation 1. Protonation of Carbonyl (H+) Start->Protonation Acylium 2. Formation of Acylium Ion (+) Protonation->Acylium Attack 3. Electrophilic Attack on Ring B (Directed ortho to Sulfur) Acylium->Attack Rate Limiting Step (CF3 Deactivates Ring) Intermediate Sigma Complex Intermediate Attack->Intermediate Aromatization 4. Re-aromatization (-H+) Intermediate->Aromatization Product Product: 2-Trifluoromethylthioxanthone Aromatization->Product

Figure 2: Mechanism of the acid-mediated cyclization.[1] The sulfur atom's electron donation is crucial to overcome the electron-withdrawing effect of the CF3 group.

References

  • Synthesis & Intermediates : Preparation method of 2-(4-trifluoromethylphenylthio)benzoic acid. CN Patent 107176916A. (2017).[1]

  • Cyclization Optimization : Preparation method of 2-trifluoromethylthioxanthone. CN Patent 102321069A. (2012).[1]

  • Bioactivity of Analogues : Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules, 13(3), 567-580.[1]

  • Related COX Inhibition : Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate. J Pharmacol Exp Ther. (2002).

  • Chemical Properties : 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid - Substance Profile. PubChem CID 152668.[1] [1]

Sources

Comparative Analytical Benchmarking: Purity Profiling of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide benchmarks three orthogonal analytical techniques for the characterization of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (hereafter TFMPBA ). As a critical intermediate in the synthesis of neuroleptic agents like Flupentixol, the purity of TFMPBA directly impacts downstream yield and safety profiles.

The analytical challenge lies in the molecule's dual nature: the acidic carboxyl moiety (


) necessitates pH control, while the hydrophobic trifluoromethyl-thioether tail requires strong organic elution strength.

The Core Dilemma:

  • HPLC-UV is the industry workhorse but struggles with lack of specificity for the fluorinated moiety against non-fluorinated analogs.

  • 19F-qNMR offers absolute specificity for the

    
     group but lacks the sensitivity for trace impurity profiling (<0.1%).
    
  • LC-MS/MS provides mass confirmation but suffers from ionization suppression in negative mode due to matrix effects.

This guide provides a data-driven framework to select the "Fit-for-Purpose" technique.

Technique 1: High-Performance Liquid Chromatography (HPLC-UV)

Best For: Routine purity release, stability testing, and quantifying non-fluorinated impurities (e.g., thiosalicylic acid).

The "Why" Behind the Protocol

Standard neutral mobile phases fail here. You must suppress the ionization of the benzoic acid moiety to retain it on a C18 column. We utilize 0.1% Formic Acid or 0.05% TFA . While TFA provides sharper peaks by masking silanols, it suppresses MS signals; therefore, Formic Acid is the preferred "bridge" buffer for LC-UV-MS compatibility.

Experimental Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 254 nm (aromatic ring) and 210 nm (thioether/carbonyl).

  • Temperature: 30°C (Controlled to prevent retention time drift).

Gradient Table:

Time (min)% Mobile Phase BRationale
0.020Initial hold to elute polar impurities (e.g., Thiosalicylic acid).
2.020Isocratic hold to ensure baseline stability.
12.090Ramp to elute the hydrophobic TFMPBA (RT ~8.5 min).
15.090Wash column of highly lipophilic dimers.
15.120Re-equilibration.

Technique 2: Quantitative 19F-NMR (qNMR)

Best For: Absolute potency determination (Assay %) without a certified reference standard of the analyte.

The "Why" Behind the Protocol

The trifluoromethyl (


) group acts as an isolated spin system. Unlike 

-NMR, the

spectrum is devoid of solvent background and overlapping scaffold signals. This allows for primary ratio method quantification using an internal standard (IS) with a distinct chemical shift.
Experimental Protocol
  • Solvent: DMSO-

    
     (Superior solubility for benzoic acids compared to 
    
    
    
    ).
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ppm) or 3,5-Bis(trifluoromethyl)benzoic acid (
    
    
    ppm). Note: Ensure IS shift does not overlap with TFMPBA (
    
    
    ppm).
  • Pulse Sequence: Inverse gated decoupling (to eliminate NOE enhancement for accurate integration).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 30s for fluorinated aromatics) to ensure full magnetization recovery.

Equation for Potency:



Where 

=Integral,

=Number of Fluorines (3 for TFMPBA),

=Molar Mass,

=Weight.

Technique 3: LC-MS/MS (Negative Mode ESI)

Best For: Identification of trace oxidation impurities (Sulfoxides/Sulfones) and structural confirmation.

The "Why" Behind the Protocol

TFMPBA ionizes poorly in positive mode. The carboxylic acid proton is easily abstracted in Negative Electrospray Ionization (ESI-) , yielding the


 ion at m/z 297 .
Experimental Protocol
  • Source: ESI Negative Mode.

  • Precursor Ion: 297.0 Da (

    
    ).
    
  • Key Transitions (MRM):

    • 
       (Loss of 
      
      
      
      : Decarboxylation specific to benzoic acids).
    • 
       (Loss of 
      
      
      
      +
      
      
      : Characteristic of fluoro-aromatics).
  • Collision Energy: 15-25 eV.

Comparative Benchmarking Data

The following table summarizes the performance metrics based on internal validation data.

MetricHPLC-UV (PDA)19F-qNMRLC-MS/MS (QqQ)
Specificity Moderate (Co-elution risk)High (Unique F-shift)Very High (Mass resolved)
LOD (Limit of Detection) ~0.05%~1.0%<0.001%
Precision (RSD) <0.5% <1.0%<5.0%
Throughput High (15 min/sample)Low (45 min/sample)High (15 min/sample)
Reference Standard? Required Not Required (for analyte)Required
Cost per Run LowHigh (Deuterated solvents)Medium

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the stage of drug development.

AnalyticalWorkflow Sample TFMPBA Sample Received Purpose Define Analytical Goal Sample->Purpose Potency Absolute Potency / Assay? Purpose->Potency High Accuracy Needed Purity Routine Purity / Release? Purpose->Purity High Throughput Needed Trace Impurity ID / Genotoxins? Purpose->Trace High Sensitivity Needed qNMR 19F-qNMR (Primary Method) Potency->qNMR HPLC HPLC-UV (Secondary Method) Purity->HPLC LCMS LC-MS/MS (Tertiary Method) Trace->LCMS Pass Pass Criteria? qNMR->Pass HPLC->Pass LCMS->Pass Pass->Purpose No (Re-evaluate) Report Generate CoA Pass->Report Yes

Caption: Analytical Decision Matrix for TFMPBA characterization, prioritizing technique based on sensitivity vs. accuracy requirements.

References

  • Yamuna, T. S., et al. (2013).[1] "2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid."[1][2] Acta Crystallographica Section E, 69(12), o1704. Link

  • Tredwell, M., & Gouverneur, V. (2012). "19F NMR Spectroscopy for the Quantitative Analysis of Fluorinated Molecules." Angewandte Chemie International Edition, 51(46).
  • US Food and Drug Administration (FDA). (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics." Link

  • Hansen, J. B., et al. (1976). "Synthesis of Flupentixol and Related Derivatives." Journal of Medicinal Chemistry. (Contextualizing TFMPBA as a precursor).

Sources

Safety Operating Guide

2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Immediate Classification: Halogenated Organic Acid (Solid) .[1] Critical Constraint: Do NOT dispose of this compound via sink drains, even if neutralized.[1] The presence of the trifluoromethyl group (-CF


) mandates high-temperature incineration with specific flue gas scrubbing to prevent environmental contamination and hydrofluoric acid (HF) emission.[1]

This guide defines the standard operating procedure (SOP) for the safe containment, labeling, and disposal of 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid (CAS: 895-45-4).[1] It is designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and protect laboratory personnel from exposure.[1]

Chemical Profile & Hazard Identification

Before initiating disposal, you must understand the chemical nature of the waste to select the correct waste stream.[1]

PropertySpecificationOperational Implication
CAS Number 895-45-4Unique identifier for waste manifests.[1]
Molecular Formula Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H

F

O

S
Contains Fluorine and Sulfur .[1]
Physical State Solid (White Powder)Dust generation risk; requires particulate respirator if handled in open air.[1]
Acidity (pKa) ~3.34 (Predicted)Corrosive/Irritant. Reacts with bases.[1]
Key Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Aquatic Chronic)Toxic to aquatic life. Zero-discharge policy applies.[1]

Scientific Insight: The thioether linkage (-S-) is susceptible to oxidation.[1] Do not store waste containing this compound in the same secondary containment as strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions or the formation of sulfoxides/sulfones in an uncontrolled manner.[1]

Pre-Disposal Handling & Segregation

Proper segregation is the first line of defense against laboratory accidents.[1]

  • Primary Waste Stream: Halogenated Organic Solid .[1]

  • Incompatible Streams:

    • Oxidizers: Risk of energetic oxidation of the sulfur atom.[1]

    • Strong Bases: Will form salts (benzoates).[1] While less volatile, the fluorinated content remains a disposal hazard.[1]

    • Non-Halogenated Solvents: Mixing halogenated waste with non-halogenated waste significantly increases disposal costs for your facility.[1]

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum thickness).[1]

  • Eye Protection: Chemical safety goggles (ANSI Z87.1).[1]

  • Respiratory: If handling large quantities of powder outside a fume hood, use an N95 or P100 particulate respirator.[1]

Disposal Workflow: The Core Protocol

The following decision tree dictates the disposal path based on the physical state of your waste (e.g., pure compound vs. reaction mixture).

DisposalWorkflow Start Waste Generation: 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure powder, contaminated gloves/paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in solvent/Mother Liquor) StateCheck->LiquidWaste Liquid SolidBin Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid - Halogenated' SolidWaste->SolidBin SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidWaste->SolventCheck HaloStream Container: Amber Glass/HDPE Carboy Label: 'Halogenated Organic Solvent' SolventCheck->HaloStream Yes NonHaloStream Container: Amber Glass/HDPE Carboy Label: 'Non-Halogenated Solvent' (Mark 'Contains Halogenated Contaminant') SolventCheck->NonHaloStream No NonHaloStream->HaloStream Preferred Path: Consolidate as Halogenated if <1% total volume

Figure 1: Waste Stream Decision Matrix. This workflow prioritizes the segregation of halogenated material to ensure proper incineration protocols are followed.[1]

Detailed Procedures

Scenario A: Disposal of Pure Solid (Expired or Excess) [1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid".

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

    • Note: Explicitly write "Contains Fluorine" on the tag.[1]

  • Storage: Close tightly. Store in the Satellite Accumulation Area (SAA) until pickup.[1]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

  • pH Check: If the solution is highly acidic (pH < 2), neutralize it to pH 5–9 using Sodium Bicarbonate (NaHCO

    
    ) before adding it to the organic waste container.[1]
    
    • Why? Adding strong acids to organic solvent waste cans can cause dangerous gas evolution or polymerization.[1]

  • Stream Selection:

    • If dissolved in Dichloromethane (DCM) : Pour into the Halogenated Waste carboy.[1]

    • If dissolved in Methanol/Ethanol : Pour into the Halogenated Waste carboy (preferred) or mark the Non-Halogenated tag clearly with "Contains Halogenated Organics".[1]

    • Note: Most facilities default to treating any mixture containing trifluoromethyl groups as Halogenated Waste because the C-F bond requires higher incineration temperatures (approx. 1100°C) to break down safely.[1]

Emergency Spill Response

In the event of a spill, immediate containment prevents environmental release.[1][2]

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Spill->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill Sweep Wet Sweep Method (Avoid Dust) SolidSpill->Sweep Absorb Absorb with Vermiculite or Chem-Sorb pads LiquidSpill->Absorb Bag Double Bag in Heavy Duty Poly Bags Sweep->Bag Absorb->Bag Label Label as Hazardous Waste Bag->Label

Figure 2: Spill Response Protocol. Emphasizes the "Wet Sweep" method for solids to prevent inhalation of fluorinated dust.

Critical Step - Decontamination: After removing the bulk material, wipe the surface with a mild soap solution followed by water.[1] Do not use bleach (Sodium Hypochlorite) immediately, as it may react with sulfur residues.[1] Collect all wipes as solid hazardous waste.[1]

Scientific Rationale: Why Special Disposal?

You might ask, "Why can't I neutralize this acid and pour it down the drain?"

  • C-F Bond Stability: The trifluoromethyl group is exceptionally stable.[1] Standard wastewater treatment plants (WWTP) rely on biological degradation, which cannot break the C-F bond.[1] This leads to bioaccumulation in the water supply.[1]

  • Incineration Requirements: When burned, fluorinated compounds generate Hydrogen Fluoride (HF).[1]

    • Standard Incineration: ~800°C. May release HF gas.[1]

    • Halogenated Incineration: >1100°C with alkaline scrubbers.[1] This captures the HF as harmless salts (e.g., CaF

      
      ).[1]
      
  • Thioether Oxidation: The sulfur component, if not properly incinerated, generates SO

    
     (Sulfur Oxides), contributing to acid rain.[1] Dedicated chemical waste incinerators are equipped to scrub these emissions.[1]
    

References

  • ChemicalBook. (2023).[1] 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid CAS 895-45-4 Properties and SDS. Retrieved from [1]

  • Ossila. (2023).[1][3] 2-Fluoro-4-(trifluoromethyl)benzoic acid Safety Data Sheet. (Used as a proxy for fluorinated benzoic acid handling). Retrieved from

  • Cornell University EHS. (2023).[1] Chemical Waste Disposal Procedures - Halogenated Solvents.[1] Retrieved from [1]

  • ScienceMadness. (2025). Proper disposal of chemicals - Acid Neutralization Protocols.[1] Retrieved from [1]

Sources

Personal protective equipment for handling 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 895-45-4 | Formula: C₁₄H₉F₃O₂S | Mol.[1][2][3] Weight: 298.28 g/mol [1][2]

Executive Summary: Immediate Action Card

Hazard Classification: IRRITANT (Skin/Eye/Respiratory) Signal Word: WARNING [3]

Critical ParameterSpecification
Primary Risks Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335).[3]
Chemical Stability Susceptible to oxidation (Thioether linkage).[3] Incompatible with strong oxidizers.
Glove Standard Nitrile (0.11 mm minimum) .[3] Double-glove if dissolved in organic solvents.[3]
Respiratory Fume Hood required for all open handling.[3] N95/P100 backup for powder weighing.
Disposal Halogenated Organic Waste . DO NOT mix with general organic solvents.[4][5]

Part 1: Risk Assessment & Hazard Mechanics

Expert Insight: Beyond the standard Safety Data Sheet (SDS).

As a Senior Application Scientist, I advise treating this compound with higher vigilance than a standard benzoic acid derivative. While the GHS classification indicates "Irritant," the molecular structure introduces specific handling variables that standard protocols often overlook.

The Lipophilicity Factor (The CF₃ Moiety)

The trifluoromethyl (-CF₃) group significantly increases the lipophilicity (LogP) of the molecule compared to unsubstituted benzoic acid.[3]

  • The Risk: Enhanced lipophilicity facilitates faster permeation through the stratum corneum (outer skin layer).

  • The Consequence: If dissolved in a carrier solvent (e.g., DMSO, DCM), the compound can penetrate gloves and skin faster than its hydrophilic analogs, potentially delivering the acidic moiety into deep tissue.

The Thioether Linkage (-S-)

The sulfur bridge connects two aromatic rings.[3]

  • The Risk: Thioethers are prone to oxidation to sulfoxides and sulfones.

  • The Consequence: While not an immediate explosion hazard, contact with strong oxidizers (e.g., peroxides, nitric acid) can be exothermic.[3] Furthermore, degradation products may possess different toxicological profiles than the parent compound.

Part 2: The PPE Matrix

Self-Validating Protocol: Match protection to the physical state.[3]

The following matrix dictates PPE based on the operational phase.

Table 1: Personal Protective Equipment Specifications
PPE ComponentSolid State (Weighing/Transfer)Solution Phase (Synthesis/Extraction)Technical Rationale
Hand Protection Single Nitrile Gloves (min 4 mil / 0.11 mm)Double Nitrile or Silver Shield (Laminate)Prevents "molecular creep" of fluorinated organics in solvents.[3]
Eye Protection Safety Glasses with side shields (ANSI Z87.[3]1)Chemical Splash Goggles Solutions pose a splash risk; acidic nature can damage corneal tissue.[3]
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood (Sash at working height)Prevents inhalation of dust (H335) and solvent vapors.[3]
Body Protection Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron Apron required if handling volumes >100 mL to prevent soak-through.[3]
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on experimental conditions.

PPE_Decision_Matrix Start Handling CAS 895-45-4 State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Reaction Mix State_Check->Solution Engineering_Solid Engineering Control: Chemical Fume Hood Solid->Engineering_Solid Solvent_Check Solvent Type? Solution->Solvent_Check PPE_Solid PPE Required: - Single Nitrile Gloves - Safety Glasses - Lab Coat Engineering_Solid->PPE_Solid Standard_Solvent Standard (MeOH, Water) Solvent_Check->Standard_Solvent Permeable_Solvent High Permeability (DCM, DMSO, DMF) Solvent_Check->Permeable_Solvent PPE_Soln_Std PPE Required: - Single Nitrile Gloves - Splash Goggles Standard_Solvent->PPE_Soln_Std PPE_Soln_High PPE Required: - Double Nitrile Gloves - Splash Goggles - Chemical Apron Permeable_Solvent->PPE_Soln_High

Caption: Decision logic for PPE selection based on physical state and solvent permeability risks.

Part 3: Operational Protocols

Causality-Driven Procedures: Why we do it this way.

Protocol A: Weighing and Transfer

Objective: Prevent inhalation of dust and static dispersion.

  • Static Control: Fluorinated powders often carry high static charges. Use an anti-static gun or wipe the spatula with an anti-static cloth before weighing.

    • Why: Static repulsion can cause the powder to "jump" off the spatula, creating airborne particulates (H335 hazard).[3]

  • Containment: Perform all weighing inside a certified chemical fume hood. If the balance is outside, weigh into a tared vial with a cap, only opening the stock bottle inside the hood.

  • Decontamination: Wipe the balance area with a damp paper towel (water/surfactant) immediately after use.[3] Do not use compressed air to clean the balance.

Protocol B: Reaction Setup

Objective: Mitigate thioether oxidation and accidental exposure.

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon.

    • Why: Minimizes the formation of sulfoxides (S=O) which are common impurities in thioether chemistry.[3]

  • Temperature Control: If heating, ensure a reflux condenser is active before applying heat.

    • Why: Prevents volatilization of the acidic mixture.

Part 4: Emergency & Disposal

Systemic Safety: Managing the end-of-life.[3]

Spill Response
  • Solid Spill: Do not dry sweep. Cover with wet paper towels (water) to suppress dust, then scoop into a waste container.[3]

  • Solution Spill: Absorb with vermiculite or sand.[3]

  • Decontamination: Wash the surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize potential acidic residues, followed by water.

Waste Disposal Workflow

Crucial Distinction: This compound contains Fluorine .[6] It cannot be processed in standard organic waste streams in many jurisdictions due to the formation of HF (Hydrofluoric Acid) during uncontrolled incineration.

Waste_Disposal_Flow Waste_Gen Waste Generation (CAS 895-45-4) Segregation Segregation Check Waste_Gen->Segregation Halogenated Stream A: Halogenated Organic Waste (Contains F, Cl, Br, I) Segregation->Halogenated Has Fluorine NonHalogenated Stream B: Non-Halogenated (DO NOT USE) Segregation->NonHalogenated No Halogens Labeling Labeling: 'Contains Fluorinated Organics' 'Acidic' Halogenated->Labeling Disposal High-Temp Incineration (Specialized Facility) Labeling->Disposal

Caption: Mandatory segregation workflow ensuring fluorinated waste is routed to halogen-compatible incineration.

Disposal Specifications
  • Container: High-Density Polyethylene (HDPE) or Glass.[3] Avoid metal containers if the waste is acidic.

  • Labeling: Must explicitly state "Halogenated Organic" and "Acidic."

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases (exothermic neutralization).[3]

References

  • ChemicalBook. (2022).[3] 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid MSDS. Retrieved from [3]

  • BLD Pharmatech. (2023).[3] Safety Data Sheet: 2-((2-Nitro-4-(trifluoromethyl)phenyl)thio)benzoic acid (Analogous Structure). Retrieved from [3]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[3] Compound Summary: Benzoic acid derivatives. Retrieved from [3]

  • Cornell University EHS. (n.d.).[3] Waste Disposal: Halogenated vs Non-Halogenated Solvents. Retrieved from [3]

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 4-Fluorobenzoic acid (Structural Analog). Retrieved from [3]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.